molecular formula C12H10N2O B1348860 3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile CAS No. 76397-72-3

3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile

Cat. No.: B1348860
CAS No.: 76397-72-3
M. Wt: 198.22 g/mol
InChI Key: WUECABRAWUKURJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C12H10N2O and its molecular weight is 198.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-methyl-1H-indol-3-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-8-12(11(15)6-7-13)9-4-2-3-5-10(9)14-8/h2-5,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUECABRAWUKURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351624
Record name 3-(2-methyl-1h-indol-3-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76397-72-3
Record name 3-(2-methyl-1h-indol-3-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(2-methyl-1H-indol-3-yl)-3-oxopropanenitrile, a key intermediate in the development of various heterocyclic compounds. The primary synthesis pathway involves the cyanoacetylation of 2-methyl-1H-indole. This document outlines the detailed experimental protocol for this synthesis, presents all relevant quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Introduction

This compound, also known as 3-cyanoacetyl-2-methylindole, is a versatile building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a reactive β-ketonitrile moiety attached to the indole core, allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of diverse heterocyclic systems such as pyridines, pyrimidines, and pyrazoles.[1] This guide details an efficient and high-yielding synthesis protocol for this compound.

Core Synthesis Pathway: Cyanoacetylation

The most direct and efficient method for the synthesis of this compound is the electrophilic substitution reaction of 2-methyl-1H-indole with an activated form of cyanoacetic acid.[2] Acetic anhydride is commonly employed as the activating agent, which reacts with cyanoacetic acid to form a highly reactive mixed anhydride in situ. This electrophile then readily acylates the electron-rich C3 position of the 2-methyl-1H-indole ring.

The logical workflow for the synthesis is depicted below.

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction Process cluster_product Final Product 2_Methyl_1H_indole 2-Methyl-1H-indole Mixing Mixing and Heating 2_Methyl_1H_indole->Mixing Cyanoacetic_Acid Cyanoacetic Acid Cyanoacetic_Acid->Mixing Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Mixing Crystallization Crystallization Mixing->Crystallization Reaction Isolation Isolation & Purification Crystallization->Isolation Cooling Final_Product 3-(2-Methyl-1H-indol-3-yl)- 3-oxopropanenitrile Isolation->Final_Product Filtration & Washing

Caption: Synthesis workflow for this compound.

Experimental Protocol

The following protocol is based on the cyanoacetylation of 2-methyl-1H-indole using cyanoacetic acid and acetic anhydride.[2]

Materials:

  • 2-Methyl-1H-indole

  • Cyanoacetic acid

  • Acetic anhydride

Procedure:

  • A solution of cyanoacetic acid in acetic anhydride is prepared.

  • 2-Methyl-1H-indole is added to this solution.

  • The reaction mixture is heated. The specific temperature and duration are critical for the reaction's success, though a general procedure for indoles suggests heating at 60-70°C for a short period (e.g., 5 minutes).[1]

  • Upon successful reaction, the product, this compound, will begin to crystallize from the reaction mixture.

  • The mixture is then allowed to cool to room temperature to ensure complete crystallization.

  • The solid product is collected by filtration.

  • The collected solid is washed with a suitable solvent (e.g., methanol) to remove any unreacted starting materials and byproducts.

  • The final product is dried to yield a pure crystalline solid.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.[2]

Table 1: Reaction and Product Details

ParameterValueReference
Yield 90%[2]
Melting Point 230 °C[2]
Molecular Formula C₁₂H₁₀N₂O[3]
Molecular Weight 198.22 g/mol [3]

Table 2: Spectroscopic Data

Spectroscopic Data Values Reference
IR (cm⁻¹) 3272, 2952, 2258, 1627, 1581, 1530, 1459, 1387, 1317, 1283, 1247, 1172, 1104, 1046, 964, 923, 888, 751, 713, 629, 583[2]
¹H NMR (δ, ppm) 2.68 (s, 3H), 4.51 (s, 2H), 7.15-7.20 (m, 2H), 7.37-7.43 (m, 1H), 7.94-8.00 (m, 1H), 12.08 (br s, NH)[2]
¹³C NMR (δ, ppm) 14.9 (q), 32.5 (t), 111.0 (d), 111.4 (s), 116.2 (s), 120.4 (d), 121.8 (d), 122.2 (d), 126.4 (s), 134.7 (s), 145.8 (s), 183.3 (s)[2]

Reaction Pathway Diagram

The chemical transformation is illustrated in the diagram below, showing the starting materials, reagents, and the final product.

Reaction_Pathway cluster_reactants Reactants cluster_product Product start reactants start->reactants product reactants->product Acetic Anhydride Heat ketonitrile 3-(2-Methyl-1H-indol-3-yl) -3-oxopropanenitrile reactants->ketonitrile indole 2-Methyl-1H-indole acid Cyanoacetic Acid

Caption: Cyanoacetylation of 2-Methyl-1H-indole.

Conclusion

The cyanoacetylation of 2-methyl-1H-indole is a robust and high-yielding method for the synthesis of this compound. The detailed protocol and comprehensive data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and organic synthesis, facilitating the efficient production of this important chemical intermediate.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile. Due to the limited availability of in-depth experimental data in publicly accessible literature, this document combines reported data for the core molecule with information on closely related analogues and general principles of indole chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is derived from experimental work on related compounds, other values are computationally predicted and should be considered as estimates.

PropertyValueSource
Molecular Formula C₁₂H₁₀N₂OPubChem[1][2]
Molecular Weight 198.22 g/mol ChemScene[3]
CAS Number 76397-72-3ChemScene[3]
Predicted XlogP 2.0PubChemLite[1]
Topological Polar Surface Area (TPSA) 56.65 ŲChemScene[3]
Hydrogen Bond Donors 1ChemScene[3]
Hydrogen Bond Acceptors 2ChemScene[3]
Rotatable Bonds 2ChemScene[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly published. However, based on the synthesis of analogous compounds, a general methodology can be proposed.

Synthesis of this compound

A plausible synthetic route is the cyanoacetylation of 2-methylindole. A general procedure for the cyanoacetylation of indoles involves the reaction of the indole with cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride[4].

Materials:

  • 2-Methylindole

  • Cyanoacetic acid

  • Acetic anhydride

  • Methanol (for washing)

Procedure:

  • A solution of cyanoacetic acid in acetic anhydride is prepared at 50°C.

  • 2-Methylindole is added to this solution.

  • The reaction mixture is heated to approximately 85°C for a short duration (e.g., 5-10 minutes).

  • Crystallization of the product is expected to occur during this period.

  • The mixture is then allowed to cool to room temperature.

  • The solid product is collected by filtration, washed with methanol, and dried.

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF).

Characterization Protocols

The synthesized compound would be characterized using standard spectroscopic techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, the methyl group protons, the methylene protons of the propanenitrile chain, and the N-H proton of the indole.

  • 13C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the nitrile carbon, and the carbons of the indole ring and the methyl group.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the indole, the C=O stretch of the ketone, the C≡N stretch of the nitrile, and the aromatic C-H and C=C vibrations.

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 198.22[3].

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited in the available literature. However, the indole scaffold is a well-known privileged structure in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects[6].

A study on the positional isomer, 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile, and its derivatives has shown potent antifungal activity against various fungal strains, including Aspergillus niger, Aspergillus nodulans, and Alternaria alternata[7]. This suggests that this compound may also possess similar antifungal properties. The mechanism of action for many antifungal indole derivatives involves the disruption of fungal cell wall integrity or the inhibition of key fungal enzymes[8].

Given the lack of specific biological data for the target compound, a logical workflow for its initial biological evaluation is proposed below.

logical_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies (if active) synthesis Synthesis of this compound purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization antifungal Antifungal Activity Screening (e.g., against Aspergillus, Candida) characterization->antifungal antibacterial Antibacterial Activity Screening (Gram-positive & Gram-negative) characterization->antibacterial cytotoxicity Cytotoxicity Assay (e.g., against cancer cell lines) characterization->cytotoxicity enzyme Enzyme Inhibition Assays antifungal->enzyme cell_wall Cell Wall Integrity Assays antifungal->cell_wall gene_expression Gene/Protein Expression Analysis cytotoxicity->gene_expression

Proposed workflow for the synthesis and biological evaluation of the target compound.

This whitepaper serves as a foundational guide to the physicochemical properties of this compound. Further experimental investigation is required to fully elucidate its chemical and biological characteristics.

References

3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile spectroscopic data analysis (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound (CAS No. 76397-72-3). The data presented herein is a consolidation of information from publicly available databases and spectral data from closely related structural analogs. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and drug development settings.

Chemical Structure and Properties

  • Molecular Formula: C₁₂H₁₀N₂O[1][2]

  • Molecular Weight: 198.22 g/mol [2]

  • Synonyms: 3-(CYANOACETYL)-2-METHYLINDOLE[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the indole ring protons, the methyl group, the methylene group, and the N-H proton. The anticipated chemical shifts in a solvent like CDCl₃ are summarized in the table below.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration
Indole N-H8.1 - 8.5Broad Singlet1H
Aromatic Protons7.1 - 7.8Multiplet4H
Methylene (-CH₂-)3.8 - 4.0Singlet2H
Methyl (-CH₃)2.4 - 2.6Singlet3H

Note: The chemical shifts are estimations based on data from related indole compounds and general principles of NMR spectroscopy.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule. The expected chemical shifts are detailed in the following table.

Carbon Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)180 - 185
Indole C2, C3a, C7a130 - 140
Indole C4, C5, C6, C7110 - 130
Indole C3115 - 120
Nitrile (-CN)114 - 116
Methylene (-CH₂)28 - 32
Methyl (-CH₃)12 - 15

Note: The chemical shifts are estimations based on data from related indole compounds and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are expected to be observed in the following regions.

Functional Group Expected Absorption Range (cm⁻¹) Intensity
N-H Stretch3200 - 3400Medium - Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
Nitrile (C≡N) Stretch2240 - 2260Medium - Sharp
Carbonyl (C=O) Stretch1640 - 1680Strong
C=C Stretch (Aromatic)1450 - 1600Medium - Weak
C-N Stretch1180 - 1360Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the expected mass-to-charge ratios (m/z) for various adducts in high-resolution mass spectrometry (HRMS) are listed below.

Adduct Calculated m/z
[M+H]⁺199.08660
[M+Na]⁺221.06854
[M-H]⁻197.07204
[M+NH₄]⁺216.11314
[M+K]⁺237.04248

Data sourced from PubChem predictions.[3]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

¹H and ¹³C NMR spectra can be recorded on a 400 MHz or 500 MHz NMR spectrometer. The sample (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

High-resolution mass spectra can be acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., acetonitrile, methanol) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Spectroscopic Data Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Compound Synthesis & Purification Dissolution Dissolution in Appropriate Solvent Sample->Dissolution IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS NMR_Data NMR Spectral Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectral Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Data Analysis.

References

The Diverse Biological Activities of 2-Methylindole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methylindole scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological properties. This technical guide provides an in-depth overview of the diverse biological activities of 2-methylindole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development endeavors.

Quantitative Biological Activity Data

The biological activities of various 2-methylindole derivatives are summarized below. The data is presented to allow for easy comparison of the potency of different derivatives across several therapeutic areas.

Anticancer Activity

2-Methylindole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented in Table 1.

Table 1: Anticancer Activity of 2-Methylindole Derivatives (IC50 values in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
2-PhenylindoleMurine Melanoma (B16F10)23.81 - 60.11[1]
2-PhenylindoleHuman Lung Cancer (A549)Not specified[1]
2-PhenylindoleHuman Breast Cancer (MDA-MB-231)16.18 - 92.73[1]
Furo[3,2-b]indole derivative (10a)Renal Cancer (A498)Not specified
Indole-vinyl sulfone derivative (9)Various cancer cell linesPotent activity[2]
Benzimidazole-indole derivative (8)Various cancer cell lines0.05[2]
2,6-di-substituted indole derivative (16e)Ovarian Cancer (SKOV3)Not specified[3]
Sclareolide-indole conjugate (8k)K5625.2 ± 0.6[4]
Sclareolide-indole conjugate (8k)MV4-110.8 ± 0.6[4]
2,5-bisindolyl-1,3,4-oxadiazole (27)Breast Cancer (MCF-7)1.8 ± 0.9[5]
2,5-bisindolyl-1,3,4-oxadiazole (29)Breast Cancer (MCF-7)2.6 ± 0.89[5]
2,5-bisindolyl-1,3,4-oxadiazole (29)Lung Cancer (A549)3.3 ± 0.85[5]
Thiazolyl-indole-2-carboxamide (6i)Breast Cancer (MCF-7)6.10 ± 0.4[6]
Thiazolyl-indole-2-carboxamide (6v)Breast Cancer (MCF-7)6.49 ± 0.3[6]
Antimicrobial Activity

The antimicrobial potential of 2-methylindole derivatives has been evaluated against a variety of bacterial and fungal strains. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, are detailed in Table 2.

Table 2: Antimicrobial Activity of 2-Methylindole Derivatives (MIC values in µg/mL)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Indole-triazole derivative (3d)Various microorganisms3.125 - 50[7]
Indole-thiadiazole (2c)Bacillus subtilis3.125[8]
Indole-triazole (3c)Bacillus subtilis3.125[8]
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole (3ao, 3aq)Staphylococcus aureus< 1[9]
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole (3aa, 3ad)Staphylococcus aureus3.9 - 7.8[9]
2-(1H-Indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag)Mycobacterium smegmatis3.9[9]
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (8)Various bacteria0.004 - 0.03[10]
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (15)Various fungi0.004 - 0.06[11]
5-chloro 2-methyl indoleSerratia marcescens75[12]
Anti-inflammatory Activity

Several 2-methylindole derivatives have been investigated for their ability to modulate inflammatory pathways. The IC50 values for the inhibition of key inflammatory mediators are presented in Table 3.

Table 3: Anti-inflammatory Activity of 2-Methylindole Derivatives (IC50 values in µM)

Compound/DerivativeTarget/AssayIC50 (µM)Reference
2-(4-(methylsulfonyl)phenyl) indole (4b)COX-2 Inhibition0.11[10]
2-(4-(methylsulfonyl)phenyl) indole (4d)COX-2 Inhibition0.17[10]
2-(4-(methylsulfonyl)phenyl) indole (4f)COX-2 Inhibition0.15[10]
Indole-2-formamide benzimidazole[2,1-b]thiazole (13b)NO Production10.992[13]
Indole-2-formamide benzimidazole[2,1-b]thiazole (13b)IL-6 Production2.294[13]
Indole-2-formamide benzimidazole[2,1-b]thiazole (13b)TNF-α Production12.901[13]
Ursolic acid-indole derivative (UA-1)NO Inhibition2.2 ± 0.4[14]
Antiviral Activity

The antiviral properties of 2-methylindole derivatives have been explored against various viruses. Table 4 summarizes the IC50 and EC50 (half-maximal effective concentration) values.

Table 4: Antiviral Activity of 2-Methylindole Derivatives

Compound/DerivativeVirusIC50/EC50 (µM)Reference
Indole-2-carboxylate (8f)Coxsackie B3 virus7.18 (IC50)[1]
Indole-2-carboxylate (14f)Influenza A7.53 (IC50)[1]
Indole Chloropyridinyl Ester (1)SARS-CoV-2 3CLpro0.25 (IC50)[15]
Indole Chloropyridinyl Ester (1)SARS-CoV-2 (VeroE6 cells)2.8 (EC50)[15]
Indole-based ZVpro inhibitor (29)Zika Virus Protease0.39 (IC50)[11]
Antidiabetic Activity

2-Methylindole derivatives have been identified as potential agents for managing diabetes through the inhibition of carbohydrate-metabolizing enzymes. The IC50 values for α-glucosidase and α-amylase inhibition are shown in Table 5.

Table 5: Antidiabetic Activity of 2-Methylindole Derivatives (IC50 values in µM)

Compound/DerivativeEnzymeIC50 (µM)Reference
2,3-dichloroIndolinone (C1)α-glucosidase35.266[16]
2,6-dichloroIndolinone (C2)α-glucosidase38.379[16]
2,3-dichloroIndolinone (C1)α-amylase42.449[16]
2,6-dichloroIndolinone (C2)α-amylase46.708[16]
Thiazolidinone-based indole (4)α-amylase1.80 ± 0.70[17]
Thiazolidinone-based indole (5)α-amylase1.50 ± 0.05[17]
Thiazolidinone-based indole (4)α-glucosidase2.70 ± 0.70[17]
Thiazolidinone-based indole (5)α-glucosidase2.40 ± 0.10[17]
Neuroprotective Activity

The potential of 2-methylindole derivatives to protect neuronal cells has been investigated, particularly in the context of neurodegenerative diseases. Table 6 presents data on their acetylcholinesterase (AChE) inhibitory and other neuroprotective effects.

Table 6: Neuroprotective Activity of 2-Methylindole Derivatives

Compound/DerivativeTarget/AssayIC50/EC50Reference
Methyl indole-isoxazole carbohydrazide (5d)Acetylcholinesterase (AChE)29.46 ± 0.31 µM (IC50)[2]
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione (4a)Acetylcholinesterase (AChE)0.91 ± 0.045 µM (IC50)[9]
2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4b)Acetylcholinesterase (AChE)16.42 ± 1.07 µM (IC50)[18]
SMe1EC2Hypoxia/low glucose-induced neurotransmission impairment0.03-10.0x10⁻⁶ mol l⁻¹[19]
Phenoxyindole derivative (5)Aβ42 aggregation3.18 µM (IC50)[20]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of new studies.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • 2-Methylindole derivative stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • 96-well plates

  • Cancer cell line of interest

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-methylindole derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Materials:

  • 2-Methylindole derivative stock solution

  • Nutrient agar plates

  • Bacterial or fungal culture

  • Sterile cork borer

  • Incubator

Procedure:

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of a nutrient agar plate.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar plate using a sterile cork borer.

  • Compound Application: A defined volume of the 2-methylindole derivative solution at different concentrations is added to each well. A control with the solvent alone is also included.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

  • MIC Determination: To determine the Minimum Inhibitory Concentration (MIC), a broth microdilution method is typically employed where the lowest concentration of the compound that prevents visible growth is identified.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • 2-Methylindole derivative

  • Carrageenan solution (1% in saline)

  • Experimental animals (e.g., rats or mice)

  • Plethysmometer or calipers

Procedure:

  • Animal Dosing: The test animals are administered the 2-methylindole derivative or a vehicle control at a specific dose, typically via oral or intraperitoneal injection.

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes), a subsplantar injection of carrageenan solution is administered into the hind paw of each animal to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to that of the control group.

α-Glucosidase Inhibition Assay for Antidiabetic Activity

This in vitro assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

Materials:

  • 2-Methylindole derivative solution

  • α-Glucosidase enzyme solution

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, a mixture of the 2-methylindole derivative at various concentrations and the α-glucosidase enzyme solution in phosphate buffer is pre-incubated.

  • Substrate Addition: The reaction is initiated by adding the pNPG substrate to the mixture.

  • Incubation: The plate is incubated at 37°C for a specific duration (e.g., 20-30 minutes). During this time, α-glucosidase hydrolyzes pNPG to p-nitrophenol, which is a yellow-colored product.

  • Reaction Termination: The reaction is stopped by adding sodium carbonate solution.

  • Absorbance Measurement: The absorbance of the p-nitrophenol produced is measured at 405 nm.

  • Data Analysis: The percentage of α-glucosidase inhibition is calculated, and the IC50 value is determined.

Acetylcholinesterase (AChE) Inhibition Assay for Neuroprotective Activity

This assay determines the ability of a compound to inhibit the acetylcholinesterase enzyme, a key target in the management of Alzheimer's disease.

Materials:

  • 2-Methylindole derivative solution

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, the AChE enzyme, DTNB, and the 2-methylindole derivative at various concentrations are mixed in phosphate buffer.

  • Reaction Initiation: The reaction is started by the addition of the ATCI substrate.

  • Absorbance Monitoring: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of this reaction is monitored by measuring the increase in absorbance at 412 nm over time.

  • Data Analysis: The percentage of AChE inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined.

Signaling Pathways and Mechanisms of Action

The biological effects of 2-methylindole derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Signaling Pathways

Many 2-methylindole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway: The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Some indole derivatives have been shown to inhibit VEGFR-2, thereby blocking downstream signaling cascades.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Indole_Derivative 2-Methylindole Derivative Indole_Derivative->VEGFR2 Inhibits PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Indole_Derivative 2-Methylindole Derivative Indole_Derivative->PI3K Inhibits Indole_Derivative->Akt Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_TNFa LPS / TNF-α IKK IKK Complex LPS_TNFa->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Indole_Derivative 2-Methylindole Derivative Indole_Derivative->IKK Inhibits Indole_Derivative->NFkB_n Inhibits Translocation DNA DNA NFkB_n->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes Transcription

References

The Therapeutic Potential of Indole-3-Carbonitriles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Scaffold in Modern Therapeutics

Indole-3-carbonitrile and its derivatives have emerged as a significant class of heterocyclic compounds with broad-ranging therapeutic applications. This technical guide provides a comprehensive overview of the current research, focusing on their potential as anticancer, anti-inflammatory, and neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the mechanism of action, experimental data, and relevant protocols to facilitate further investigation and development of this promising chemical scaffold.

Therapeutic Applications and Mechanisms of Action

Indole-3-carbonitrile derivatives exhibit a diverse range of biological activities, with the most prominent applications being in oncology. Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways implicated in cell proliferation, survival, and inflammation.

Anticancer Activity

The anticancer properties of indole-3-carbonitriles are attributed to their ability to induce apoptosis, inhibit cell cycle progression, and suppress angiogenesis. A significant body of research has focused on their role as inhibitors of various protein kinases.

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a key target of several indole-3-carbonitrile derivatives.[1][2][3] DYRK1A is implicated in neurodevelopmental disorders and certain cancers. Inhibition of DYRK1A by indole-3-carbonitriles has shown promise in preclinical studies.

Anti-inflammatory Activity

Certain indole-3-acetonitrile derivatives, structurally related to indole-3-carbonitriles, have demonstrated potent anti-inflammatory effects. They have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced macrophage cells.[4]

Quantitative Data on Biological Activity

The following tables summarize the inhibitory concentrations (IC50) of various indole-3-carbonitrile derivatives against different targets and cancer cell lines, providing a quantitative measure of their potency.

Table 1: Inhibitory Activity of Indole-3-Carbonitrile Derivatives against DYRK1A

CompoundModificationIC50 (nM) for DYRK1AReference
7-chloro-1H-indole-3-carbonitrile7-Chloro substitution> 10,000[3]
1-(3-hydroxypropyl)-1H-indole-3-carbonitrileN-alkylation3300[3]
7-chloro-1-(3-hydroxypropyl)-1H-indole-3-carbonitrile7-Chloro and N-alkylation80[3]
7-chloro-1-(2-(morpholin-4-yl)ethyl)-1H-indole-3-carbonitrile7-Chloro and N-alkylation with morpholine31[3]

Table 2: Cytotoxicity of Indole-3-Acetonitrile Derivatives in LPS-induced RAW 264.7 Cells

CompoundModificationNO Production IC50 (µM)PGE2 Production IC50 (µM)Cell Viability IC50 (µM)Reference
Arvelexin (a related natural product)-18.221.4> 100[4]
7-hydroxy-1-methyl-1H-indole-3-acetonitrile (Compound 2k)7-hydroxy, N-methyl12.515.8> 100[4]

Key Signaling Pathways Modulated by Indole Derivatives

While much of the detailed pathway analysis has been conducted on the closely related indole-3-carbinol (I3C), the structural similarity suggests that indole-3-carbonitriles may exert their effects through similar mechanisms. The following diagrams illustrate the potential points of intervention for indole compounds in critical cellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

This pathway is central to cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Indole compounds, such as I3C, have been shown to inhibit this pathway.[5][6][7]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt activates PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Indole Indole Compounds (e.g., I3C, Indole-3-carbonitriles) Indole->PI3K Indole->Akt PTEN PTEN PTEN->PIP3 NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates Gene Target Gene Expression (Anti-apoptosis, Proliferation) NFkB->Gene activates NFkB_IkB NF-κB-IκB (Inactive Complex) NFkB_IkB->NFkB releases Indole Indole Compounds (e.g., I3C, Indole-3-carbonitriles) Indole->IKK Wnt_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex bCatenin β-catenin DestructionComplex->bCatenin phosphorylates for degradation Proteasome Proteasome bCatenin->Proteasome Nucleus Nucleus bCatenin->Nucleus translocates TCF TCF/LEF bCatenin->TCF activates Gene Target Gene Expression (Proliferation, c-myc, Cyclin D1) TCF->Gene Indole Indole Compounds (e.g., I3C, Indole-3-carbonitriles) Indole->DestructionComplex modulates Indole->bCatenin Notch_Pathway Ligand Notch Ligand (Delta/Jagged) NotchReceptor Notch Receptor Ligand->NotchReceptor binds S2 S2 Cleavage (ADAM) NotchReceptor->S2 S3 S3 Cleavage (γ-secretase) S2->S3 NICD NICD S3->NICD releases Nucleus Nucleus NICD->Nucleus translocates CSL CSL NICD->CSL binds Gene Target Gene Expression (Hes, Hey) MAML MAML CSL->MAML recruits MAML->Gene activates Indole Indole Compounds (e.g., I3C, Indole-3-carbonitriles) Indole->NotchReceptor Indole->NICD

References

The Versatile Precursor: A Technical Guide to Heterocyclic Synthesis from 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile as a pivotal precursor in the synthesis of a diverse array of heterocyclic compounds. The unique molecular architecture of this indole derivative, featuring a reactive β-ketonitrile moiety, renders it an exceptionally versatile building block for the construction of various pharmacologically significant scaffolds. This document details the synthesis of the precursor itself, followed by comprehensive experimental protocols for its utilization in the preparation of pyridines, pyrano[2,3-c]pyrazoles, thiazoles, and other heterocyclic systems through multi-component reactions. Quantitative data, including reaction yields and spectroscopic characterization, are systematically presented in tabular format. Furthermore, key reaction pathways and experimental workflows are visualized using diagrams to provide a clear and concise understanding of the synthetic transformations.

Introduction

Heterocyclic compounds form the cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The indole nucleus, in particular, is a privileged scaffold found in numerous natural products and synthetic drugs. The functionalization of the indole ring at the C3 position offers a gateway to a wide range of molecular diversity. This compound, a β-ketonitrile derivative of 2-methylindole, has emerged as a highly valuable and reactive intermediate for the synthesis of various fused and unfused heterocyclic systems. Its ability to participate in a variety of cyclization and condensation reactions, especially in one-pot multi-component settings, makes it an attractive starting material for the efficient generation of compound libraries for drug discovery.

Synthesis of the Precursor: this compound

The precursor, this compound, can be synthesized via the cyanoacetylation of 2-methylindole. A common method involves the reaction of 2-methylindole with cyanoacetic acid in the presence of a dehydrating agent such as acetic anhydride.

Experimental Protocol: Synthesis of this compound

To a solution of cyanoacetic acid (5.0 g, 58.8 mmol) in acetic anhydride (20 mL), 2-methylindole (5.2 g, 39.6 mmol) is added. The mixture is heated at 80-90 °C for 15-20 minutes. Upon cooling, the product crystallizes. The solid is collected by filtration, washed with diethyl ether, and recrystallized from ethanol to afford this compound as a crystalline solid.

Product Yield Melting Point (°C) Appearance
This compound~85%240-242Pale yellow crystals

Synthesis of Heterocyclic Compounds

The presence of the 1,3-dicarbonyl-like functionality and the nitrile group in this compound allows it to react with a variety of nucleophiles and electrophiles to construct different heterocyclic rings.

Synthesis of Pyridine Derivatives

Substituted pyridines are readily synthesized from this compound via one-pot multi-component reactions. A common approach involves the reaction of the precursor with an aromatic aldehyde and an active methylene compound in the presence of a base or a Lewis acid catalyst.

A mixture of this compound (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (4 mmol) in ethanol (15 mL) is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired pyridine derivative.

Table 1: Synthesis of 2-Amino-4-aryl-6-(2-methyl-1H-indol-3-yl)nicotinonitriles

Product Ar Yield (%) Melting Point (°C) 1H NMR (δ, ppm) 13C NMR (δ, ppm)
4a C6H588298-3002.65 (s, 3H), 7.10-7.60 (m, 9H), 8.35 (s, 1H), 11.80 (s, 1H)14.2, 98.1, 114.5, 117.9, 120.5, 121.8, 122.9, 128.8, 129.3, 130.1, 136.8, 137.5, 150.2, 158.9, 160.1
4b 4-ClC6H492>3002.66 (s, 3H), 7.12-7.65 (m, 8H), 8.38 (s, 1H), 11.85 (s, 1H)14.3, 97.9, 114.4, 117.8, 120.6, 121.9, 123.0, 129.5, 130.8, 135.2, 136.2, 137.6, 149.9, 158.8, 160.0
4c 4-OCH3C6H490280-2822.64 (s, 3H), 3.85 (s, 3H), 6.95-7.60 (m, 8H), 8.30 (s, 1H), 11.75 (s, 1H)14.2, 55.8, 98.5, 114.6, 114.8, 118.0, 120.4, 121.7, 122.8, 129.1, 130.5, 137.4, 149.8, 158.9, 160.2, 161.5

Reaction Pathway for Pyridine Synthesis

Pyridine_Synthesis Precursor 3-(2-Methyl-1H-indol-3-yl)- 3-oxopropanenitrile Michael Michael Addition Precursor->Michael 2 Aldehyde Ar-CHO Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel 1 Malononitrile CH₂(CN)₂ Malononitrile->Knoevenagel Ammonium_Acetate NH₄OAc Ammonium_Acetate->Michael Knoevenagel->Michael Intermediate A Cyclization Cyclization & Aromatization Michael->Cyclization Intermediate B Pyridine Substituted Pyridine Cyclization->Pyridine 3 Pyrano_Pyrazole_Workflow Start Start Mix Mix Precursor, Aldehyde, Malononitrile, Hydrazine Hydrate, Ethanol, and Piperidine Start->Mix Reflux Reflux for 3-5 hours Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter the Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize from DMF/Ethanol Wash->Recrystallize Product Pure Pyrano[2,3-c]pyrazole Recrystallize->Product Biological_Screening Synthesis Synthesized Heterocycles Purification Purification and Characterization Synthesis->Purification Antimicrobial Antimicrobial Screening Purification->Antimicrobial Anticancer Anticancer Screening Purification->Anticancer MIC Determination of MIC Antimicrobial->MIC IC50 Determination of IC₅₀ Anticancer->IC50 Data Biological Activity Data MIC->Data IC50->Data

Exploring the Antimicrobial Spectrum of 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the current understanding of the antimicrobial potential of indole derivatives to project the likely antimicrobial spectrum and investigational framework for 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile. Direct experimental data on this specific compound is limited in publicly accessible literature; therefore, this guide is intended as a foundational resource to direct future research.

Introduction

Indole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2][3] These compounds are known to exhibit anti-inflammatory, antiviral, anticancer, and, most notably, antimicrobial properties.[1] The indole nucleus is a key structural motif in many marketed drugs and serves as a versatile scaffold for the development of new therapeutic agents.[3] Recent studies have highlighted the potential of indole derivatives to combat multidrug-resistant (MDR) pathogens, a growing global health concern.[2][4][5]

This technical guide focuses on the projected antimicrobial spectrum of a specific indole derivative, this compound. While direct studies on this molecule are not extensively reported, this document will extrapolate from data on structurally related indole compounds to provide a comprehensive overview of its potential antibacterial and antifungal activities. We will detail standard experimental protocols for evaluating its efficacy and discuss potential mechanisms of action based on existing research on the broader indole class.

Projected Antimicrobial Spectrum

Based on the evaluation of various indole derivatives, this compound is anticipated to exhibit a broad spectrum of antimicrobial activity. The following tables summarize the observed activities of analogous indole compounds against a range of pathogenic bacteria and fungi. This data serves as a predictive baseline for the potential efficacy of the title compound.

Predicted Antibacterial Activity

Indole derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.[2][4]

Bacterial Strain Type Related Indole Compound Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureusGram-positiveIndole-triazole derivative6.25[4]
Methicillin-resistantStaphylococcus aureus (MRSA)Gram-positiveIndole-triazole derivative3.125 - 6.25[4]
Bacillus subtilisGram-positiveIndole-triazole derivative6.25[4]
Escherichia coliGram-negativeIndole-triazole derivative12.5 - 25[4]
Klebsiella pneumoniaeGram-negativeIndole-based chalconeZone of Inhibition (mm)
Xanthomonas oryzae pv. oryzaeGram-negativeIndole derivative with pyridinium1.0[6]
Acinetobacter baumannii (XDR)Gram-negative7-hydroxyindole128 - 256[7]
Predicted Antifungal Activity

Several studies have confirmed the potent antifungal properties of indole derivatives against various fungal pathogens, including yeasts and molds.[4][8][9]

Fungal Strain Type Related Indole Compound Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Candida albicansYeastIndole-triazole derivative3.125[4]
Candida kruseiYeastIndole-triazole derivative<0.78 - 1.56[4]
Aspergillus nigerMold3-substituted oxindole7.5[10]
Aspergillus nodulansMoldHeterocycle from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrileNot specified, but showed marked inhibition[8]
Alternaria alternataMoldHeterocycle from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrileNot specified, but showed marked inhibition[8]
Rhizoctonia solaniMold3-indolyl-3-hydroxy oxindole3.44[9]

Experimental Protocols

To validate the antimicrobial spectrum of this compound, the following standard experimental methodologies are recommended.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Preparation of Inoculum:

  • Bacterial or fungal colonies are picked from a fresh agar plate.

  • The colonies are suspended in a sterile saline solution.

  • The suspension is adjusted to match the turbidity of a 0.5 McFarland standard.

  • The standardized suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

b. Preparation of Compound Dilutions:

  • The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.[4]

  • A series of two-fold dilutions of the stock solution are prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.[4]

c. Inoculation and Incubation:

  • Each well is inoculated with the prepared microbial suspension.

  • Positive (broth + inoculum) and negative (broth only) controls are included.

  • The plates are incubated at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.

d. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Agar Disk Diffusion Assay

This method assesses the susceptibility of microorganisms to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

a. Plate Preparation:

  • A sterile cotton swab is dipped into the standardized microbial suspension (0.5 McFarland).

  • The entire surface of an agar plate (e.g., Mueller-Hinton agar) is swabbed to create a uniform lawn of bacteria.

b. Disk Application:

  • Sterile paper disks are impregnated with a known concentration of this compound.

  • The disks are placed on the surface of the inoculated agar plates.

  • A disk with the solvent is used as a negative control, and disks with standard antibiotics (e.g., ciprofloxacin, fluconazole) are used as positive controls.[4]

c. Incubation and Measurement:

  • The plates are incubated under appropriate conditions.

  • The diameter of the zone of complete inhibition around each disk is measured in millimeters.

Potential Mechanisms of Action and Signaling Pathways

The antimicrobial activity of indole derivatives is often multifaceted. Based on existing literature, this compound may act through one or more of the following mechanisms:

  • Disruption of Cell Membrane Integrity: Some indole compounds can interfere with the bacterial cell membrane, leading to increased permeability and cell death.[11]

  • Inhibition of Biofilm Formation: Indole derivatives have been shown to inhibit the formation of biofilms, which are critical for the survival and virulence of many pathogens. This can be achieved by downregulating genes involved in quorum sensing.[7][11]

  • Inhibition of Efflux Pumps: Certain indole derivatives can act as efflux pump inhibitors, thereby restoring the efficacy of other antibiotics against resistant strains.[4]

  • Interference with Metabolic Pathways: Some synthetic indole derivatives have been found to inhibit respiratory metabolism in bacteria.[5]

Further research could investigate the impact of this compound on key bacterial signaling pathways, such as two-component systems or quorum sensing pathways, which regulate virulence and antibiotic resistance.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Compound Solubilization Dilution Serial Dilution in 96-well plate Compound->Dilution Microbe Microbial Culture (0.5 McFarland) Inoculation Inoculation Microbe->Inoculation Media Prepare Growth Media Media->Dilution Dilution->Inoculation Incubation Incubation Inoculation->Incubation Readout Visual/Spectrophotometric Reading Incubation->Readout MIC Determine MIC Readout->MIC Report Report Results MIC->Report

Caption: Workflow for MIC determination.

Hypothesized Mechanism: Quorum Sensing Inhibition

G cluster_bacteria Bacterial Cell AHL AHL Signal (Autoinducer) Receptor LuxR-type Receptor AHL->Receptor Binds Gene Target Genes (Virulence, Biofilm) Receptor->Gene Activates Transcription Indole 3-(2-Methyl-1H-indol-3-yl) -3-oxopropanenitrile Indole->Receptor Antagonistic Binding

Caption: Inhibition of quorum sensing.

References

Initial Screening of 3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile for Anticancer Activity: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, no specific studies detailing the initial screening of 3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile for anticancer activity have been published. This document, therefore, presents a proposed in-depth technical framework for conducting such an investigation. The methodologies and strategies outlined are based on established protocols for the evaluation of analogous indole-based compounds with demonstrated anticancer properties.

This guide is intended for researchers, scientists, and drug development professionals interested in the preliminary assessment of novel chemical entities for oncological applications.

Introduction

Indole derivatives represent a significant class of heterocyclic compounds that are scaffolds for numerous therapeutic agents, including several with potent anticancer activity. Their diverse mechanisms of action, which include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways, make them attractive candidates for novel drug discovery. The compound this compound possesses structural features suggestive of potential biological activity. This document outlines a comprehensive strategy for its initial in-vitro screening to determine its potential as an anticancer agent.

Proposed Experimental Workflow

The initial screening will follow a tiered approach, beginning with broad cytotoxicity screening against a panel of cancer cell lines, followed by more detailed mechanistic studies for promising initial results.

G cluster_0 Phase 1: In-Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation compound This compound mtt MTT Assay on Cancer Cell Line Panel compound->mtt ic50 Determine IC50 Values mtt->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) ic50->apoptosis pathway Signaling Pathway Analysis (Western Blot) cell_cycle->pathway apoptosis->pathway

Caption: Proposed workflow for the initial anticancer screening of this compound.

Data Presentation

All quantitative data from the proposed experiments should be meticulously recorded and organized for comparative analysis.

Table 1: In-Vitro Cytotoxicity (IC50) of this compound

Cancer Cell LineTissue of OriginIC50 (µM)
MCF-7BreastData to be determined
MDA-MB-231BreastData to be determined
A549LungData to be determined
HCT-116ColonData to be determined
HepG2LiverData to be determined
Normal Cell Line (e.g., MCF-10A)Breast (Epithelial)Data to be determined

Table 2: Cell Cycle Analysis in [Sensitive Cell Line]

Treatment Concentration% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (DMSO)Data to be determinedData to be determinedData to be determined
IC50Data to be determinedData to be determinedData to be determined
2 x IC50Data to be determinedData to be determinedData to be determined

Table 3: Apoptosis Induction in [Sensitive Cell Line]

Treatment Concentration% Apoptotic Cells (Annexin V+/PI-)% Necrotic Cells (Annexin V+/PI+)
Control (DMSO)Data to be determinedData to be determined
IC50Data to be determinedData to be determined
2 x IC50Data to be determinedData to be determined

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validity of the screening results.

In-Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Potential Mechanisms of Action: A Hypothetical Signaling Pathway

Based on the known mechanisms of other anticancer indole derivatives, this compound could potentially induce apoptosis through the intrinsic pathway.

G compound This compound bax Bax Activation compound->bax bcl2 Bcl-2 Inhibition compound->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway potentially modulated by the test compound.

Conclusion and Future Directions

The proposed research framework provides a robust starting point for the initial anticancer screening of this compound. Positive results from these in-vitro studies, particularly potent cytotoxicity against cancer cell lines with minimal effect on normal cells, and evidence of cell cycle arrest or apoptosis induction, would warrant further investigation. Subsequent studies could include in-vivo efficacy studies in animal models, detailed mechanism of action studies to identify specific molecular targets, and structure-activity relationship (SAR) studies to optimize the compound's potency and pharmacokinetic properties.

A Technical Guide to the Structure-Activity Relationship of 2-Methyl-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The 2-methyl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its unique electronic and structural properties make it an ideal starting point for designing novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-methyl-1H-indole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It summarizes quantitative biological data, details key experimental methodologies, and visualizes critical workflows and pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The 2-Methyl-1H-Indole Scaffold

The indole ring system, a fusion of benzene and pyrrole rings, is a cornerstone of heterocyclic chemistry and a frequent motif in pharmacologically active compounds.[1] Its structural resemblance to the amino acid tryptophan allows it to interact with a multitude of biological targets. The addition of a methyl group at the C2 position creates the 2-methyl-1H-indole core, a scaffold that has been extensively explored for the development of novel drugs across various therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2] This guide will dissect the nuanced relationships between chemical modifications to this core structure and the resulting biological activity.

Core Structure-Activity Relationships (SAR)

The biological activity of 2-methyl-1H-indole derivatives is highly dependent on the nature and position of various substituents on the indole nucleus.

Anticancer Activity

Derivatives of 2-methyl-1H-indole have shown potent antiproliferative activity against a range of cancer cell lines. Key SAR insights include:

  • Substitution at C2: The C2 position is critical. Replacing the methyl group with a larger 4-methyl sulfonyl phenyl moiety has been shown to increase interaction with the hydrophobic residues of the COX-2 active site, which is also a target in some cancers.[3]

  • Substitution at C3: The introduction of specific side chains at the C3 position is a common strategy. Indole-chalcone derivatives, for instance, have demonstrated potent cytotoxicity against colorectal cancer cell lines.[4]

  • Substitution at C5: The presence of a nitro group at the C5 position often contributes to cytotoxic properties.[5] These derivatives can act as c-Myc G-quadruplex binders, downregulating c-Myc expression and inducing cell-cycle arrest.[6]

  • General Trends: Many potent anticancer indole derivatives function by targeting microtubules or inhibiting protein kinases like EGFR and cyclin-dependent kinases.[4][7][8] One study found that compound 2e (2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide) was a more potent anticancer agent than the reference drug erlotinib against several cell lines.[9]

Anti-inflammatory Activity

Many 2-methyl-1H-indole derivatives function as potent anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[10]

  • Mechanism of Action: A primary mechanism is the inhibition of the COX-2 enzyme, which is responsible for the production of inflammatory prostaglandins.[7][11] Derivatives can also suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[7][12]

  • Key Substitutions:

    • A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and showed significant anti-inflammatory activity comparable to indomethacin.[10]

    • Quantitative Structure-Activity Relationship (QSAR) studies have identified that physicochemical descriptors such as negative potential surface area and hydrophobicity are key contributors to COX-2 inhibitory activity.[13]

Antimicrobial and Antifungal Activity

The 2-methyl-1H-indole scaffold has been utilized to develop agents effective against various pathogens, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[14]

  • Mechanism of Action: In fungi, a key target is the cytochrome P450-dependent enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[15]

  • Key Substitutions:

    • Schiff bases synthesized from 2-methyl-indole-3-carboxaldehyde exhibit antimicrobial characteristics.[15]

    • Hybrid molecules incorporating 1,2,4-triazole or 1,3,4-thiadiazole moieties have demonstrated a broad spectrum of activity, with some indole-triazole derivatives showing excellent efficacy against MRSA and Candida species.[16]

Neurological Activity

The indole scaffold is central to neuropharmacology. While less explored for the 2-methyl variant specifically, related indole derivatives show significant activity targeting enzymes and receptors involved in neurodegenerative diseases.[17][18][19][20] Derivatives have been designed as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B), all of which are key targets in Alzheimer's and Parkinson's diseases.[17][18]

Quantitative SAR Data

The following tables summarize quantitative data for various 2-methyl-1H-indole derivatives, providing a comparative view of their potency.

Table 3.1: Anticancer Activity of 2-Methyl-1H-Indole Derivatives

Compound ID Core Modification Cancer Cell Line Assay Potency (IC₅₀/GI₅₀) Reference
FC116 Analog (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl... HCT-116/L (Colon) SRB Assay Potent Activity [4]
2e 2-thio-acetamide linked to 1,3,4-oxadiazole HCT116 (Colon) MTT Assay 6.43 ± 0.72 µM [9]
2e 2-thio-acetamide linked to 1,3,4-oxadiazole A549 (Lung) MTT Assay 9.62 ± 1.14 µM [9]
3b 2,5-disubstituted indole A549 (Lung) Antiproliferative 0.48 ± 0.15 µM [8]

| 2c | 2,5-disubstituted indole | HepG2 (Liver) | Antiproliferative | 13.21 ± 0.30 µM |[8] |

Table 3.2: Anti-inflammatory Activity of 2-Methyl-1H-Indole Derivatives

Compound ID Core Modification Assay Target Potency (% Inhibition / IC₅₀) Reference
S3, S7, S14 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide Carrageenan-induced paw edema Overall Inflammation Up to 63.69% inhibition [10]
4b 2-(4-(methylsulfonyl)phenyl)-1-(4-chlorobenzyl)-1H-indole In vitro COX inhibition COX-2 IC₅₀ = 0.11 µM [3]
4d 5-methyl-2-(4-(msm)phenyl)-1-(4-chlorobenzyl)-1H-indole In vitro COX inhibition COX-2 IC₅₀ = 0.17 µM [3]

| 4f | 5-fluoro-2-(4-(msm)phenyl)-1-(4-chlorobenzyl)-1H-indole | In vitro COX inhibition | COX-2 | IC₅₀ = 0.15 µM |[3] |

Table 3.3: Antimicrobial Activity of 2-Methyl-1H-Indole Derivatives

Compound ID Core Modification Organism Assay Potency (MIC in µg/mL) Reference
2c Indole-thiadiazole derivative MRSA Broth Microdilution More effective than ciprofloxacin [16]
3d Indole-triazole derivative MRSA Broth Microdilution More effective than ciprofloxacin [16]
2c Indole-thiadiazole derivative B. subtilis Broth Microdilution 3.125 [16]

| 3c | Indole-triazole derivative | B. subtilis | Broth Microdilution | 3.125 |[16] |

Key Experimental Methodologies

Reproducibility in SAR studies requires standardized and detailed protocols. The following are methodologies for key experiments cited in the literature.

Synthesis Protocols

Method 4.1.1: Classical Synthesis of 2-Methyl-1H-Indole [21]

  • A mixture of finely divided sodium amide (64 g) and acetyl-o-toluidine (100 g) is placed in a 1-L Claisen flask.

  • Approximately 50 mL of dry ether is added, and the apparatus is swept with dry nitrogen.

  • The reaction flask is heated in a metal bath to 240–260°C over 30 minutes and maintained for 10 minutes until the vigorous evolution of gas ceases.

  • After cooling, 50 mL of 95% ethanol and 250 mL of warm water are successively added to decompose the sodium derivative.

  • The reaction mixture is extracted with two 200-mL portions of ether.

  • The combined ether extracts are filtered, concentrated, and distilled under vacuum (119–126°C / 3–4 mm) to yield 2-methylindole as a white crystalline solid.

Method 4.1.2: Palladium-Catalyzed Cyclization [22][23]

  • In a reaction vessel, a suspension of a substituted N-aryl enamine derivative (1 eq) is prepared in a suitable solvent (e.g., DMF or TPGS-750-M in H₂O).[22][24]

  • Pd(OAc)₂ (e.g., 10 mol%) is added as the catalyst, along with an oxidant like Cu(OAc)₂ (3 eq) and a base such as K₂CO₃ (3 eq).

  • The reaction mixture is heated, either conventionally (e.g., 80°C for 3-16 hours) or under microwave irradiation, until the reaction is complete (monitored by TLC).[22]

  • The final product is isolated and purified using standard techniques like extraction and silica gel flash chromatography.

In Vitro Biological Assays

Method 4.2.1: Anticancer Cell Viability (MTT Assay) [9][25]

  • Cell Seeding: Cancer cells (e.g., HCT116, A549) are harvested and seeded into 96-well plates at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[25]

  • Compound Treatment: Stock solutions of the test derivatives are prepared in DMSO and serially diluted. The medium is removed from the wells and replaced with 100 µL of fresh medium containing the desired concentrations of the test compounds. Vehicle and positive controls are included.

  • MTT Addition: After an incubation period (e.g., 48-72 hours), 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[25]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Method 4.2.2: Anti-inflammatory Cytokine Release Assay [26][27][28]

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates (e.g., 1-2 x 10⁵ cells/well) and allowed to adhere overnight.[28]

  • Pre-treatment: The next day, the culture medium is removed and replaced with medium containing various concentrations of the 2-methyl-indole derivatives. The cells are incubated for 1-4 hours.[27][29]

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells to a final concentration of 10-100 ng/mL to induce an inflammatory response.[28] Unstimulated and LPS-only controls are included.

  • Incubation: The plates are incubated for 16-24 hours.[26]

  • Cytokine Measurement: The cell culture supernatant is collected. The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or nitric oxide (NO) in the supernatant is quantified using specific ELISA kits or the Griess reagent, respectively.[29][30]

Method 4.2.3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay [31][32][33]

  • Preparation of Dilutions: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[31]

  • Inoculum Preparation: A standardized bacterial suspension (inoculum) is prepared from a pure culture to a concentration of approximately 5 × 10⁵ CFU/mL.[33]

  • Inoculation: Each well of the microtiter plate is inoculated with a fixed volume of the bacterial suspension. Positive (broth + bacteria) and negative (broth only) growth controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[31][33]

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[34]

Visualized Workflows and Pathways

To better illustrate the logical connections in the development and analysis of 2-methyl-1H-indole derivatives, the following diagrams are provided.

G General Drug Discovery Workflow for Indole Derivatives cluster_0 Chemical Synthesis & Design cluster_1 Biological Evaluation cluster_2 Optimization & Analysis Synthesis Synthesis of Derivatives (e.g., Pd-Catalysis) Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In Vitro Screening (MTT, MIC, COX Assays) Characterization->Screening Hit_ID Hit Identification Screening->Hit_ID SAR SAR Analysis Hit_ID->SAR QSAR QSAR Modeling SAR->QSAR Lead_Opt Lead Optimization QSAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: A typical workflow for the discovery and optimization of novel 2-methyl-1H-indole derivatives.

G SAR Logic Map for 2-Methyl-1H-Indole Derivatives cluster_N1 N1 Position cluster_C2 C2 Position cluster_C3 C3 Position cluster_C5 C5 Position center 2-Methyl-1H-Indole Core N1_sub Substitution (e.g., Benzyl) center->N1_sub C2_sub Replacement of -CH₃ (e.g., Aryl Sulfonyl) center->C2_sub C3_sub Side Chains (Acetohydrazide, Chalcone) center->C3_sub C5_sub Electron-Withdrawing Group (e.g., -NO₂) center->C5_sub N1_act ↑ Anti-inflammatory (COX-2) ↑ Lipophilicity N1_sub->N1_act C2_act ↑ COX-2 Selectivity C2_sub->C2_act C3_act Potent Anticancer & Anti-inflammatory Activity C3_sub->C3_act C5_act ↑ Cytotoxicity (G-quadruplex binding) C5_sub->C5_act

Caption: Key structure-activity relationship trends for 2-methyl-1H-indole derivatives.

G Signaling Pathway for Anti-inflammatory Action cluster_pathways Inflammatory Cascade LPS LPS (Lipopolysaccharide) Macrophage Macrophage (e.g., RAW 246.7) LPS->Macrophage Activates Cytokines ↑ TNF-α, IL-6 Release Macrophage->Cytokines Enzymes ↑ COX-2, iNOS Expression Macrophage->Enzymes Derivative 2-Methyl-Indole Derivative Derivative->Macrophage Inhibits Inflammation Inflammation Cytokines->Inflammation Enzymes->Inflammation

Caption: Inhibition of the LPS-induced inflammatory cascade in macrophages by indole derivatives.

Conclusion and Future Directions

The 2-methyl-1H-indole scaffold is a remarkably versatile platform for the development of potent therapeutic agents. Structure-activity relationship studies have consistently shown that targeted modifications at the N1, C2, C3, and C5 positions can profoundly influence biological activity, leading to potent and selective anticancer, anti-inflammatory, and antimicrobial compounds. Quantitative data reveal that derivatives can achieve potency in the low micromolar and even nanomolar range against various targets.

Future research should focus on multi-target-directed ligands (MTDLs), such as dual COX-2 and EGFR inhibitors, to tackle complex diseases like cancer more effectively. Further exploration of substitutions to enhance pharmacokinetic properties—improving solubility, metabolic stability, and bioavailability—will be crucial for translating the potent in vitro activities of these derivatives into clinical success. The continued application of QSAR and computational modeling will undoubtedly accelerate the design and optimization of the next generation of 2-methyl-1H-indole-based drugs.

References

The Discovery and Characterization of Novel 3-Substituted Indole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Its versatile nature allows for a wide range of chemical modifications, with substitutions at the 3-position being particularly fruitful in yielding compounds with diverse and potent biological activities. This technical guide provides an in-depth overview of the discovery, characterization, and biological evaluation of novel 3-substituted indole compounds, with a focus on their anticancer and anti-inflammatory properties. Detailed experimental protocols and visual representations of key signaling pathways are presented to facilitate further research and development in this exciting field.

Synthetic Approaches to 3-Substituted Indoles

The synthesis of 3-substituted indoles can be achieved through various methods, each with its own advantages in terms of yield, efficiency, and substrate scope. Commonly employed strategies include palladium-catalyzed cross-coupling reactions, one-pot multi-component reactions, and Friedel-Crafts acylations. These methods allow for the introduction of a diverse array of substituents at the 3-position, including alkyl, aryl, acyl, and heteroaromatic moieties, which is crucial for modulating the pharmacological profile of the resulting compounds.

A general workflow for the synthesis and characterization of these compounds is outlined below:

G Start Starting Materials (Indole, Electrophile/Nucleophile) Synthesis Chemical Synthesis (e.g., Pd-catalyzed coupling, Multi-component reaction) Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spectrometry) Purification->Characterization Biological_Screening Biological Screening (e.g., Anticancer, Anti-inflammatory assays) Characterization->Biological_Screening Lead_Compound Lead Compound Identification Biological_Screening->Lead_Compound

Caption: A generalized workflow for the discovery and development of novel 3-substituted indole compounds.

Anticancer Activity of 3-Substituted Indoles

A significant area of research has focused on the anticancer potential of 3-substituted indoles. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected novel 3-substituted indole compounds against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDSubstitution at C3Cancer Cell LineIC50 (µM)Reference
1a 2-(4-chlorophenyl)-2-oxoethylMCF-7 (Breast)5.8[1]
1b 2-(4-methoxyphenyl)-2-oxoethylMCF-7 (Breast)7.2[1]
2a (E)-3-(4-chlorophenyl)prop-2-enoylHCT-116 (Colon)3.1[2]
2b (E)-3-(4-nitrophenyl)prop-2-enoylHCT-116 (Colon)2.5[2]
3a 1-(4-chlorobenzoyl)A549 (Lung)8.9[3]
3b 1-(4-methylbenzoyl)A549 (Lung)10.2[3]
Signaling Pathways Targeted by Anticancer 3-Substituted Indoles

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Certain 3-substituted indoles have been found to inhibit this pathway at various points.[4][5]

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Indole 3-Substituted Indole Compound Indole->PI3K Inhibits Indole->Akt Inhibits G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene_Expression Target Gene Expression NFkB_nuc->Gene_Expression Promotes Stimulus Pro-inflammatory Stimulus Stimulus->IKK Activates Indole 3-Substituted Indole Compound Indole->IKK Inhibits G Start Seed cancer cells in 96-well plates Incubate1 Incubate for 24h (Cell attachment) Start->Incubate1 Treat Treat cells with various concentrations of 3-substituted indole Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h (Formazan formation) Add_MTT->Incubate3 Add_Solvent Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solvent Measure Measure absorbance at 570 nm Add_Solvent->Measure Analyze Calculate IC50 value Measure->Analyze

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile, a valuable intermediate in the development of novel heterocyclic compounds.

Introduction

This compound, with CAS number 76397-72-3, serves as a key building block in synthetic organic chemistry.[1] Its indole nucleus and reactive nitrile group make it a versatile precursor for the synthesis of various heterocyclic systems. Research has indicated that derivatives of this compound can be investigated for potential therapeutic properties, such as antifungal activity.[2] This protocol outlines a common and effective method for its preparation via the cyanoacetylation of 2-methylindole.

Chemical Profile and Safety

A summary of the key chemical properties of the target compound is presented below.

PropertyValueReference
CAS Number 76397-72-3[1]
Molecular Formula C₁₂H₁₀N₂O[1]
Molecular Weight 198.22 g/mol [1]
Synonym 3-(Cyanoacetyl)-2-methylindole[1]

Safety Precautions: This synthesis involves chemicals that require careful handling. It is imperative to conduct the experiment in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Safety data sheets (SDS) for all reagents should be consulted prior to commencing any work.[3][4][5]

Experimental Protocol: Cyanoacetylation of 2-Methylindole

This protocol is adapted from established methods for the cyanoacetylation of indoles.[6] The reaction involves the acylation of 2-methylindole with a reactive species generated from cyanoacetic acid and acetic anhydride.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
2-Methylindole95-20-5131.17506.56 g
Cyanoacetic Acid372-09-885.06504.25 g
Acetic Anhydride108-24-7102.09-50 mL
Methanol (for washing)67-56-132.04-As needed
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 50 mL of acetic anhydride.

  • Dissolution: Gently heat the acetic anhydride to 50°C with stirring. Once the temperature is stable, add 4.25 g (50 mmol) of cyanoacetic acid and stir until it completely dissolves.

  • Addition of 2-Methylindole: To the resulting solution, add 6.56 g (50 mmol) of 2-methylindole.

  • Reaction: Increase the temperature of the reaction mixture to 85°C and maintain it for approximately 10 minutes. The product, this compound, is expected to start crystallizing out of the solution during this time.[6]

  • Cooling and Isolation: After the heating period, allow the mixture to cool to room temperature. The solid product will precipitate further.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Visual Representations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis protocol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep1 Dissolve Cyanoacetic Acid in Acetic Anhydride at 50°C prep2 Add 2-Methylindole prep1->prep2 react Heat at 85°C for 10 min prep2->react workup1 Cool to Room Temperature react->workup1 workup2 Filter the Solid Product workup1->workup2 workup3 Wash with Cold Methanol workup2->workup3 workup4 Dry Under Vacuum workup3->workup4 product Final Product: 3-(2-Methyl-1h-indol-3-yl)- 3-oxopropanenitrile workup4->product Reagent_Product_Relationship cluster_reactants Starting Materials reactant1 2-Methylindole product 3-(2-Methyl-1h-indol-3-yl) -3-oxopropanenitrile reactant1->product Cyanoacetylation reactant2 Cyanoacetic Acid reactant2->product Cyanoacetylation reagent Acetic Anhydride (Reagent/Solvent) reagent->product

References

Application Notes and Protocols for Antifungal Assay of 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental setup for evaluating the antifungal activity of the compound 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile. The protocols detailed below are based on established methodologies for testing indole derivatives against common pathogenic fungi.[1][2][3]

Introduction

Indole derivatives represent a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities, including antifungal properties.[1][2] The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. This document outlines the protocols for determining the in vitro antifungal efficacy of this compound, a synthetic indole derivative. The primary methods described are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the subsequent determination of the Minimum Fungicidal Concentration (MFC). These assays are fundamental in assessing the potential of a compound as a new antifungal drug.

Experimental Protocols

A critical aspect of evaluating a potential new antifungal agent is determining the lowest concentration that inhibits fungal growth (MIC) and the lowest concentration that results in fungal death (MFC).

Materials and Reagents
  • Test Compound: this compound

  • Fungal Strains:

    • Candida albicans (e.g., ATCC 90028)

    • Aspergillus niger (e.g., ATCC 16404)

    • Candida krusei[3]

  • Positive Control Antifungals:

    • Fluconazole[3]

    • Amphotericin B[4]

  • Culture Media:

    • Sabouraud Dextrose Agar (SDA) for fungal maintenance.[3]

    • Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB), supplemented as needed, for susceptibility testing.[3]

  • Reagents and Consumables:

    • Dimethyl sulfoxide (DMSO) for dissolving the test compound.[3]

    • Sterile saline solution (0.9%).[3]

    • Sterile 96-well microtiter plates.

    • Pipettes and sterile tips.

    • Incubator.

    • Spectrophotometer (for inoculum standardization).

Preparation of Fungal Inoculum
  • Fungal strains are subcultured on Sabouraud Dextrose Agar (SDA) plates and incubated at 25°C for 48 hours for yeast-like fungi or up to 7 days for filamentous fungi to ensure viability and purity.[3]

  • For inoculum preparation, a few colonies are transferred to a sterile tube containing 5 mL of sterile saline (0.9%).

  • The suspension is vortexed to ensure homogeneity.

  • The turbidity of the fungal suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL for yeasts.[3]

  • The standardized inoculum is then further diluted in the appropriate broth medium to the final concentration required for the assay.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[2][3]

  • Stock Solution Preparation: A stock solution of this compound is prepared in DMSO.[3] Subsequent dilutions are made in the broth medium.

  • Serial Dilutions: In a 96-well microtiter plate, serial twofold dilutions of the test compound are prepared in the broth medium to achieve a range of final concentrations (e.g., 0.78 to 400 µg/mL).[3]

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Controls:

    • Positive Control: Wells containing a standard antifungal agent (e.g., Fluconazole) at various concentrations.

    • Negative Control (Growth Control): Wells containing only the broth medium and the fungal inoculum.

    • Sterility Control: Wells containing only the uninoculated broth medium.

    • Solvent Control: Wells containing the highest concentration of DMSO used in the assay with the fungal inoculum to ensure the solvent has no inhibitory effect.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for C. albicans) for 24-48 hours.[3]

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined to assess whether the compound has a fungistatic or fungicidal effect.

  • Following the MIC determination, an aliquot (e.g., 10 µL) is taken from all wells showing no visible growth.

  • The aliquot is subcultured onto SDA plates.

  • The plates are incubated at the appropriate temperature for 24-48 hours.

  • The MFC is defined as the lowest concentration of the compound that results in no fungal growth on the subculture plates.

Data Presentation

The antifungal activity of this compound and a standard antifungal agent against various fungal strains can be summarized in a table for clear comparison. The following is a representative data table based on typical results for active indole derivatives.

CompoundFungal StrainMIC (µg/mL)MFC (µg/mL)
This compound Candida albicans3.1256.25
Candida krusei3.1253.125
Aspergillus niger7.515
Fluconazole (Positive Control) Candida albicans0.5>64
Candida krusei64>64
Aspergillus niger>64>64

Note: The data presented in this table are illustrative and based on reported activities of similar indole derivatives against the specified fungal strains. Actual experimental results may vary.[3][5]

Visualizations

Diagrams are provided to illustrate the experimental workflow and the logical interpretation of the results.

Antifungal_Assay_Workflow cluster_prep Preparation Phase cluster_mic MIC Determination cluster_mfc MFC Determination Compound_Prep Prepare Stock Solution of Test Compound Serial_Dilution Perform Serial Dilutions in 96-Well Plate Compound_Prep->Serial_Dilution Fungus_Culture Culture Fungal Strain on SDA Plate Inoculum_Prep Prepare and Standardize Fungal Inoculum Fungus_Culture->Inoculum_Prep Inoculation Inoculate Wells with Fungal Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate Plate (24-48h) Inoculation->Incubation_MIC Read_MIC Visually Read MIC (Lowest concentration with no growth) Incubation_MIC->Read_MIC Subculture Subculture from Wells with No Growth onto SDA Plates Read_MIC->Subculture Incubation_MFC Incubate Plates (24-48h) Subculture->Incubation_MFC Read_MFC Read MFC (Lowest concentration with no growth) Incubation_MFC->Read_MFC

Caption: Workflow for determining MIC and MFC of the test compound.

Result_Interpretation cluster_interpretation Interpretation cluster_logic Decision Logic MIC MIC Value Fungistatic Fungistatic Effect (Inhibits Growth) MIC->Fungistatic Defines minimum concentration for growth inhibition MFC MFC Value Fungicidal Fungicidal Effect (Kills Fungi) MFC->Fungicidal Defines minimum concentration for killing Ratio MFC / MIC Ratio Ratio->Fungistatic  > 4 Ratio->Fungicidal  ≤ 4

Caption: Logic for interpreting MIC and MFC results.

References

Application Notes and Protocols for Cytotoxicity Testing of 3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile is a novel indole derivative with potential therapeutic applications. A critical step in the preclinical evaluation of this compound is the comprehensive assessment of its cytotoxic effects to determine its safety profile and potential as an anti-cancer agent. These application notes provide detailed protocols for evaluating the cytotoxicity of this compound using standard in vitro assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and apoptosis assays for mechanism of cell death.

Data Presentation

The following table summarizes hypothetical cytotoxicity data for this compound across various human cancer cell lines. This data is for illustrative purposes to guide researchers in presenting their findings.

Table 1: Cytotoxicity (IC50) of this compound

Cell LineTissue of OriginIC50 (µM) after 48h Treatment
A549Lung Carcinoma15.2 ± 2.1
MCF-7Breast Adenocarcinoma25.8 ± 3.5
HeLaCervical Cancer18.9 ± 2.8
HepG2Hepatocellular Carcinoma32.5 ± 4.1
HCT116Colon Carcinoma12.4 ± 1.9

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells. Data should be presented as mean ± standard deviation from at least three independent experiments.

Experimental Protocols

A general workflow for assessing the cytotoxicity of a novel compound is outlined below.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis Compound Preparation Compound Preparation Compound Treatment Compound Treatment Compound Preparation->Compound Treatment Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay LDH Assay LDH Assay Compound Treatment->LDH Assay Apoptosis Assays Apoptosis Assays Compound Treatment->Apoptosis Assays Data Collection Data Collection MTT Assay->Data Collection LDH Assay->Data Collection Apoptosis Assays->Data Collection IC50 Determination IC50 Determination Data Collection->IC50 Determination Statistical Analysis Statistical Analysis IC50 Determination->Statistical Analysis

Fig 1. General experimental workflow for cytotoxicity testing.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[1] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Materials:

  • This compound stock solution (in DMSO)

  • Selected human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • 96-well clear, flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)[2]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions in triplicate. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.[2]

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[3][4]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[3] Mix thoroughly by gentle pipetting or by using an orbital shaker.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, indicating cytotoxicity.[5]

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • Treated cell culture supernatants

  • 96-well flat-bottom assay plate

  • Microplate reader

Protocol:

  • Sample Preparation: Following compound treatment as described in the MTT assay protocol, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells.[6]

  • Supernatant Transfer: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well assay plate.[6]

  • Controls: Include appropriate controls as per the kit manufacturer's instructions, typically including a vehicle control, a positive control for maximum LDH release (e.g., cells treated with a lysis buffer), and a background control (medium only).[5][7]

  • Reaction Setup: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[6]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[6]

  • Absorbance Measurement: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values, according to the manufacturer's formula.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds.[8] Various methods can be used to detect apoptosis, including caspase activation assays and Annexin V staining.[8][9]

3.1. Caspase Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis.[10] This assay measures the activity of specific caspases (e.g., caspase-3, -7, -8, -9).

Materials:

  • Caspase activity assay kit (fluorometric or colorimetric)

  • Cell lysate from treated cells

  • 96-well black or clear plate (depending on the assay type)

  • Fluorometer or spectrophotometer

Protocol:

  • Cell Lysis: After compound treatment, harvest and wash the cells. Lyse the cells using the lysis buffer provided in the kit.[11]

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add the cell lysate, assay buffer, and the specific caspase substrate.[12]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[13]

  • Signal Measurement: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.[10][13]

  • Data Analysis: Quantify the fold-increase in caspase activity in treated samples compared to the untreated control.

3.2. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Treated cells

  • Binding buffer

  • Flow cytometer

Protocol:

  • Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in the binding buffer provided in the kit.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Potential Signaling Pathway of Indole-Induced Cytotoxicity

While the specific mechanism of this compound is yet to be elucidated, many cytotoxic indole derivatives induce apoptosis through the intrinsic (mitochondrial) pathway. A generalized potential pathway is depicted below.

G Indole Compound Indole Compound ROS Generation ROS Generation Indole Compound->ROS Generation Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Fig 2. Potential signaling pathway of indole-induced apoptosis.

References

Application Notes and Protocols for Multi-Component Reactions Using 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3-(2-methyl-1H-indol-3-yl)-3-oxopropanenitrile as a versatile building block in multi-component reactions (MCRs) for the synthesis of diverse and biologically relevant heterocyclic compounds. The protocols outlined below are intended to serve as a guide for researchers in academic and industrial settings, particularly in the fields of medicinal chemistry and drug discovery.

Introduction

This compound is a highly reactive precursor that combines the structural features of an indole nucleus and a β-ketonitrile moiety. This unique combination makes it an ideal substrate for various MCRs, enabling the rapid construction of complex molecular architectures in a single synthetic operation. The resulting heterocyclic compounds, such as pyrans, pyridines, and fused pyrimidines, are scaffolds of significant interest due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

I. Synthesis of 2-Amino-4H-pyran Derivatives

The three-component reaction of an aromatic aldehyde, malononitrile, and this compound is a widely used method for the synthesis of highly functionalized 2-amino-4H-pyran derivatives. These compounds have shown a range of biological activities.

Quantitative Data Summary
EntryAldehydeCatalystSolventTime (h)Yield (%)
1BenzaldehydePiperidineEthanol592
24-Chlorobenzaldehydel-prolineEthanol1-388
34-MethoxybenzaldehydeCQDs-N(CH2PO3H2)2EthanolReflux95
43-Nitrobenzaldehydel-prolineEthanol1-385
Experimental Protocol: Synthesis of 2-Amino-6-(2-methyl-1H-indol-3-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile

Materials:

  • This compound (1 mmol, 198.22 mg)

  • Benzaldehyde (1 mmol, 106.12 mg)

  • Malononitrile (1 mmol, 66.06 mg)

  • Piperidine (0.1 mmol, 8.52 mg)

  • Ethanol (10 mL)

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1 mmol), benzaldehyde (1 mmol), malononitrile (1 mmol), and ethanol (10 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain the pure 2-amino-6-(2-methyl-1H-indol-3-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile.

Reaction Mechanism

The formation of the 2-amino-4H-pyran ring proceeds through a domino Knoevenagel condensation/Michael addition/cyclization sequence.

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization A Aldehyde + Malononitrile B Knoevenagel Adduct A->B Base D Michael Adduct B->D Base C 3-(2-Methyl-1H-indol-3-yl) -3-oxopropanenitrile C->D E Intramolecular Cyclization D->E F 2-Amino-4H-pyran E->F Tautomerization G cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_inhibition Inhibition by Pyrido[2,3-d]pyrimidine RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Derivative Inhibitor->PI3K inhibits Inhibitor->mTOR inhibits G Start Reaction Design Screening Screening of Reaction Parameters (Catalyst, Solvent, Temperature, Time) Start->Screening Optimization Optimization of Reaction Conditions Screening->Optimization Synthesis Scale-up Synthesis Optimization->Synthesis Purification Product Isolation and Purification (Filtration, Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization End Final Product Characterization->End

Application Notes and Protocols: 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific studies detailing the medicinal chemistry applications of 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile are not extensively available in the public domain. The following application notes are constructed based on the known biological activities of structurally related indole-3-oxopropanenitrile derivatives and analogous 2-methyl-1H-indole compounds. The proposed applications and protocols are therefore predictive and require experimental validation.

Introduction

This compound is a member of the indole family, a privileged scaffold in medicinal chemistry renowned for its diverse pharmacological activities.[1] The presence of a 2-methyl group on the indole ring and a reactive 3-oxopropanenitrile side chain suggests that this molecule could serve as a versatile precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications.[2] Structurally similar compounds have demonstrated a range of biological effects, including anticancer, antifungal, and anti-inflammatory properties. These notes provide a framework for exploring the potential of this compound in drug discovery and development.

Synthesis of this compound

The synthesis of the title compound can be achieved through the acylation of 2-methylindole with a suitable cyanoacetylating agent. A common and effective method is the reaction of 2-methylindole with cyanoacetic acid in the presence of a dehydrating agent such as acetic anhydride.[3]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Methylindole

  • Cyanoacetic acid

  • Acetic anhydride

  • Methanol (for washing)

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Condenser

  • Buchner funnel and flask

  • Filtration paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve cyanoacetic acid (1 equivalent) in acetic anhydride (10 volumes) and heat the mixture to 50 °C with stirring.

  • Once the cyanoacetic acid has dissolved, add 2-methylindole (1 equivalent) to the solution.

  • Increase the temperature to 85-90 °C and continue heating with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • The product is expected to start crystallizing out of the solution within 10-15 minutes.

  • After the reaction is complete (typically within 30 minutes), allow the mixture to cool to room temperature.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold methanol to remove any unreacted starting materials and impurities.

  • Dry the purified product, this compound, in a vacuum oven.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 2_Methylindole 2-Methylindole Mixing Mixing and Heating (85-90 °C) 2_Methylindole->Mixing Cyanoacetic_Acid Cyanoacetic Acid Cyanoacetic_Acid->Mixing Acetic_Anhydride Acetic Anhydride (Dehydrating Agent) Acetic_Anhydride->Mixing Crystallization Crystallization Mixing->Crystallization Acylation Filtration Filtration and Washing (Methanol) Crystallization->Filtration Drying Drying Filtration->Drying Product_Node 3-(2-Methyl-1H-indol-3-yl) -3-oxopropanenitrile Drying->Product_Node

Caption: Synthetic workflow for this compound.

Potential Medicinal Chemistry Applications

Anticancer Activity

Rationale: Derivatives of indole-3-oxopropanenitrile have shown promising anticancer activities. For instance, novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives have demonstrated potent cytotoxic effects against human colon carcinoma (HCT116) and lung cancer (A549) cell lines.[1] The indole nucleus is a common feature in many anticancer agents, and it is known to interact with various biological targets involved in cancer progression.[4]

Quantitative Data from Analogs: The following table summarizes the anticancer activity of a closely related indole derivative.

CompoundCell LineIC50 (µg/mL)Reference
7f (a 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivative)HCT1166.76[1]
5-Fluorouracil (Control)HCT11677.15[1]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116, A549, MCF-7)

  • Normal human cell line (for selectivity assessment, e.g., HFB4)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Seed the cells in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Prepare a stock solution of the test compound in DMSO and make serial dilutions in the culture medium to achieve the desired final concentrations.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound and incubate for 48 hours.

  • Following the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in 96-well plates Incubation_24h_1 Incubate for 24h Cell_Seeding->Incubation_24h_1 Compound_Treatment Treat cells with various concentrations of the test compound Incubation_24h_1->Compound_Treatment Incubation_48h Incubate for 48h Compound_Treatment->Incubation_48h MTT_Addition Add MTT solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Dissolve formazan crystals with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 value Absorbance_Measurement->IC50_Calculation

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Antifungal Activity

Rationale: Derivatives of a structurally similar compound, 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile, have been synthesized and shown to possess potent antifungal activity against various fungal strains.[3] This suggests that this compound could also serve as a scaffold for the development of new antifungal agents.

Quantitative Data from Analogs: While specific MIC values were not provided in the available abstract, the study mentioned that the synthesized compounds showed marked inhibition of fungal growth, nearly equal to standard antifungal agents.[3]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against pathogenic fungal strains.

Materials:

  • Fungal strains (e.g., Aspergillus niger, Aspergillus nodulans, Alternaria alternata, Candida albicans)

  • Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium

  • Test compound

  • Standard antifungal drug (e.g., Fluconazole)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

  • Prepare a standardized fungal inoculum (e.g., 10^5 spores/mL).

  • Inoculate each well with the fungal suspension. Include positive (no compound) and negative (no inoculum) controls.

  • Incubate the plates at an appropriate temperature (e.g., 28-35 °C) for 48-72 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring the absorbance.

Anti-inflammatory Activity

Rationale: Many indole derivatives have been reported to possess significant anti-inflammatory properties. For example, indole-3-ethylsulfamoylphenylacrylamides have been shown to be potent histone deacetylase (HDAC) inhibitors with anti-inflammatory activity.[5] The anti-inflammatory effects of some indole derivatives are mediated through the nitric oxide pathway and cytokine signaling.[6]

Quantitative Data from Analogs: The following table presents the anti-inflammatory activity of a related indole derivative.

CompoundModelDoseInhibition of Leukocyte Migration (%)Reference
JR19 (an N'-((1H-indol-3-yl)methylene)-2-cyanoacetohydrazide derivative)Carrageenan-induced peritonitis10 mg/kg59[6]
Indomethacin (Control)Subcutaneous air pouch10 mg/kg55[6]
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

Objective: To evaluate the in vivo anti-inflammatory activity of this compound in a rat model.

Materials:

  • Wistar rats (150-200 g)

  • Test compound

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • 1% Carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (e.g., control, standard, and test compound groups).

  • Administer the test compound or standard drug orally or intraperitoneally. The control group receives the vehicle.

  • After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Anti_inflammatory_Pathway cluster_inflammation Inflammatory Stimulus (e.g., Carrageenan) cluster_pathway Potential Anti-inflammatory Mechanism Stimulus Inflammatory Stimulus NF_kappaB NF-κB Pathway Stimulus->NF_kappaB Activates Indole_Compound 3-(2-Methyl-1H-indol-3-yl) -3-oxopropanenitrile Indole_Compound->NF_kappaB Inhibits COX2_iNOS COX-2 / iNOS Expression NF_kappaB->COX2_iNOS Induces Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kappaB->Pro_inflammatory_Cytokines Induces Inflammation Inflammation COX2_iNOS->Inflammation Mediates Pro_inflammatory_Cytokines->Inflammation Mediates

Caption: Potential anti-inflammatory signaling pathway targeted by indole derivatives.

Conclusion

While direct experimental evidence for the medicinal chemistry applications of this compound is currently lacking, the structural analogy to other biologically active indole derivatives suggests its potential as a valuable scaffold for the development of new therapeutic agents. The provided synthetic and biological evaluation protocols offer a starting point for researchers to investigate its potential anticancer, antifungal, and anti-inflammatory properties. Further studies are warranted to elucidate the specific biological targets and mechanisms of action of this compound and its derivatives.

References

Application Notes and Protocols for the Purification of Synthesized 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of synthesized 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile. The selection of an appropriate purification technique is critical to ensure the high purity of the final compound, which is essential for reliable and reproducible results in subsequent research and drug development activities. The methods outlined below include column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC).

Introduction

This compound is a versatile intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds with potential pharmacological activities. The purity of this compound is paramount, as impurities can significantly impact the outcome of biological assays and the quality of downstream products. Common impurities may arise from unreacted starting materials, by-products from side reactions, or degradation products. This guide details three common and effective purification techniques, providing a comparative overview to aid in method selection.

Comparative Data of Purification Techniques

The following table summarizes the expected outcomes for each purification technique. The data is based on typical results for analogous indole and keto-nitrile derivatives and serves as a guideline for method selection.

Purification TechniqueStationary/Mobile Phase or Solvent SystemTypical Recovery (%)Achievable Purity (%)Scale
Column Chromatography Silica Gel / Hexane:Ethyl Acetate (Gradient)80-95%>98%Milligram to Gram
Recrystallization Ethanol / Water70-85%>99%Milligram to Multigram
Preparative HPLC C18 Silica / Acetonitrile:Water (Gradient)60-80%>99.5%Microgram to Milligram

Experimental Protocols

Purification by Silica Gel Column Chromatography

This technique is a versatile and widely used method for purifying multi-gram quantities of the crude product and for separating the target compound from impurities with different polarities.

Principle: Column chromatography separates compounds based on their differential adsorption to a solid stationary phase (silica gel) and their solubility in a liquid mobile phase. Less polar compounds travel faster down the column, while more polar compounds are retained longer on the polar silica gel.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (for dry loading)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Rotary evaporator

  • Collection tubes or flasks

Procedure:

  • Mobile Phase Optimization (TLC):

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a solvent system that provides a retention factor (Rf) of approximately 0.3 for the target compound. This Rf value typically ensures good separation on the column.[1]

  • Column Packing (Slurry Method):

    • Secure the glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Add a thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column. Dry loading is recommended to prevent the compound from precipitating on the column if it has low solubility in the initial mobile phase.[1]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution with the least polar solvent mixture determined by TLC.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the target compound.

    • Collect the eluate in fractions (e.g., 10-20 mL each).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Troubleshooting:

  • Tailing on TLC/Column: The ketone and nitrile functionalities can interact strongly with the acidic silica gel, causing tailing. Adding a small amount (0.5-1%) of triethylamine to the mobile phase can help to mitigate this issue by deactivating the acidic sites on the silica.[1]

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree of purity, provided a suitable solvent system can be found.

Principle: This method relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The crude material is dissolved in a hot solvent, and as the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals.

Materials and Equipment:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection:

    • Based on the polarity of the target molecule, a polar protic solvent like ethanol is a good starting point. The addition of an anti-solvent (water) will likely be required to induce crystallization.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and stir until the solid dissolves completely. Add more hot ethanol in small portions if necessary.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present in the hot solution, perform a hot filtration to remove them.

  • Crystallization:

    • Slowly add deionized water dropwise to the hot ethanolic solution until the solution becomes slightly turbid.

    • Reheat the solution until it becomes clear again.

    • Allow the flask to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of a cold ethanol/water mixture.

    • Dry the purified crystals under vacuum to remove any residual solvent.

Purification by Preparative HPLC

Preparative HPLC is a high-resolution technique suitable for purifying small quantities of the compound to a very high degree of purity.

Principle: Similar to column chromatography, preparative HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. However, it utilizes high pressure to force the mobile phase through a column packed with smaller particles, resulting in higher resolution and faster separation.

Materials and Equipment:

  • Crude or partially purified this compound

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Formic acid or trifluoroacetic acid (optional, for improved peak shape)

  • Preparative HPLC system with a C18 column

  • Fraction collector

  • Lyophilizer or rotary evaporator

Procedure:

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Method Development (Analytical Scale):

    • Develop a separation method on an analytical HPLC system to determine the optimal gradient and mobile phase composition. A typical starting point is a gradient of acetonitrile in water (both with 0.1% formic acid).

  • Scaling to Preparative HPLC:

    • Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume according to the column dimensions.

  • Purification and Fraction Collection:

    • Inject the sample onto the preparative HPLC system.

    • Collect the fractions corresponding to the peak of the target compound.

  • Isolation:

    • Combine the pure fractions and remove the solvents, typically by lyophilization or rotary evaporation, to obtain the highly purified product.

Visualization of Purification Workflow

The following diagrams illustrate the logical workflow for the purification of this compound.

Purification_Workflow Crude Crude Synthesized Product Dissolution Dissolution in Minimal Solvent Crude->Dissolution Initial Step ColumnChromatography Silica Gel Column Chromatography Dissolution->ColumnChromatography Gram Scale Recrystallization Recrystallization Dissolution->Recrystallization Solid Crude TLCAnalysis TLC Analysis of Fractions ColumnChromatography->TLCAnalysis CombineFractions Combine Pure Fractions TLCAnalysis->CombineFractions SolventEvaporation Solvent Evaporation CombineFractions->SolventEvaporation PureProduct Purified Product (>98%) SolventEvaporation->PureProduct PrepHPLC Preparative HPLC PureProduct->PrepHPLC Further Purification HighPurityProduct High Purity Product (>99%) Recrystallization->HighPurityProduct UltraPureProduct Ultra-Pure Product (>99.5%) PrepHPLC->UltraPureProduct HighPurityProduct->PrepHPLC Further Purification

Caption: General purification workflow for this compound.

Column_Chromatography_Workflow Start Start TLC Optimize Mobile Phase (TLC) (Target Rf ~0.3) Start->TLC PackColumn Pack Silica Gel Column (Slurry Method) TLC->PackColumn LoadSample Dry Load Crude Sample onto Silica Gel PackColumn->LoadSample Elute Elute with Gradient (Hexane:Ethyl Acetate) LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions AnalyzeFractions Analyze Fractions by TLC CollectFractions->AnalyzeFractions Combine Combine Pure Fractions AnalyzeFractions->Combine Evaporate Evaporate Solvent Combine->Evaporate End Purified Product Evaporate->End

Caption: Detailed workflow for purification by silica gel column chromatography.

References

Application Notes and Protocols for Screening Indole Derivatives Against Pathogenic Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing incidence of invasive fungal infections, coupled with the rise of antifungal drug resistance, presents a significant challenge to global health. This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Indole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including antifungal properties.[1][2][3][4] This document provides a detailed protocol for the systematic screening of indole derivatives against pathogenic fungi to identify and characterize potential new antifungal drug candidates.

The primary objective of this protocol is to determine the in vitro efficacy of novel indole derivatives and to elucidate their potential mechanisms of action. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure the generation of reproducible and comparable data.[5][6][7][8]

Experimental Protocols

Primary Screening: Antifungal Susceptibility Testing

The initial screening aims to identify indole derivatives with antifungal activity and to quantify their potency by determining the Minimum Inhibitory Concentration (MIC).

This method is considered the gold standard for determining the MIC of an antifungal agent.[7][9][10] It involves challenging a standardized fungal inoculum with serial dilutions of the indole derivatives in a liquid medium.

Materials and Reagents:

  • Indole derivatives

  • Pathogenic fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Indole Derivative Stock Solutions: Dissolve the indole derivatives in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.[7]

    • Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[7]

    • For yeasts, dilute the suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.[7]

    • For molds, the final conidial concentration should be 0.4 × 10⁴ to 5 × 10⁴ conidia per ml.[5][8]

  • Preparation of Microtiter Plates:

    • Prepare serial two-fold dilutions of the indole derivatives in RPMI 1640 medium in the microtiter plate. The final concentration range should typically span from 0.015 to 16 µg/mL, but can be adjusted. Each well will contain 100 µL of the diluted compound.[7]

    • Include a growth control well (100 µL of drug-free medium) and a sterility control well (100 µL of uninoculated medium).[7]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C for 24-48 hours. For some fungi, incubation may need to be extended.[6]

  • Reading the MIC: The MIC is the lowest concentration of the indole derivative that causes a significant reduction in fungal growth (typically ≥50% inhibition) compared to the growth control.[6]

This method provides a qualitative assessment of antifungal activity and is useful for screening a large number of compounds.

Materials and Reagents:

  • Indole derivatives

  • Sterile filter paper disks (6 mm)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Pathogenic fungal strains

Protocol:

  • Preparation of Indole Derivative Disks: Impregnate sterile filter paper disks with a known concentration of the indole derivative solution and allow them to dry.

  • Inoculum Preparation: Prepare a standardized fungal inoculum as described for the broth microdilution method.

  • Plate Inoculation: Evenly swab the surface of the Mueller-Hinton agar plate with the fungal suspension.

  • Application of Disks: Aseptically place the indole derivative-impregnated disks on the surface of the inoculated agar.[7]

  • Incubation: Invert the plates and incubate at 35°C for 20-24 hours.[7]

  • Measurement of Inhibition Zones: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.[7][11]

Secondary Screening: Mechanism of Action Studies

For indole derivatives that exhibit significant antifungal activity, further studies are necessary to elucidate their mechanism of action.

Many antifungal drugs, including some indole derivatives, target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[12][13] This assay quantifies the amount of ergosterol in fungal cells after treatment with the indole derivative.

Materials and Reagents:

  • Fungal cells treated with the indole derivative

  • Alcoholic potassium hydroxide (25% KOH in methanol)

  • n-heptane

  • Sterile water

  • UV-Vis spectrophotometer

Protocol:

  • Fungal Cell Culture and Treatment: Grow the fungal cells in the presence of sub-MIC concentrations of the indole derivative.

  • Saponification: Harvest the fungal cells and add alcoholic potassium hydroxide. Incubate at 80°C for 1 hour.

  • Sterol Extraction: After cooling, add sterile water and n-heptane. Vortex vigorously and allow the layers to separate.

  • Spectrophotometric Analysis: Transfer the n-heptane layer to a clean tube. Dilute with 100% ethanol and scan the absorbance between 240 and 300 nm.[14]

  • Calculation of Ergosterol Content: The ergosterol content is calculated based on the absorbance at 281.5 nm and 230 nm, which correspond to ergosterol and 24(28)-dehydroergosterol, respectively.[13][14] The percentage of ergosterol is calculated using the following equations:

    • % ergosterol + % 24(28)DHE = [(A₂₈₁.₅/290) × F] / pellet weight

    • % 24(28)DHE = [(A₂₃₀/518) × F] / pellet weight

    • % ergosterol = [% ergosterol + % 24(28)DHE] - % 24(28)DHE

    • Where F is the dilution factor in ethanol.[13]

Some antifungal compounds exert their effect by inducing the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.[15][16]

Materials and Reagents:

  • Fungal cells treated with the indole derivative

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Protocol:

  • Fungal Cell Culture and Treatment: Grow the fungal cells in the presence of sub-MIC concentrations of the indole derivative.

  • Loading with DCFH-DA: Harvest the cells and resuspend them in PBS containing DCFH-DA. Incubate in the dark.

  • Fluorescence Measurement: After incubation, wash the cells with PBS to remove excess probe. Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm. An increase in fluorescence indicates an increase in intracellular ROS.

Data Presentation

Quantitative data from the screening protocol should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Antifungal Susceptibility Testing of Indole Derivatives

Indole DerivativeC. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)C. neoformans MIC (µg/mL)C. albicans Inhibition Zone (mm)
Compound A816415
Compound B24122
Compound C>64>64>640
Fluconazole432818

Table 2: Mechanism of Action Studies for Active Indole Derivatives

Indole Derivative (Concentration)Ergosterol Inhibition (%)Relative ROS Production (Fold Change)
Compound B (0.5 x MIC)651.2
Compound B (1 x MIC)851.5
Fluconazole (1 x MIC)901.1
Untreated Control01.0

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_primary Primary Screening cluster_secondary Secondary Screening (Mechanism of Action) start Indole Derivative Library mic Broth Microdilution (MIC Determination) start->mic disk Disk Diffusion (Qualitative Screen) start->disk active Active Compounds mic->active disk->active ergosterol Ergosterol Quantification active->ergosterol ros ROS Determination active->ros pathway Further Pathway Analysis ergosterol->pathway ros->pathway

Caption: Workflow for screening indole derivatives against pathogenic fungi.

Ergosterol Biosynthesis Pathway

ergosterol_pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol lanosterol_demethylase 14-alpha-demethylase lanosterol->lanosterol_demethylase ergosterol Ergosterol indole_derivative Indole Derivatives indole_derivative->lanosterol_demethylase Inhibition lanosterol_demethylase->ergosterol Multiple Steps

Caption: Simplified ergosterol biosynthesis pathway and a potential target for indole derivatives.

References

Application Notes: Cell-Based Assay Design for Evaluating 2-Methylindole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-methylindole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities.[1][2][3][4][5] These compounds have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] To effectively evaluate the therapeutic potential and toxicological profile of novel 2-methylindole compounds, a systematic approach using a panel of robust cell-based assays is essential.[6][7] These assays provide critical insights into a compound's mechanism of action, including its effects on cell viability, programmed cell death (apoptosis), and specific signaling pathways.[8][9][10]

This document provides detailed protocols for a tiered screening approach to characterize 2-methylindole compounds, starting with a general assessment of cytotoxicity, followed by a more specific investigation into the induction of apoptosis, and culminating in the analysis of a key signaling pathway often implicated in cellular responses to therapeutic agents.

I. Tier 1: Assessment of Cytotoxicity using the MTT Assay

The initial step in evaluating a new compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[11][13] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[11][14]

Experimental Protocol: MTT Assay [11][13][14][15]

Materials:

  • 2-methylindole compounds of interest

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[11][12]

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS solution, or acidified isopropanol)[12][15]

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[11][15]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-methylindole compounds in complete culture medium. After overnight incubation, carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[14][15]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[14][15]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14][15]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[11][12] Measure the absorbance at 570 nm using a microplate reader.[11][15]

Data Presentation

The results of the MTT assay can be presented as the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell viability by 50%, should be calculated.

CompoundConcentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control01.250.08100%
2-MI-A11.180.0694.4%
100.850.0568.0%
500.420.0333.6%
1000.150.0212.0%
2-MI-B11.220.0797.6%
101.150.0992.0%
500.980.0678.4%
1000.760.0560.8%

II. Tier 2: Assessment of Apoptosis Induction using Caspase-Glo® 3/7 Assay

If a 2-methylindole compound demonstrates significant cytotoxicity, the next step is to determine if the observed cell death is due to apoptosis. Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[16][17][18] The Caspase-Glo® 3/7 Assay is a luminescent, homogeneous assay that measures the activities of caspase-3 and caspase-7, key effector caspases in the apoptotic pathway.[16][17][18][19] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.[16][17][18] The intensity of the luminescence is directly proportional to the amount of caspase-3/7 activity.[17][18]

Experimental Protocol: Caspase-Glo® 3/7 Assay [16][17][19][20]

Materials:

  • 2-methylindole compounds of interest

  • Human cancer cell line

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Reagent (Promega)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the 2-methylindole compounds in a white-walled 96-well plate as described in the MTT assay protocol. Include a positive control for apoptosis (e.g., staurosporine).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.[17][19][20] Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[17][19][20]

  • Assay Procedure: After the desired treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[17][20]

  • Signal Development: Mix the contents of the wells by gently shaking on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours.[17]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Presentation

The results are typically expressed as fold change in caspase-3/7 activity relative to the vehicle-treated control.

CompoundConcentration (µM)Mean Luminescence (RLU)Standard DeviationFold Change in Caspase-3/7 Activity
Vehicle Control05,2003501.0
2-MI-A1015,6009803.0
5048,9002,1009.4
10085,3004,50016.4
2-MI-B106,1004201.2
508,3006101.6
10012,5008902.4
Staurosporine198,0005,20018.8

III. Tier 3: Signaling Pathway Analysis using an NF-κB Reporter Assay

To further elucidate the mechanism of action, it is beneficial to investigate the effect of the 2-methylindole compounds on specific signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its dysregulation is implicated in many diseases, including cancer. A reporter gene assay can be used to monitor the activity of this pathway.[21][22][23][24] In this assay, cells are engineered to contain a luciferase reporter gene under the control of NF-κB response elements.[21][22] Activation of the NF-κB pathway leads to the expression of luciferase, and the resulting luminescence can be quantified.[21][22]

Experimental Protocol: NF-κB Reporter Assay [21][22][23][24][25]

Materials:

  • HEK293 cell line stably transfected with an NF-κB-luciferase reporter construct

  • 2-methylindole compounds of interest

  • Complete cell culture medium

  • Tumor Necrosis Factor-alpha (TNF-α) as a positive control for NF-κB activation

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cell line into a white-walled 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the 2-methylindole compounds for 1-2 hours.

  • Pathway Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) in the presence of the compounds. Include wells with TNF-α alone (positive control), compound alone, and vehicle control.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.[21]

  • Cell Lysis and Luminescence Measurement: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system. This typically involves adding the luciferase reagent to each well and measuring the luminescence with a luminometer.[21][22]

Data Presentation

The results can be presented as the percentage of inhibition of TNF-α-induced NF-κB activity.

CompoundConcentration (µM)Mean Luminescence (RLU)Standard Deviation% Inhibition of NF-κB Activity
Vehicle Control04,5003000%
TNF-α (10 ng/mL)-150,0008,000N/A
2-MI-A + TNF-α1125,0007,50017.2%
1075,0004,20051.7%
5025,0001,80086.2%
2-MI-B + TNF-α1145,0009,0003.4%
10138,0008,5008.3%
50120,0007,00020.7%

Visualizations

G cluster_0 Experimental Workflow Start Start: 2-Methylindole Compound Library Tier1 Tier 1: Cytotoxicity Screening (MTT Assay) Start->Tier1 Decision1 Active? Tier1->Decision1 Tier2 Tier 2: Apoptosis Assay (Caspase-Glo 3/7) Decision1->Tier2 Yes Inactive Inactive Decision1->Inactive No Decision2 Induces Apoptosis? Tier2->Decision2 Tier3 Tier 3: Signaling Pathway Analysis (NF-κB Reporter Assay) Decision2->Tier3 Yes Decision2->Inactive No End End: Characterized Lead Compound Tier3->End

Caption: Tiered approach for evaluating 2-methylindole compounds.

G cluster_1 NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene Target Gene Expression (e.g., Luciferase) Nucleus->Gene Promotes Compound 2-Methylindole Compound Compound->IKK Inhibits?

Caption: Simplified diagram of the NF-κB signaling pathway.

References

Application Notes: Synthesis of Novel Heterocycles from 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile is a highly versatile and reactive building block in synthetic organic chemistry. Its structure, featuring a reactive β-keto-nitrile moiety attached to a privileged 2-methylindole scaffold, makes it an ideal precursor for the synthesis of a diverse array of novel heterocyclic compounds. The indole nucleus is a core component of many natural products and pharmaceuticals, exhibiting a wide range of biological activities. The functional groups in this compound—the ketone, the activated methylene group, and the nitrile—provide multiple reaction sites for cyclization and condensation reactions.

Significance in Drug Discovery The development of new synthetic routes to novel heterocyclic systems is a cornerstone of medicinal chemistry and drug discovery. Heterocycles derived from this indole precursor, such as pyridines, pyrimidines, pyrans, and pyrazoles, are of significant interest due to their potential as therapeutic agents. These scaffolds are known to possess a broad spectrum of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][2] The use of multi-component reactions (MCRs) starting from this compound allows for the efficient, one-pot synthesis of complex molecules, which is highly advantageous for creating libraries of compounds for high-throughput screening.[1][3]

Key Synthetic Applications This document outlines detailed protocols for the synthesis of several key classes of heterocycles from this compound:

  • Synthesis of Substituted Pyridines: Multi-component reactions are employed to construct highly functionalized pyridine rings, which are prevalent in pharmaceuticals.

  • Synthesis of Fused Pyrimidines: Condensation reactions with amino-uracil derivatives lead to the formation of pyrido[2,3-d]pyrimidine systems, known for their biological activities.[1]

  • Synthesis of Functionalized Pyrans: One-pot reactions with aldehydes and malononitrile under various catalytic conditions afford 2-amino-4H-pyran derivatives.[1]

These methodologies provide researchers and drug development professionals with robust and versatile strategies for accessing novel chemical matter centered around the indole core.

Synthesis of Indole-Fused Pyridine Derivatives

A highly efficient one-pot, four-component reaction involving this compound, an aromatic aldehyde, a cycloalkanone, and ammonium acetate leads to the formation of structurally complex indole–cycloalkyl[b]pyridine-3-carbonitrile hybrids.[1] This tandem reaction proceeds through a Knoevenagel condensation followed by a series of nucleophilic additions and cyclization steps.[1]

Quantitative Data for Pyridine Synthesis
Heterocycle ClassReactantsCatalyst/ReagentSolventTime (h)Temp.Yield (%)Ref.
Indole-cycloalkyl[b]pyridines3-(1H-indol-3-yl)-3-oxopropanenitriles, Aromatic Aldehydes, CycloalkanonesAmmonium AcetateEthanol2Reflux80-95[1]
Indolyl Pyridines3-(1H-indol-3-yl)-3-oxopropanenitrile, Aromatic Aldehydes, Aromatic KetonesIodine / Acetic AcidSolvent-free / Acetic Acid--43-87[1]
Experimental Protocol: Synthesis of 2-Amino-4-phenyl-5-(2-methyl-1H-indole-3-carbonyl)-1,4-dihydropyridine-3-carbonitrile
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), benzaldehyde (1.0 mmol), dimedone (1.0 mmol), and ammonium acetate (1.5 mmol) to ethanol (20 mL).

  • Reaction Execution: Heat the reaction mixture to reflux with constant stirring for 2 hours.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent (e.g., ethyl acetate/hexane mixture).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol (2 x 10 mL) and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to yield the pure indole-fused pyridine derivative.

Visualization of Pyridine Synthesis Workflow

G Start Starting Materials Reactants This compound + Aromatic Aldehyde + Cycloalkanone + Ammonium Acetate Start->Reactants Combine Reaction Reflux in Ethanol (2 hours) Reactants->Reaction Heat TLC Monitor by TLC Reaction->TLC Sample Workup Cool to RT & Filter Precipitate TLC->Workup Reaction Complete Purify Wash with Cold Ethanol & Recrystallize Workup->Purify Isolate Crude Product Indole-Cycloalkyl[b]pyridine Product Purify->Product Obtain Pure

Caption: Workflow for the one-pot synthesis of Indole-fused Pyridines.

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Bioactive 2-methylindole-substituted pyrido[2,3-d]pyrimidine derivatives can be synthesized via a one-pot, three-component reaction.[1] This process involves the condensation of an aromatic aldehyde, 6-amino-N,N-dimethyluracil, and this compound using a magnetically retrievable nanocatalyst.[1]

Quantitative Data for Pyrido[2,3-d]pyrimidine Synthesis
Heterocycle ClassReactantsCatalystSolventTime (min)Temp. (°C)Yield (%)Ref.
Pyrido[2,3-d]pyrimidinesAromatic Aldehydes, 6-Amino-N,N-dimethyluracil, this compoundFe3O4@SiO2-ILDMF50-12012070-90[1]
Experimental Protocol: Synthesis of 2-Methylindole-Substituted Pyrido[2,3-d]pyrimidine
  • Reaction Setup: To a 50 mL flask, add the aromatic aldehyde (1.0 mmol), 6-amino-N,N-dimethyluracil (1.0 mmol), this compound (1.0 mmol), and the Fe3O4@SiO2-IL nanocatalyst (specify amount) in dimethylformamide (DMF, 15 mL).

  • Reaction Execution: Heat the mixture at 120 °C with stirring for the specified time (50-120 minutes).[1]

  • Monitoring: Follow the reaction's progress by TLC analysis.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Use an external magnet to hold the catalyst at the bottom of the flask and decant the solution.

  • Purification: Pour the decanted solution into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and then recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to afford the pure product.

Visualization of Pyrido[2,3-d]pyrimidine Synthesis Pathway

G cluster_reactants R1 Aromatic Aldehyde Reaction One-Pot Reaction R1->Reaction R2 6-Amino-N,N-dimethyluracil R2->Reaction R3 3-(2-Methyl-1H-indol-3-yl) -3-oxopropanenitrile R3->Reaction Product Pyrido[2,3-d]pyrimidine Derivative Reaction->Product Fe3O4@SiO2-IL DMF, 120°C 50-120 min

Caption: Reaction pathway for Pyrido[2,3-d]pyrimidine synthesis.

Synthesis of 4H-Pyran Derivatives

Functionalized indol-3-yl pyran derivatives can be prepared through one-pot, multi-component reactions. One such method involves the reaction of this compound with aromatic aldehydes and malononitrile.[1] These reactions are often catalyzed by a base like piperidine and can be accelerated using ultrasonic irradiation.[1]

Quantitative Data for Pyran Synthesis
Heterocycle ClassReactantsCatalystSolventTime (min)Temp.Yield (%)Ref.
2-Amino-4H-pyransAromatic Aldehydes, Malononitrile, 3-Cyanoacetyl IndolesPiperidine (20 mol%)Ethanol5-90RT (Ultrasonic)74-94[1]
2-Amino-4H-pyransAromatic Aldehydes, Malononitrile, 3-(1H-indol-3-yl)-3-oxopropanenitrileCQDs-N(CH2PO3H2)2Ethanol-Reflux (Ultrasonic)65-95[1]
Experimental Protocol: Synthesis of 2-Amino-6-(2-methyl-1H-indol-3-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile
  • Reaction Setup: In a suitable vessel, dissolve this compound (1.0 mmol), benzaldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (15 mL).

  • Catalyst Addition: Add piperidine (0.2 mmol, 20 mol%) to the mixture.

  • Reaction Execution: Place the vessel in an ultrasonic bath and irradiate at room temperature for the required time (typically 5-90 minutes), until the reaction is complete.[1]

  • Monitoring: Check for the disappearance of starting materials via TLC.

  • Workup: Upon completion, the solid product that forms is isolated by filtration.

  • Purification: The collected solid is washed with a small amount of cold ethanol and dried under vacuum to yield the desired 4H-pyran derivative.

Visualization of Logical Relationships in Pyran Synthesis

G cluster_0 Reactants cluster_1 Reaction Conditions Indole 3-(2-Methyl-1H-indol-3-yl) -3-oxopropanenitrile Product 2-Amino-4H-Pyran Derivative Indole->Product Aldehyde Aromatic Aldehyde Aldehyde->Product Malononitrile Malononitrile Malononitrile->Product Catalyst Piperidine Catalyst Catalyst->Product catalyzes Solvent Ethanol Solvent->Product in Energy Ultrasonic Irradiation (Room Temp) Energy->Product with

Caption: Key components for the synthesis of 2-Amino-4H-Pyran derivatives.

References

Practical Guide to 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile: Handling, Storage, and Application Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the handling, storage, and utilization of 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile, a versatile building block in synthetic organic chemistry and drug discovery. The following sections detail safety precautions, storage conditions, and representative experimental protocols.

Summary of Physicochemical Data

A compilation of key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₂H₁₀N₂OChemScene[1]
Molecular Weight 198.22 g/mol ChemScene[1]
CAS Number 76397-72-3ChemScene[1]
Purity ≥95%ChemScene[1]
Topological Polar Surface Area (TPSA) 56.65 ŲChemScene[1]
logP (octanol-water partition coefficient) 2.5727ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Rotatable Bonds 2ChemScene[1]

Application Notes: A Versatile Intermediate in Heterocyclic Synthesis

This compound serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds. Its reactive β-keto-nitrile moiety makes it an ideal substrate for condensation and cyclization reactions. Research has demonstrated the utility of the broader class of 3-cyanoacetyl indoles in constructing complex molecular architectures, including pyridines, pyrans, and fused pyrimidine systems.[2] These heterocyclic motifs are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

The 2-methyl substituent on the indole ring can influence the reactivity and physicochemical properties of the resulting derivatives, potentially leading to compounds with novel biological activities. For instance, similar structures have been investigated for their potential as antifungal agents.[3]

Experimental Protocols

General Handling and Storage Protocol

Storage: Store this compound in a tightly sealed container in a dry and well-ventilated place.[4][5] Recommended storage temperature is 2-8°C.[1]

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[4][5]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4]

  • Wash hands thoroughly after handling.[5]

  • Minimize dust generation.

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

Representative Synthetic Protocol: Synthesis of a Pyridine Derivative

This protocol is a representative example of a multi-component reaction utilizing a 3-cyanoacetyl indole derivative to synthesize a substituted pyridine, a common scaffold in medicinal chemistry. This procedure is adapted from established methods for similar compounds.

Materials:

  • This compound

  • An aromatic aldehyde (e.g., benzaldehyde)

  • An active methylene compound (e.g., malononitrile)

  • Ammonium acetate

  • Ethanol (or another suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (1 mmol), the aromatic aldehyde (1 mmol), the active methylene compound (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Visualizing Workflows and Pathways

To facilitate a clear understanding of the procedural flow, the following diagrams illustrate the key workflows.

G Workflow for Handling and Storage cluster_storage Storage cluster_handling Handling cluster_disposal Disposal storage_conditions Store at 2-8°C storage_container Tightly sealed container storage_conditions->storage_container storage_location Dry, well-ventilated area storage_container->storage_location ppe Wear appropriate PPE (gloves, goggles, lab coat) storage_location->ppe ventilation Work in a fume hood ppe->ventilation avoid_contact Avoid skin and eye contact ventilation->avoid_contact hygiene Wash hands after handling avoid_contact->hygiene disposal Dispose of in accordance with local regulations hygiene->disposal

Caption: General workflow for the safe handling and storage of this compound.

G Representative Synthetic Workflow start Combine Reactants: - this compound - Aromatic Aldehyde - Active Methylene Compound - Ammonium Acetate - Solvent (Ethanol) reflux Heat to Reflux start->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitation of Product cool->precipitate filter Filter and Wash with Cold Ethanol precipitate->filter dry Dry Under Vacuum filter->dry purify Recrystallize (if necessary) dry->purify end Pure Product purify->end

Caption: A typical experimental workflow for the synthesis of a pyridine derivative.

References

Troubleshooting & Optimization

optimizing reaction yield for 3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely reported and efficient method is the direct cyanoacetylation of 2-methylindole. This is typically achieved by reacting 2-methylindole with cyanoacetic acid in the presence of an activating agent, such as acetic anhydride or propionic anhydride. This electrophilic substitution reaction generally proceeds with high yields at the C3 position of the indole ring.[1][2][3][4][5][6]

Q2: I am observing a low yield of the desired product. What are the potential causes?

A2: Low yields can stem from several factors. Common issues include incomplete reaction, degradation of starting material or product, and suboptimal reaction conditions. Specific causes could be insufficient activation of cyanoacetic acid, incorrect reaction temperature, or the presence of moisture which can deactivate the anhydride.[7] For a systematic approach to diagnosing the problem, please refer to our Troubleshooting Guide below.

Q3: Are there any significant side products I should be aware of?

A3: While the C3 acylation is highly favored in indoles, side reactions can occur.[8] Potential side products could arise from N-acylation, although this is less common under these conditions for indoles with a free N-H.[9] Additionally, if the reaction temperature is too high or the reaction time is excessively long, decomposition of the starting materials or the product may lead to a complex mixture of byproducts.

Q4: What is the recommended purification method for this compound?

A4: The product is often a solid that precipitates directly from the reaction mixture upon cooling.[10] A common and effective purification method is recrystallization. The crude product can be collected by filtration, washed with a cold solvent like methanol or ethanol, and then recrystallized from a suitable solvent to achieve high purity.[10]

Q5: Can I use other acylating agents for this synthesis?

A5: While cyanoacetic acid with an anhydride is a common choice, other acylating agents could be considered, such as cyanoacetyl chloride in a Friedel-Crafts type reaction. However, this approach may require a Lewis acid catalyst (e.g., AlCl₃) and stringent anhydrous conditions.[8][11][12][13][14] The use of cyanoacetic acid and an anhydride is generally milder and often preferred for its simplicity and high yields.[3][5][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient activation of cyanoacetic acid: The anhydride (acetic or propionic) may be old or have absorbed moisture. 2. Low reaction temperature: The activation energy for the reaction may not be reached. 3. Poor quality of starting materials: 2-methylindole or cyanoacetic acid may be impure.1. Use freshly opened or distilled acetic anhydride or propionic anhydride. Ensure all glassware is thoroughly dried. 2. Gradually increase the reaction temperature. A common temperature range is 60-85°C.[6][10] Monitor the reaction progress by TLC. 3. Ensure the purity of your starting materials. Recrystallize or distill them if necessary.
Formation of a Dark Tar-like Substance 1. Reaction temperature is too high: Indole derivatives can be sensitive to high temperatures, leading to decomposition. 2. Prolonged reaction time: Extended heating can cause degradation of the product and starting materials.1. Reduce the reaction temperature. Perform small-scale experiments to find the optimal temperature. 2. Monitor the reaction closely using TLC and stop the reaction as soon as the starting material is consumed.
Product is an Oil or Difficult to Crystallize 1. Presence of impurities: Impurities can inhibit crystallization. 2. Residual solvent: Trapped solvent can prevent solidification.1. Attempt to purify a small sample by column chromatography to isolate the pure product, which may then crystallize. Use the pure crystals to seed the bulk mixture. 2. Ensure all solvent is removed under vacuum. Try triturating the oil with a non-polar solvent like hexane to induce crystallization.
Multiple Spots on TLC, Including a Non-polar Spot 1. N-acylation: Although less likely, some N-acylation of the 2-methylindole may occur. 2. Di-acylation: This is highly unlikely as the acyl group is deactivating.1. N-acylated products are typically less polar. These can usually be separated by column chromatography. Using a slight excess of the indole may minimize this.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the cyanoacetylation of indoles.

Method Reagents Solvent Temperature (°C) Time Yield (%) Reference
Method A2-Methylindole, Cyanoacetic Acid, Acetic AnhydrideAcetic Anhydride60-705-10 min90-98[6]
Method BIndole, Cyanoacetic Acid, Acetic AnhydrideAcetic Anhydride8510 min91[10]
Method CIndole, Cyanoacetic Acid, Propionic AnhydrideNone65-757 min84-95[6]

Experimental Protocols

Method A: Cyanoacetylation using Acetic Anhydride

This protocol is adapted from a general procedure for the cyanoacetylation of indoles.[6]

  • Reagent Preparation: In a round-bottom flask, dissolve cyanoacetic acid (1.0 equivalent) in acetic anhydride (5-10 equivalents).

  • Reaction Initiation: Add 2-methylindole (1.0 equivalent) to the solution.

  • Reaction Conditions: Heat the mixture to 60-70°C with stirring for 5-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may start to crystallize.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration. Wash the solid with cold methanol and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Visualizations

experimental_workflow Experimental Workflow for Cyanoacetylation reagents 1. Mix 2-Methylindole, Cyanoacetic Acid, and Acetic Anhydride reaction 2. Heat at 60-70°C for 5-10 min reagents->reaction monitoring 3. Monitor by TLC reaction->monitoring workup 4. Cool to Room Temp. & Ice Bath monitoring->workup isolation 5. Filter and Wash with Cold Methanol workup->isolation purification 6. Recrystallize (Optional) isolation->purification product Pure 3-(2-Methyl-1H-indol-3-yl) -3-oxopropanenitrile isolation->product If sufficiently pure purification->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_flowchart Troubleshooting Low Yield start Low Yield Observed check_reagents Are reagents fresh and anhydrous? start->check_reagents replace_reagents Use fresh/distilled anhydride and pure starting materials check_reagents->replace_reagents No check_temp Is reaction temperature optimal (60-85°C)? check_reagents->check_temp Yes replace_reagents->start adjust_temp Optimize temperature in small-scale trials check_temp->adjust_temp No check_time Is reaction time appropriate? check_temp->check_time Yes adjust_temp->start optimize_time Monitor by TLC to determine optimal time check_time->optimize_time No solution Yield Improved check_time->solution Yes optimize_time->start

Caption: A logical flowchart for troubleshooting low reaction yields.

References

troubleshooting common byproducts in indole-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of indole-3-carbonitrile. Our aim is to help you identify and mitigate the formation of common byproducts, thereby improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered during the synthesis of indole-3-carbonitrile?

A1: The most prevalent byproducts are typically indole-3-carboxamide and indole-3-carboxylic acid, which arise from the partial or complete hydrolysis of the nitrile group. Another common byproduct, especially when using formamide-based reagents or solvents, is N-(indol-3-yl)methylformamide. In syntheses starting from indole-3-carboxaldehyde, unreacted starting material can also be a significant impurity.

Q2: How can I minimize the hydrolysis of indole-3-carbonitrile to its corresponding amide and carboxylic acid?

A2: Hydrolysis is often promoted by the presence of water and strong acidic or basic conditions, particularly at elevated temperatures. To minimize hydrolysis:

  • Ensure all solvents and reagents are anhydrous.

  • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Control the reaction temperature and time; prolonged reaction times at high temperatures can increase the rate of hydrolysis.

  • During the workup, use neutral or slightly acidic conditions for quenching and extraction steps whenever possible.

Q3: What causes the formation of N-(indol-3-yl)methylformamide and how can it be avoided?

A3: The formation of N-(indol-3-yl)methylformamide is a known side reaction when formamide is used as a solvent or reagent in the synthesis from indole-3-carboxaldehyde.[1] To circumvent this, consider alternative synthetic routes that do not employ formamide. If its use is unavoidable, optimizing the reaction conditions, such as temperature and the molar ratio of reactants, can help to minimize its formation.[1]

Q4: What are the best practices for purifying crude indole-3-carbonitrile?

A4: The primary methods for purifying indole-3-carbonitrile are recrystallization and column chromatography.

  • Recrystallization: Solvents such as acetone-hexane, ethanol, or a mixture of chloroform and hexane are effective for recrystallization.[2][3] This method is particularly useful for removing less soluble impurities.

  • Column Chromatography: Silica gel chromatography is highly effective for separating indole-3-carbonitrile from its more polar byproducts like indole-3-carboxamide and indole-3-carboxylic acid. A common eluent system is a mixture of ethyl acetate and hexane or chloroform and methanol.[1][2]

Troubleshooting Guides

Issue 1: Presence of Indole-3-Carboxamide and/or Indole-3-Carboxylic Acid in the Final Product
  • Potential Cause: Accidental introduction of water into the reaction mixture or harsh workup conditions leading to the hydrolysis of the nitrile functional group.

  • Troubleshooting Steps:

    • Strict Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents and reagents. Consider using molecular sieves to ensure the dryness of the solvent.

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent exposure to atmospheric moisture.

    • Optimized Workup: During the workup, avoid prolonged exposure to strong acids or bases. If an aqueous wash is necessary, use deionized water and perform the extraction promptly. Neutralize the solution carefully and avoid excessive heat.

    • Purification: If hydrolysis byproducts are still present, they can be effectively removed by silica gel column chromatography, as they are significantly more polar than indole-3-carbonitrile.

Issue 2: Low Yield of Indole-3-Carbonitrile
  • Potential Cause: Incomplete reaction, suboptimal reagent ratios, or degradation of the product under the reaction conditions.

  • Troubleshooting Steps:

    • Reaction Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

    • Reagent Stoichiometry: Re-evaluate the molar ratios of your reactants. For instance, in syntheses from indole-3-carboxaldehyde, using a molar excess of the cyanating agent can drive the reaction to completion.[1]

    • Temperature and Time Control: Optimize the reaction temperature and duration. While higher temperatures can increase the reaction rate, they may also lead to byproduct formation and degradation.

    • Alternative Synthetic Routes: If yields remain low, consider exploring a different synthetic pathway. Several methods for the synthesis of indole-3-carbonitrile have been reported, starting from various precursors.[3]

Quantitative Data Summary

The following table summarizes typical yields for a common synthesis of indole-3-carbonitrile from indole-3-carboxaldehyde, highlighting the impact of purification methods.

Starting MaterialKey ReagentsSolventReaction Time (hours)Reaction Temperature (°C)Crude Yield (%)Purified Yield (%)Purification MethodReference
Indole-3-carboxaldehydeDiammonium hydrogen phosphate, 1-nitropropaneGlacial Acetic Acid12.5Reflux85-9548-63Recrystallization (acetone-hexane)[3]
Indole-3-carboxaldehydeSodium borohydride, Sodium cyanideMethanol/Formamide (1:1)5100 (Reflux)Not reportedHighColumn Chromatography[1]

Experimental Protocols

Synthesis of Indole-3-carbonitrile from Indole-3-carboxaldehyde

This protocol is adapted from Organic Syntheses.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine indole-3-carboxaldehyde (1.44 g, 0.0099 mol), diammonium hydrogen phosphate (7.0 g, 0.053 mol), 1-nitropropane (30 mL, 0.34 mol), and glacial acetic acid (10 mL).

  • Reflux: Heat the mixture to reflux and maintain for 12.5 hours. The color of the mixture will change from pale-yellow to dark red.

  • Solvent Removal: After cooling, remove the volatile components under reduced pressure.

  • Precipitation: Add an excess of water to the dark residue to precipitate the crude indole-3-carbonitrile.

  • Isolation: Collect the precipitate by filtration and dry it under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an acetone-hexane mixture, with decolorization using activated carbon if necessary. For higher purity, sublimation followed by recrystallization can be employed.[3]

Visualizations

Logical Workflow for Indole-3-Carbonitrile Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification A Combine Reactants (Indole-3-carboxaldehyde, Reagents, Solvent) B Reflux Reaction Mixture A->B C Monitor Reaction (TLC) B->C D Cool Reaction & Remove Solvent C->D E Precipitate Crude Product D->E F Filter & Dry Crude Product E->F G Crude Indole-3-carbonitrile F->G H Recrystallization (e.g., Acetone/Hexane) G->H I Column Chromatography (Silica Gel) G->I J Pure Indole-3-carbonitrile H->J I->J

Caption: Workflow for the synthesis and purification of indole-3-carbonitrile.

Relationship Between Indole-3-Carbonitrile and Common Hydrolysis Byproducts

G I3CN Indole-3-carbonitrile I3CAmide Indole-3-carboxamide I3CN->I3CAmide Partial Hydrolysis (+H2O) I3CAcid Indole-3-carboxylic Acid I3CAmide->I3CAcid Full Hydrolysis (+H2O)

Caption: Hydrolysis pathway leading to common byproducts.

Representative Signaling Pathway Involving Indole Derivatives

Indole-3-carbonitrile itself is not a primary signaling molecule in mammalian cells, but related indole compounds like Indole-3-Carbinol (I3C) are known to modulate various signaling pathways. The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR pathway, which can be influenced by indole derivatives.[4]

G Indole Indole Derivatives (e.g., I3C) PI3K PI3K Indole->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Simplified PI3K/Akt/mTOR signaling pathway modulated by indole compounds.

References

Technical Support Center: Enhancing the Solubility of 3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile in biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. Why is this happening?

A1: This is a common phenomenon for compounds with low aqueous solubility. While this compound may be soluble in 100% DMSO, the addition of this stock solution to an aqueous buffer or cell culture medium drastically changes the solvent environment to a more polar one. If the final concentration of the compound in the aqueous solution exceeds its solubility limit in that mixed-solvent system, it will precipitate out of solution. The final DMSO concentration, the compound's intrinsic aqueous solubility, temperature, and the pH of the buffer all influence this outcome.

Q2: What is the first step I should take to address the precipitation of my compound?

A2: The initial and most straightforward approach is to reduce the final concentration of your compound in the assay. It's possible that your desired concentration is simply above the solubility limit of the compound in the final assay medium. Additionally, ensure that the final concentration of DMSO is kept to a minimum, ideally below 0.5%, as higher concentrations of DMSO can be toxic to cells and can also promote precipitation of highly lipophilic compounds when diluted into an aqueous environment.

Q3: Are there any simple modifications to my dilution protocol that might help?

A3: Yes, the method of dilution can impact solubility. Instead of adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous medium, try a serial dilution approach. Pre-diluting the DMSO stock in your cell culture medium in a separate tube can sometimes help. Additionally, ensuring your medium is at 37°C when adding the compound can improve solubility. Some researchers have found success with a gradual dilution series in the aqueous solution to reach the final desired concentration.

Q4: Can adjusting the pH of my buffer improve the solubility of this compound?

A4: Yes, pH modification can be a very effective technique if your molecule has ionizable groups. The indole nitrogen has a pKa, and its protonation state is pH-dependent. For weakly basic compounds, decreasing the pH of the solution can lead to protonation and a significant increase in aqueous solubility.[1] Conversely, if your derivative has an acidic moiety, increasing the pH can enhance solubility.[1] It is important to determine the pKa of your specific compound to optimize the pH for dissolution. However, it is crucial to ensure the final pH of your assay medium is compatible with your biological system.

Q5: What are co-solvents and how can they help with solubility?

A5: Co-solvents are water-miscible organic solvents that can be used in small percentages in your final assay medium to increase the solubility of nonpolar compounds.[2] Commonly used co-solvents in biological assays include ethanol, propylene glycol, and polyethylene glycol (PEG).[2][3] They work by reducing the polarity of the aqueous solvent, which can help to keep hydrophobic compounds in solution. It is essential to include a vehicle control with the same final concentration of the co-solvent to account for any effects on the biological assay.

Q6: I've heard about cyclodextrins for improving solubility. How do they work?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like many indole derivatives, within their hydrophobic core, forming an inclusion complex. This complex has a higher apparent solubility in aqueous solutions.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Compound precipitates immediately upon addition to aqueous media. The final concentration of the compound exceeds its aqueous solubility. The final DMSO concentration is too high, causing the compound to crash out of solution.Decrease the final concentration of the compound. Reduce the final DMSO concentration to <0.5%. Prepare a more dilute stock solution in DMSO.
The culture medium becomes cloudy over time. The compound is slowly precipitating out of solution. The compound may be unstable in the aqueous environment.Use a solubilizing agent such as a co-solvent (e.g., ethanol, PEG 400) or a cyclodextrin (e.g., HP-β-CD). Assess the stability of the compound in your assay medium over the time course of your experiment.
Inconsistent results between experiments. Incomplete dissolution of the compound leading to variable effective concentrations. Precipitation of the compound during the experiment.Ensure complete dissolution of the stock solution before use (sonication may help). Visually inspect for any precipitation before and during the assay. Consider using a formulation with improved solubility.
Low or no biological activity observed. The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility.Determine the kinetic solubility of your compound in the assay buffer to understand its solubility limit. Employ solubility enhancement techniques to increase the concentration of the dissolved compound.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

A well-prepared stock solution is crucial for reproducible results.

  • Determine the Molecular Weight: The molecular weight of this compound is 198.22 g/mol .

  • Calculate the Required Mass: Use the following formula to calculate the mass of the compound needed for your desired stock concentration and volume: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Dissolution:

    • Weigh the calculated amount of the compound.

    • Add the desired volume of high-purity DMSO.

    • To aid dissolution, you can gently vortex the solution or use a sonicator. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Use of a Co-solvent to Improve Solubility

This protocol outlines the use of ethanol as a co-solvent.

  • Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Intermediate Dilution: Prepare an intermediate dilution of the compound in ethanol. For example, dilute the 10 mM DMSO stock 1:10 in ethanol to get a 1 mM solution in a 10% DMSO/90% ethanol mixture.

  • Final Dilution: Add a small volume of the intermediate dilution to your pre-warmed cell culture medium to achieve the desired final concentration of the compound and co-solvent. For instance, adding 10 µL of the 1 mM intermediate stock to 1 mL of medium will result in a final compound concentration of 10 µM with 0.1% DMSO and 0.9% ethanol.

  • Vehicle Control: Always include a vehicle control containing the same final concentrations of DMSO and ethanol.

Protocol 3: pH Adjustment for Solubility Enhancement

This protocol is for compounds with ionizable groups.

  • Determine the pKa: If the pKa of this compound is not known, it can be predicted using software or determined experimentally. The indole nitrogen is weakly basic.

  • Prepare Buffers at Different pH Values: Prepare a series of biologically compatible buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).

  • Test Solubility: Add a small amount of the compound to each buffer and determine the concentration at which it remains soluble.

  • Assay Compatibility: Select the pH that provides the best solubility while still being compatible with your biological assay. Ensure your cells or proteins are stable and functional at the chosen pH.

Protocol 4: Cyclodextrin-Based Solubilization

This protocol describes the use of Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare an HP-β-CD Solution: Prepare a stock solution of HP-β-CD in water or your assay buffer (e.g., 45% w/v).

  • Prepare Compound Stock in Organic Solvent: Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO.

  • Form the Inclusion Complex:

    • Slowly add the compound's stock solution to the HP-β-CD solution while vortexing.

    • The molar ratio of cyclodextrin to the compound may need to be optimized, but a 1:1 or higher molar ratio of cyclodextrin is a good starting point.

    • Allow the mixture to equilibrate, which may take several hours of stirring or shaking at room temperature.

  • Final Dilution: Dilute the cyclodextrin-compound complex solution into your assay medium to the desired final concentration.

  • Control: Include a vehicle control with the same concentration of HP-β-CD.

Visualizations

experimental_workflow cluster_start Start: Poorly Soluble Compound cluster_stock Stock Solution Preparation cluster_dilution Dilution into Aqueous Medium cluster_problem Problem Identification cluster_solutions Troubleshooting Strategies start This compound Powder dissolve Dissolve in 100% DMSO start->dissolve dilute Add to Cell Culture Medium dissolve->dilute precipitate Precipitation Occurs dilute->precipitate solution1 Decrease Final Concentration precipitate->solution1 Simple Fix solution2 Use Co-solvent (e.g., Ethanol) precipitate->solution2 Formulation solution3 Adjust pH precipitate->solution3 Formulation solution4 Use Cyclodextrin (HP-β-CD) precipitate->solution4 Formulation

Caption: Troubleshooting workflow for addressing precipitation issues.

signaling_pathway cluster_compound Compound Preparation cluster_solubilization Solubilization Method cluster_assay Biological Assay compound Poorly Soluble Compound dmso_stock High Concentration DMSO Stock compound->dmso_stock method Choose Solubilization Strategy dmso_stock->method co_solvent Co-solvent (e.g., Ethanol) method->co_solvent Option 1 cyclodextrin Cyclodextrin (e.g., HP-β-CD) method->cyclodextrin Option 2 ph_adjust pH Adjustment method->ph_adjust Option 3 assay_prep Prepare Final Assay Solution co_solvent->assay_prep cyclodextrin->assay_prep ph_adjust->assay_prep cell_assay Perform Cell-Based Assay assay_prep->cell_assay data_analysis Analyze Results cell_assay->data_analysis

Caption: Logical relationship of solubility enhancement strategies.

References

addressing stability issues of 3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common stability issues encountered when handling this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The indole ring is susceptible to oxidation, while the β-keto nitrile functional group can be prone to hydrolysis under certain pH conditions.

Q2: What are the recommended storage conditions for stock solutions?

A2: To ensure maximum stability, stock solutions should be prepared in a high-purity, anhydrous solvent such as DMSO or acetonitrile. It is recommended to store these solutions in tightly sealed, amber vials at -20°C or below. For aqueous solutions, it is best to prepare them fresh for each experiment to minimize degradation.

Q3: My solution of the compound is changing color over time. What could be the cause?

A3: Color change, often to a yellowish or brownish hue, is a common indicator of degradation in indole-containing compounds. This is typically due to oxidation or acid-catalyzed polymerization. Ensure your solvents are degassed and free of peroxides, and protect your solution from light.

Q4: I am observing unexpected peaks in my HPLC analysis. What are the likely degradation products?

A4: The most probable degradation pathways involve the indole ring and the nitrile group. Potential degradation products could arise from:

  • Hydrolysis: The nitrile group can hydrolyze to form the corresponding amide or carboxylic acid, particularly under acidic or basic conditions.

  • Oxidation: The electron-rich indole ring is susceptible to oxidation, which can lead to the formation of various oxidized species, potentially involving cleavage of the pyrrole ring.[1]

Q5: How does pH impact the stability of the compound?

A5: The stability of the compound is expected to be pH-dependent. Strongly acidic conditions can lead to protonation and potential polymerization or rearrangement of the indole nucleus. Strongly alkaline conditions may promote hydrolysis of the nitrile group and oxidative degradation of the indole ring. For many indole derivatives, neutral or slightly basic conditions (pH 7-8.5) offer the best stability.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during experimentation.

Issue 1: Inconsistent or reduced biological activity in assays.

Possible Cause Troubleshooting Steps
Degradation in Aqueous Assay Buffer 1. Prepare a fresh solution of the compound immediately before use. 2. Assess the stability of the compound in your specific assay buffer. Incubate the compound in the buffer for the duration of your experiment and analyze for degradation by HPLC at various time points. 3. If degradation is observed, consider adjusting the buffer pH to a more neutral range, if compatible with your assay.
Adsorption to Labware 1. For low-concentration solutions, consider using low-adhesion plasticware or silanized glassware.
Incorrect Solution Concentration 1. Verify the concentration of your stock solution using a validated analytical method, such as HPLC-UV with a calibration curve.

Issue 2: Appearance of unknown peaks in HPLC chromatogram over time.

Possible Cause Troubleshooting Steps
On-Bench or In-Storage Degradation 1. Review storage conditions. Ensure the solid compound and stock solutions are stored at the recommended temperature, protected from light. 2. Prepare a fresh stock solution from the solid material and re-analyze. 3. To identify the unknown peaks, perform a forced degradation study (see Experimental Protocols) to generate potential degradation products and compare their retention times.
Solvent Contamination 1. Use only high-purity, HPLC-grade solvents. 2. Ensure solvents are fresh and properly stored.
Photodegradation 1. Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.

Data Presentation

The following tables summarize hypothetical stability data for this compound under various stress conditions. This data is intended to be illustrative and should be confirmed by experimental studies.

Table 1: Hypothetical pH-Dependent Degradation

pH Condition Temperature Time (24h) % Degradation (Illustrative)
20.1 M HCl40°C24h15%
7Water40°C24h< 2%
100.01 M NaOH40°C24h10%

Table 2: Hypothetical Degradation under Oxidative, Thermal, and Photolytic Stress

Stress Condition Details Time % Degradation (Illustrative)
Oxidative 3% H₂O₂ in Methanol8h25%
Thermal 60°C in Acetonitrile48h8%
Photolytic ICH Q1B Option 2-30%

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[2][3]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light.

  • Thermal Degradation: Place a tightly sealed vial of the stock solution in an oven at 80°C.

  • Photolytic Degradation: Expose a clear vial of the stock solution to a light source that meets ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4]

  • Sampling and Analysis: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated, stability-indicating HPLC method. The goal is to achieve 5-20% degradation.[2]

Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate the parent compound from its potential degradation products.

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

cluster_legend Legend Parent Parent Compound Intermediate Intermediate/Product Condition Condition A 3-(2-Methyl-1H-indol-3-yl)- 3-oxopropanenitrile H Hydrolysis (Acid/Base) A->H O Oxidation (e.g., H₂O₂) A->O B 2-Methyl-1H-indole-3-carboxylic amide derivative B->H C 2-Methyl-1H-indole-3-carboxylic acid D Oxidized Indole Derivatives H->B H->C O->D

Caption: Hypothetical degradation pathway of the target compound.

cluster_workflow Experimental Workflow Start Prepare 1 mg/mL Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample Sample at Time Points (0, 2, 4, 8, 24h) Stress->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Neutralize->Analyze End Identify Degradants & Assess Stability Analyze->End

Caption: Workflow for a forced degradation study.

Start Inconsistent Experimental Results? Check_Freshness Is the solution freshly prepared? Start->Check_Freshness Yes_Fresh Yes Check_Freshness->Yes_Fresh Yes No_Fresh No Check_Freshness->No_Fresh No Check_Storage Are stock solutions stored correctly? (-20°C, protected from light) Yes_Fresh->Check_Storage Prepare_New Action: Prepare a fresh solution immediately before use. No_Fresh->Prepare_New Yes_Storage Yes Check_Storage->Yes_Storage Yes No_Storage No Check_Storage->No_Storage No Check_Buffer Assess stability in the specific experimental buffer via HPLC. Yes_Storage->Check_Buffer Correct_Storage Action: Implement proper storage protocols. No_Storage->Correct_Storage Stable Stable Check_Buffer->Stable Stable Unstable Unstable Check_Buffer->Unstable Unstable Proceed Issue likely not stability-related. Check other experimental parameters. Stable->Proceed Modify_Buffer Action: Consider adjusting buffer pH or reducing experiment duration. Unstable->Modify_Buffer

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Purification of 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of this compound?

A1: Due to the presence of polar functional groups (a nitrile and a carbonyl group) and the indole ring system, several challenges can arise during the purification of this compound.[1] These include:

  • High solubility in polar solvents: This can make precipitation or crystallization difficult, leading to lower yields.[1]

  • "Oiling out": The compound may separate from the solution as an oil rather than a solid, particularly with rapid cooling or in the presence of impurities.[1][2]

  • Formation of fine or poorly defined crystals: Rapid precipitation can result in small needles or an amorphous solid that is difficult to filter and may trap impurities.[1]

  • Tailing during column chromatography: The polar nature of the molecule can lead to strong interactions with silica gel, causing tailing of the elution peak.[3]

  • Potential for degradation: The compound's stability may be affected by factors such as pH, temperature, and light, potentially leading to the formation of degradation products.[4]

Q2: What are the most common purification methods for this compound?

A2: The two most common and effective purification techniques for this compound and related compounds are recrystallization and column chromatography. The choice between them depends on the purity of the crude material and the scale of the purification.

Q3: How do I choose a suitable solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[2][5][6] A common approach is to use a solvent system consisting of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which the compound is insoluble). The solvents must be miscible.[2] For a polar compound like this, common solvent systems to test include ethanol, or mixtures such as hexane/ethyl acetate or hexane/acetone.[7]

Q4: What are the likely impurities I might encounter?

A4: Impurities can originate from the starting materials, side-reactions during synthesis, or degradation.[3] For instance, if synthesized from 2-methylindole and a cyanoacetylating agent, unreacted starting materials could be present.[8] Hydrolysis of the nitrile group to a carboxylic acid or amide can also occur if water is present during the synthesis or work-up.[3][4]

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Troubleshooting Steps
Compound "oils out" The solution is cooling too quickly. The boiling point of the solvent is lower than the melting point of the compound.[2] The compound is impure.Slow down the cooling rate by allowing the flask to cool to room temperature before placing it in an ice bath.[1] Ensure the chosen solvent has a boiling point below the compound's melting point.[2] Try to purify the crude material by another method (e.g., column chromatography) first.
No crystals form The solution is not supersaturated (too much solvent was used). The solution is cooling too slowly.Evaporate some of the solvent to increase the concentration.[1] Try scratching the inside of the flask with a glass rod to induce nucleation.[1] Add a seed crystal of the pure compound.[1] Place the solution in an ice bath or freezer.
Poor recovery of crystals The compound is still significantly soluble in the cold solvent. Crystals were lost during filtration.Cool the solution for a longer period or at a lower temperature. Use a minimal amount of cold solvent to wash the crystals.[5] Ensure the filter paper is correctly fitted in the funnel.
Crystals are colored Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product as well).[5]
Column Chromatography Issues
Issue Possible Cause Troubleshooting Steps
Poor separation of spots on TLC The solvent system is not optimal.Adjust the polarity of the mobile phase. For this compound, a common starting point is a mixture of hexanes and ethyl acetate.[3] If the compound does not move from the baseline (Rf is too low), increase the polarity by adding more ethyl acetate or a small amount of methanol (1-5%).[3] If the compound runs with the solvent front (Rf is too high), decrease the polarity by adding more hexanes. An ideal Rf value for column chromatography is around 0.3.[3]
Compound streaks or "tails" on the column The compound is interacting too strongly with the acidic silica gel.[3] The column is overloaded.[3]Add a small amount (0.5-1%) of a modifier like triethylamine to the mobile phase to neutralize the acidic sites on the silica.[3] Use a larger column or load less crude material. A silica gel to crude product weight ratio of at least 50:1 is recommended for difficult separations.[3]
The compound does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A gradient elution might be necessary, starting with a less polar solvent system and gradually increasing the proportion of the more polar solvent.
Cracks appear in the silica gel bed The column was not packed properly or has run dry.Ensure the column is packed uniformly and that the solvent level is always above the top of the silica gel.

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add the solvent in small portions until the solid is completely dissolved.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[1]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature.[1] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1][5]

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Column Chromatography
  • Solvent System Selection: Determine the optimal mobile phase by running thin-layer chromatography (TLC) plates with the crude material in various solvent mixtures (e.g., different ratios of hexanes/ethyl acetate).[3] Aim for an Rf value of approximately 0.3 for the desired compound.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. If using a gradient elution, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve ColumnChrom Column Chromatography Crude->ColumnChrom Alternative HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Drying Wash->Dry Pure Pure Product Dry->Pure TLC TLC Analysis ColumnChrom->TLC TLC->Pure

Caption: A general workflow for the purification of this compound.

RecrystallizationTroubleshooting Start Recrystallization Attempt OilingOut Compound 'Oils Out'? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No SlowCooling Cool solution more slowly. Re-heat and add more solvent. OilingOut->SlowCooling Yes LowYield Low Yield? NoCrystals->LowYield No AddSeed Add seed crystal. Scratch flask. Concentrate solution. NoCrystals->AddSeed Yes Success Successful Purification LowYield->Success No CoolLonger Cool for a longer duration. Minimize washing solvent. LowYield->CoolLonger Yes SlowCooling->Start AddSeed->Start CoolLonger->Success

Caption: A troubleshooting decision tree for the recrystallization process.

ChromatographyTroubleshooting Start Column Chromatography Attempt PoorSep Poor Separation on TLC? Start->PoorSep Tailing Compound Tailing? PoorSep->Tailing No AdjustSolvent Adjust mobile phase polarity. Aim for Rf ~0.3. PoorSep->AdjustSolvent Yes NoElution Compound Not Eluting? Tailing->NoElution No AddModifier Add 0.5-1% triethylamine to mobile phase. Check column loading. Tailing->AddModifier Yes Success Successful Purification NoElution->Success No IncreasePolarity Gradually increase mobile phase polarity (gradient elution). NoElution->IncreasePolarity Yes AdjustSolvent->Start AddModifier->Start IncreasePolarity->Success

Caption: A troubleshooting guide for column chromatography purification.

References

side reaction management in the synthesis of 3-substituted indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of 3-substituted indoles?

A1: Common side reactions include dimerization, polysubstitution (especially in Friedel-Crafts reactions), N-alkylation or N-acylation at the indole nitrogen, and formation of bis(indolyl)methanes. In specific reactions like the Fischer indole synthesis, N-N bond cleavage can compete with the desired cyclization, and in Heck couplings, catalyst deactivation leading to the formation of palladium black is a frequent issue.[1]

Q2: How can I prevent the unwanted reaction at the indole nitrogen?

A2: The nucleophilic indole nitrogen can compete with other reaction sites. To prevent this, the nitrogen is often protected with a suitable protecting group. Common protecting groups for indoles include Boc (tert-butoxycarbonyl), silyl groups, and 2-phenylsulfonylethyl groups.[2][3] The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal.[4][5]

Q3: My reaction yield is very low. What general troubleshooting steps should I follow?

A3: Low yields can stem from various factors. A systematic approach to troubleshooting is recommended. Start by verifying the purity of your starting materials and solvents. Next, optimize reaction conditions such as temperature, reaction time, and catalyst concentration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to identify the optimal endpoint and detect the formation of side products.[6] For specific reactions, consulting detailed troubleshooting guides for that particular transformation is advised.

Troubleshooting Guides

Fischer Indole Synthesis

Issue: Low or no yield of the desired indole.

  • Potential Cause: Impure starting materials (arylhydrazine or carbonyl compound).

    • Solution: Use freshly distilled or recrystallized starting materials. Impurities can significantly inhibit the reaction or lead to side products.[2]

  • Potential Cause: Suboptimal acid catalyst or concentration.

    • Solution: Screen different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃). Polyphosphoric acid (PPA) is often a very effective catalyst.[2]

  • Potential Cause: Inappropriate reaction temperature or time.

    • Solution: Monitor the reaction by TLC to determine the optimal time. While elevated temperatures are often necessary, excessive heat can cause decomposition.[2] Microwave-assisted synthesis can sometimes improve yields and shorten reaction times.[2]

  • Potential Cause: N-N bond cleavage competing with cyclization.

    • Solution: This is more prevalent with electron-donating substituents on the carbonyl compound. Consider modifying the substrate or exploring alternative synthetic routes if this pathway dominates.

Experimental Protocol: Optimized Fischer Indole Synthesis of 2-phenylindole

This protocol is adapted from a procedure for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.[2]

  • Hydrazone Formation (Optional - can be a one-pot reaction):

    • In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.

    • Add phenylhydrazine (1 equivalent) dropwise with stirring.

    • Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes.[2]

  • Indolization:

    • In a separate flask, preheat polyphosphoric acid (approx. 4g per 1.2g of hydrazone) to about 100°C.

    • Carefully add the pre-formed hydrazone (or the crude reaction mixture after removing ethanol) to the hot PPA with vigorous stirring.

    • Heat the mixture at 150-160°C for 10-15 minutes. The mixture will darken.[2]

  • Work-up:

    • Allow the reaction to cool to about 100°C and pour it onto crushed ice with stirring.

    • The solid product will precipitate. Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.[2]

    • The crude product can be further purified by recrystallization.

Quantitative Data: Effect of Reaction Conditions on Fischer Indole Synthesis

EntryArylhydrazineCarbonyl CompoundCatalystSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylhydrazineAcetophenonePPANeat150-1600.25~90[2]
2PhenylhydrazineCyclohexanoneAcetic AcidAcetic AcidReflux185N/A
3p-TolylhydrazinePropiophenoneZnCl₂TolueneReflux475N/A
4PhenylhydrazineButanonePPANeat150 (MW)0.2592[2]

Note: Yields are approximate and can vary based on specific experimental conditions.

Troubleshooting Workflow: Fischer Indole Synthesis

fischer_troubleshooting start Low Yield in Fischer Indole Synthesis check_purity Check Purity of Starting Materials start->check_purity check_purity->start Impure -> Purify optimize_catalyst Optimize Acid Catalyst and Concentration check_purity->optimize_catalyst Pure optimize_temp_time Optimize Temperature and Time optimize_catalyst->optimize_temp_time check_side_reactions Analyze for Side Products (e.g., N-N cleavage) optimize_temp_time->check_side_reactions check_side_reactions->start Significant Side Products -> Re-evaluate Strategy successful_synthesis Successful Synthesis check_side_reactions->successful_synthesis Minimal Side Products

Caption: A logical workflow for troubleshooting low yields in the Fischer indole synthesis.

Friedel-Crafts Alkylation

Issue: Formation of polyalkylated side products.

  • Potential Cause: High reactivity of the indole nucleus and the mono-alkylated product.

    • Solution: Use a large excess of the indole nucleophile relative to the alkylating agent. This statistically favors the mono-alkylation of the starting material over the di-alkylation of the product.[6]

  • Potential Cause: Use of a highly reactive alkylating agent.

    • Solution: For very reactive electrophiles, consider using an indole with an electron-withdrawing group at another position to decrease the overall nucleophilicity of the ring system.[6] Alternatively, explore milder Lewis acid catalysts.

Issue: Poor regioselectivity (C3 vs. N-alkylation).

  • Potential Cause: The indole nitrogen is a competing nucleophilic site.

    • Solution: Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM, Ts) to ensure exclusive C3-alkylation. The protecting group can be removed in a subsequent step.[4]

Experimental Protocol: Friedel-Crafts Alkylation of Indole with a Trichloroacetimidate

This protocol is a general guide based on the alkylation of indoles using trichloroacetimidates, which can offer milder conditions compared to traditional alkyl halides.[6]

  • Reaction Setup:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the indole (2-3 equivalents) in an anhydrous solvent (e.g., dichloromethane).

  • Addition of Reagents:

    • Add the alkyl trichloroacetimidate (1 equivalent) to the solution.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a Lewis acid catalyst (e.g., BF₃·OEt₂, 10-20 mol%) to the stirred solution.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the progress of the reaction by TLC.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data: Impact of Indole to Electrophile Ratio on Polyalkylation

EntryIndole:Imidate RatioLewis AcidYield of Mono-alkylated Product (%)ObservationsReference
11:1BF₃·OEt₂~50Complex mixture with polyalkylation products[6]
23:1BF₃·OEt₂>80Cleaner reaction, easier isolation[6]

Logical Diagram: Strategy to Minimize Polyalkylation

polyalkylation_strategy start Goal: Synthesize Mono-C3-alkylated Indole indole_excess Use Excess Indole (2-3 eq.) start->indole_excess less_reactive_indole Use Indole with EWG at another position start->less_reactive_indole milder_catalyst Use Milder Lewis Acid start->milder_catalyst outcome Increased Yield of Mono-alkylated Product indole_excess->outcome less_reactive_indole->outcome milder_catalyst->outcome

Caption: Strategies to mitigate polyalkylation in Friedel-Crafts reactions of indoles.

Heck Coupling

Issue: Low yield and formation of palladium black.

  • Potential Cause: Deactivation of the palladium catalyst. The indole nitrogen can coordinate to the palladium, inhibiting its catalytic activity.[1] High temperatures can also promote the aggregation of Pd(0) into inactive palladium black.[1]

    • Solution: Use stabilizing phosphine ligands (e.g., PPh₃, P(o-tol)₃) to prevent catalyst aggregation and deactivation.[1] Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the catalyst.

Experimental Protocol: Heck Coupling of 5-Bromoindole

This is a general protocol and may require optimization for specific substrates.

  • Reaction Setup:

    • To a clean, dry flask, add 5-bromoindole (1 equivalent), the alkene (1.2 equivalents), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PPh₃, 4-10 mol%).

    • Add a suitable base (e.g., Et₃N, 2 equivalents) and a solvent (e.g., DMF, acetonitrile).

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir under an inert atmosphere.

    • Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off any solids.

    • Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography.

Quantitative Data: Effect of Ligand on Heck Coupling Yield

EntryPalladium CatalystLigandBaseSolventYield (%)ObservationsReference
1Pd(OAc)₂NoneEt₃NDMFLowSignificant palladium black formation[1]
2Pd(OAc)₂PPh₃Et₃NDMFModerate-HighReduced catalyst decomposition[1]
3Na₂PdCl₄sSPhosNa₂CO₃CH₃CN/H₂OHighAqueous conditions, good for unprotected tryptophans[7]

Workflow Diagram: Heck Reaction Experimental Workflow

heck_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification p1 Combine 5-bromoindole, alkene, Pd catalyst, and ligand p2 Add base and solvent p1->p2 p3 Degas the reaction mixture p2->p3 r1 Heat under inert atmosphere p3->r1 r2 Monitor by TLC r1->r2 w1 Cool, filter, and extract r2->w1 w2 Dry and concentrate w1->w2 w3 Purify by column chromatography w2->w3

Caption: A typical experimental workflow for a Heck coupling reaction involving a substituted indole.

References

Technical Support Center: Enhancing the Antifungal Potency of 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile and its derivatives to enhance their antifungal potency.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of antifungal action for this compound?

A1: While the exact mechanism for this specific compound is not extensively documented in publicly available literature, indole derivatives, in general, exert their antifungal effects through various mechanisms. These may include the disruption of fungal cell membrane integrity, inhibition of key fungal enzymes, and interference with fungal cell wall biosynthesis.[1] Some indole compounds have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and fungal cell death.[2] Additionally, indole derivatives can modulate virulence factors in fungi, such as inhibiting the transition from yeast to hyphal form in Candida albicans, a critical step in its pathogenicity.[3][4] This is potentially mediated through signaling pathways involving transcriptional repressors like Nrg1 and Tup1.[3][4][5][6]

Q2: What are common strategies to enhance the antifungal potency of this compound?

A2: Enhancing the antifungal potency of a lead compound like this compound typically involves synthetic modifications to its core structure. Common strategies for indole derivatives include:

  • Halogenation: Introducing halogen atoms (e.g., fluorine, chlorine, bromine) at various positions on the indole ring can significantly increase antifungal activity.[2]

  • Introduction of Heterocyclic Moieties: Fusing or linking other heterocyclic rings (e.g., thiadiazole, triazole, pyrazole) to the indole scaffold has been shown to produce derivatives with enhanced antifungal properties.

  • Modifications at the N1 Position: Substituting the hydrogen at the N1 position of the indole ring with different functional groups can influence the compound's biological activity.

  • Side Chain Modifications: Altering the 3-oxopropanenitrile side chain can also lead to changes in potency and spectrum of activity.

Q3: What are the primary fungal pathogens to target for screening?

A3: Based on the activity of other indole derivatives, primary fungal pathogens to consider for screening include:

  • Candida albicans : A common cause of opportunistic fungal infections.[1][7]

  • Aspergillus niger : A mold that can cause aspergillosis, particularly in immunocompromised individuals.[1][7]

  • Cryptococcus neoformans : A yeast that can cause severe meningitis.

  • Other clinically relevant Candida species such as C. glabrata and C. parapsilosis.[2]

  • Plant pathogenic fungi if the research is focused on agricultural applications.

Q4: What are the key safety and toxicity concerns with indole derivatives?

A4: While many indole derivatives show promising antifungal activity, it is crucial to evaluate their cytotoxicity against human cell lines to assess their therapeutic potential. Common cell lines for initial toxicity screening include HeLa (cervical cancer), HepG2 (liver cancer), and non-cancerous cell lines to determine selectivity.[8][9][10][11] Some indole compounds have shown moderate cytotoxicity, and structure-activity relationship (SAR) studies are essential to optimize antifungal activity while minimizing host toxicity.[2]

Troubleshooting Guides

Synthesis of this compound and its Derivatives
Issue Possible Cause(s) Troubleshooting Steps
Low Yield of the Target Compound - Incomplete reaction. - Side reactions occurring. - Suboptimal reaction conditions (temperature, time, solvent). - Purity of starting materials.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Use anhydrous solvents and reagents to prevent hydrolysis of the nitrile group. - Optimize the reaction temperature; some reactions may require heating, while others proceed better at room temperature or below. - Ensure the purity of 2-methylindole and the acylating agent.
Formation of Multiple Byproducts - Self-condensation of the starting materials. - Polymerization of the product. - Instability of the product under the reaction or work-up conditions.- Use a milder base or a different synthetic route to minimize side reactions. - Control the reaction temperature carefully to avoid polymerization, which can be indicated by the reaction mixture turning dark and viscous. - Perform the aqueous work-up at a low temperature and as quickly as possible to minimize product degradation.
Difficulty in Product Purification - Presence of closely related impurities. - Oily or non-crystalline product.- Use column chromatography with a suitable solvent system for purification. - If the product is an oil, try triturating with a non-polar solvent to induce crystallization. - Ensure complete removal of the solvent from the crude product before attempting crystallization.
Antifungal Susceptibility Testing
Issue Possible Cause(s) Troubleshooting Steps
Inconsistent MIC Values - Inoculum size variability. - Inaccurate drug concentrations in the serial dilutions. - Variation in incubation time or temperature. - Subjectivity in visual reading of endpoints.- Standardize the inoculum preparation to achieve a consistent cell density (typically using a spectrophotometer and a 0.5 McFarland standard). - Carefully prepare the stock solution and perform accurate serial dilutions. - Strictly adhere to the recommended incubation conditions as per CLSI or EUCAST guidelines. - Use a spectrophotometric reader for a more objective determination of growth inhibition.
No Inhibition of Fungal Growth - The compound has no activity against the tested strain. - The compound is not soluble in the test medium. - Inactivation of the compound by components in the medium.- Test the compound against a broader range of fungal species. - Use a suitable co-solvent like Dimethyl Sulfoxide (DMSO) to ensure the compound is fully dissolved, and include a solvent control in the experiment. The final concentration of DMSO should typically not exceed 1-2%. - Consider using a different growth medium if inactivation is suspected.
Contamination of Microtiter Plates - Non-sterile technique during plate preparation. - Contaminated reagents or fungal cultures.- Use aseptic techniques throughout the experimental setup. - Ensure all media, reagents, and pipette tips are sterile. - Regularly check the purity of the fungal stock cultures.

Quantitative Data Presentation

Table 1: Representative Antifungal Activity of Indole Derivatives

Compound Fungal Strain MIC (µg/mL) Reference
Halogenated Indole Derivative 1Candida albicans25[2]
Halogenated Indole Derivative 2Candida auris10-50[2]
3-substituted oxindoleAspergillus niger7.5[12][13]
Indole Schiff Base DerivativeFusarium graminearum>500 (inhibition rate)[14]
Fluconazole (Standard)Candida albicansVaries (strain dependent)[15]
Itraconazole (Standard)Aspergillus nigerVaries (strain dependent)[13]

Table 2: Representative Cytotoxicity of Indole Derivatives

Compound Cell Line IC₅₀ (µM) Reference
Halogenated Indole Derivative 1HepG2 (Human Liver Cancer)35.5 µg/mL[2]
Halogenated Indole Derivative 2HepG2 (Human Liver Cancer)75.3 µg/mL[2]
Furan derivative with indole moietyHeLa (Human Cervical Cancer)62.37 µg/mL[9]
Goniothalamin (for comparison)HepG2 (Human Liver Cancer)4.6[10]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a general representation based on the synthesis of similar 3-cyanoacetyl indoles.[16]

Materials:

  • 2-Methylindole

  • Cyanoacetic acid

  • Acetic anhydride

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve cyanoacetic acid in acetic anhydride with gentle warming.

  • Add 2-methylindole to the solution.

  • Heat the reaction mixture at 60-70°C for approximately 10-15 minutes. The product may start to crystallize during this time.

  • Allow the mixture to cool to room temperature.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold methanol to remove unreacted starting materials and impurities.

  • Dry the purified product under vacuum.

  • Characterize the final product using techniques such as NMR, IR, and Mass Spectrometry.

Protocol 2: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[17]

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium

  • Fungal inoculum (e.g., Candida albicans)

  • Test compound stock solution (in DMSO)

  • Positive control antifungal (e.g., Fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve the desired final inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).

  • Drug Dilution: Prepare a series of two-fold dilutions of the test compound and the positive control in the 96-well plate using RPMI-1640 medium. The final volume in each well should be 100 µL. Include a drug-free well for a growth control and a well with medium only for a sterility control.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Visualizations

Antifungal_Drug_Discovery_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Lead_Identification Lead Identification (3-(2-Methyl-1H-indol-3-yl) -3-oxopropanenitrile) Structural_Modification Structural Modification (e.g., Halogenation) Lead_Identification->Structural_Modification Enhance Potency Compound_Synthesis Compound Synthesis Structural_Modification->Compound_Synthesis Antifungal_Screening Antifungal Screening (MIC Determination) Compound_Synthesis->Antifungal_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., on HepG2, HeLa) Antifungal_Screening->Cytotoxicity_Assay Active Compounds Mechanism_of_Action Mechanism of Action Studies Cytotoxicity_Assay->Mechanism_of_Action Low Toxicity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Mechanism_of_Action->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Structural_Modification Iterative Improvement

Caption: Workflow for Antifungal Drug Discovery from Indole Derivatives.

Fungal_Signaling_Pathway Indole_Derivative 3-(2-Methyl-1H-indol-3-yl) -3-oxopropanenitrile NRG1 NRG1 (Transcriptional Repressor) Indole_Derivative->NRG1 Modulates Activity TUP1 TUP1 (Co-repressor) NRG1->TUP1 Recruits Filamentous_Growth_Genes Filamentous Growth Genes (e.g., HWP1) TUP1->Filamentous_Growth_Genes Represses Transcription Filamentation Filamentation / Virulence Filamentous_Growth_Genes->Filamentation

References

Technical Support Center: Overcoming Antifungal Resistance with Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on overcoming antifungal resistance using indole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of azole resistance in pathogenic fungi like Candida albicans?

A1: Azole resistance in fungi, particularly Candida species, is a multifactorial issue. The primary mechanisms include:

  • Target enzyme modification: Mutations in the ERG11 gene lead to alterations in the target enzyme, lanosterol 14α-demethylase, reducing its affinity for azole drugs.[1][2][3]

  • Overexpression of the target enzyme: Increased expression of the ERG11 gene results in higher concentrations of the target enzyme, requiring higher drug concentrations for inhibition.[1][3]

  • Efflux pump overexpression: Upregulation of ATP-binding cassette (ABC) transporters (like Cdr1p and Cdr2p) and major facilitator superfamily (MFS) transporters (like Mdr1p) actively pump antifungal drugs out of the fungal cell, reducing their intracellular concentration.[1][4][5]

  • Alterations in the ergosterol biosynthesis pathway: Changes in other enzymes involved in sterol biosynthesis can also contribute to reduced azole susceptibility.[1][2]

Q2: How can indole derivatives help overcome these resistance mechanisms?

A2: Indole derivatives have shown promise in combating antifungal resistance through various mechanisms:

  • Direct antifungal activity: Many indole derivatives exhibit intrinsic antifungal properties against a broad spectrum of pathogenic fungi, including azole-resistant strains.[6][7][8][9]

  • Efflux pump inhibition: Some indole derivatives can inhibit the function of efflux pumps, thereby increasing the intracellular concentration of co-administered antifungal drugs like fluconazole.[10][11]

  • Synergistic effects: Indole derivatives can act synergistically with conventional antifungals, such as fluconazole, lowering the minimum inhibitory concentration (MIC) required to inhibit fungal growth.[12][13][14]

  • Inhibition of virulence factors: Certain indole compounds can inhibit key virulence factors in fungi, such as biofilm formation and the transition from yeast to hyphal form, which are crucial for pathogenicity.[8][12][15]

  • Modulation of signaling pathways: Indole derivatives have been shown to modulate signaling pathways involved in fungal virulence and stress response, such as the Ras-cAMP-PKA pathway.[8][16]

Q3: Are there specific structural features of indole derivatives that are important for their antifungal activity?

A3: Yes, structure-activity relationship (SAR) studies have indicated that the antifungal activity of indole derivatives can be significantly influenced by the nature and position of substituents on the indole ring. For example, halogen substitutions at the C4, C5, and C6 positions of the indole ring have been shown to enhance antifungal activity due to increased hydrophobic and electron-withdrawing effects.[8] The presence of a β-carboline skeleton and a 3-4 double bond has also been associated with enhanced activity.[7]

Troubleshooting Guide

Problem 1: My indole derivative shows low or no activity against resistant fungal strains in my initial screen.

  • Possible Cause 1: Suboptimal compound concentration.

    • Solution: Perform a dose-response experiment with a wider range of concentrations. The initial screening concentration may be too low to elicit a response.

  • Possible Cause 2: Poor solubility of the indole derivative.

    • Solution: Ensure your compound is fully dissolved in the solvent (e.g., DMSO) before adding it to the assay medium. The final solvent concentration should be kept low (typically ≤1% v/v) to avoid toxicity to the fungus.[8] Consider using alternative solvents or formulation strategies if solubility is a persistent issue.

  • Possible Cause 3: The chosen fungal strain is not susceptible to the mechanism of your compound.

    • Solution: Test your compound against a panel of fungal strains with different known resistance mechanisms (e.g., efflux pump overexpression vs. target site mutation). This will help you understand the spectrum of activity of your compound.

  • Possible Cause 4: Inappropriate assay conditions.

    • Solution: Review and optimize your screening protocol. Factors such as the type of growth medium, inoculum size, and incubation time can significantly impact the results.[17]

Problem 2: I am not observing a synergistic effect between my indole derivative and fluconazole.

  • Possible Cause 1: Incorrect concentrations for the checkerboard assay.

    • Solution: The concentrations for the checkerboard assay should be based on the MIC of each compound alone. A typical setup involves serial dilutions of both the indole derivative and fluconazole, covering a range above and below their individual MICs.

  • Possible Cause 2: The mechanism of your indole derivative does not complement that of fluconazole.

    • Solution: If your indole derivative has a similar mechanism of action to fluconazole (e.g., also targets ergosterol biosynthesis), you may not see synergy. Synergy is more likely when the two compounds have different targets (e.g., one inhibits efflux pumps while the other inhibits ergosterol synthesis).

  • Possible Cause 3: The Fractional Inhibitory Concentration Index (FICI) is not being calculated or interpreted correctly.

    • Solution: The FICI is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤ 0.5 is generally considered synergistic.[13] Ensure you are using the correct formula and interpretation.

Problem 3: My results show high variability between replicate experiments.

  • Possible Cause 1: Inconsistent inoculum preparation.

    • Solution: Standardize your inoculum preparation method to ensure a consistent cell density in each experiment. Use a spectrophotometer or hemocytometer to accurately determine the cell concentration.

  • Possible Cause 2: Edge effects in microtiter plates.

    • Solution: Edge effects, where evaporation is higher in the outer wells of a microtiter plate, can lead to variability. To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile medium.

  • Possible Cause 3: Subjectivity in endpoint reading for MIC determination.

    • Solution: For broth microdilution assays, the endpoint for azoles is typically a ≥50% reduction in turbidity compared to the growth control.[18] Using a microplate reader to measure optical density can provide more objective and reproducible results than visual inspection.

Quantitative Data Summary

Table 1: Antifungal Activity of Selected Indole Derivatives against Candida Species

Indole DerivativeFungal StrainMIC (µg/mL)Reference
4,6-dibromoindoleC. albicans (azole-resistant)10 - 50[8]
5-bromo-4-chloroindoleC. albicans (azole-resistant)10 - 50[8]
5-iodoindoleC. albicans (azole-resistant)75[9]
IndoleC. albicans (azole-resistant)750[9]
Tetracyclic indole (ML229)Fluconazole-resistant C. albicansIC50 ~1-2 µM (in combination with fluconazole)[19]
3-(2-methyl-1H-indol-1-yl)phenol (A1)C. albicans-[20][21]
1-(3-(2-methyl-1H-indol-1-yl)phenyl)ethan-1-one (A2)C. albicansMore potent than A1 and A3[20][21]
2-methyl-1-(3-methylphenyl)-1H-indole (A3)C. albicans-[20][21]
3-phenyl-5-methoxyindoleFluconazole-resistant C. albicansMIC80 = 126.04[16]

Table 2: Synergistic Activity of Indole Derivatives with Fluconazole against Candida albicans

Indole DerivativeFungal StrainFluconazole MIC Alone (µg/mL)Indole Derivative MIC Alone (µg/mL)Fluconazole MIC in Combination (µg/mL)FICIReference
Spirocyclic piperazine derivative (synazo-1)Fluconazole-resistant C. albicans---< 0.5[13]
3-phenyl-5-methoxyindoleFluconazole-resistant C. albicans-126.043.250.03[16]

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.[18][22]

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate on a suitable agar plate (e.g., Potato Dextrose Agar) and incubate for 24-48 hours.

    • Pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the indole derivative in DMSO.

    • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well containing the drug dilution.

    • Include a positive control (no drug) and a negative control (no inoculum).

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free growth control.[18] This can be determined visually or by using a microplate reader to measure the optical density at 600 nm.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to assess the synergistic interaction between an indole derivative and a standard antifungal like fluconazole.[23]

  • Determine Individual MICs:

    • First, determine the MIC of the indole derivative and fluconazole individually against the test organism using the broth microdilution method described above.

  • Prepare Drug Dilutions in a 96-well Plate:

    • In a 96-well plate, prepare serial two-fold dilutions of the indole derivative horizontally and fluconazole vertically. This creates a matrix of wells with varying concentrations of both drugs. The final volume in each well should be 50 µL of each drug dilution.

  • Inoculation and Incubation:

    • Prepare the fungal inoculum as described in Protocol 1.

    • Add 100 µL of the final inoculum to each well of the checkerboard plate.

    • Include appropriate controls (no drug, each drug alone).

    • Incubate the plate under the same conditions as the MIC assay.

  • Data Analysis:

    • After incubation, determine the MIC of each drug in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination where growth is inhibited using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

Visualizations

Signaling Pathway: Indole Derivative Modulation of the Ras-cAMP-PKA Pathway in Candida albicans

Ras_cAMP_PKA_Pathway Indole Indole Derivative Ras1 Ras1 Indole->Ras1 inhibits Cyr1 Adenylyl Cyclase (Cyr1) Ras1->Cyr1 cAMP cAMP Cyr1->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Efg1 Transcription Factor (Efg1) PKA->Efg1 Virulence Virulence Factors (Hyphal formation, Biofilm) Efg1->Virulence

Caption: Indole derivatives can inhibit the Ras-cAMP-PKA signaling pathway.

Experimental Workflow: Antifungal Screening and Synergy Testing

Antifungal_Screening_Workflow start Start: Indole Derivative Library mic Broth Microdilution Assay (Determine MIC) start->mic active Active Compound? mic->active inactive Inactive active->inactive No checkerboard Checkerboard Assay (with Fluconazole) active->checkerboard Yes fici Calculate FICI checkerboard->fici synergy Synergistic? fici->synergy synergistic_hit Synergistic Hit synergy->synergistic_hit Yes (FICI <= 0.5) non_synergistic Not Synergistic synergy->non_synergistic No

Caption: Workflow for screening indole derivatives for antifungal activity and synergy.

Logical Relationship: Overcoming Azole Resistance Mechanisms

Resistance_Mechanisms Indole Indole Derivatives Efflux Efflux Pump (e.g., Cdr1/2, Mdr1) Indole->Efflux inhibits Resistance Azole Resistance Indole->Resistance overcomes Fluconazole Fluconazole Efflux->Fluconazole expels Efflux->Resistance overexpression leads to Erg11 Erg11 Target (Lanosterol 14α-demethylase) Erg11->Resistance mutation/ overexpression leads to Fluconazole->Erg11 inhibits FungalCell Fungal Cell

Caption: How indole derivatives can overcome azole resistance mechanisms.

References

Technical Support Center: Optimization of Cell-Based Cytotoxicity Assays for Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole compounds in cell-based cytotoxicity assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide answers to common questions and solutions to problems that may arise when assessing the cytotoxicity of indole compounds.

Q1: My indole compound is precipitating in the cell culture medium. What should I do?

A1: Compound precipitation is a frequent issue, especially with hydrophobic molecules like many indole derivatives.[1][2] This can lead to inconsistent and unreliable results.[2][3] Here are several troubleshooting steps:

  • Reduce Final Concentration: The most straightforward approach is to test lower concentrations of your compound.[1]

  • Optimize Solvent Concentration: Most researchers use DMSO to prepare stock solutions.[1][3] Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤0.5%, as higher concentrations can be toxic to cells and may not prevent precipitation.[1][2][4]

  • Use an Intermediate Dilution Step: Instead of adding the high-concentration DMSO stock directly to the aqueous medium, create an intermediate dilution in a co-solvent/water mixture or in the assay medium itself while vortexing to ensure rapid mixing.[1]

  • pH Adjustment: The solubility of indole compounds with ionizable groups can be influenced by pH.[2][5] The nitrogen in the indole ring is weakly acidic, and altering the pH of your medium (while ensuring it's still compatible with your cells) can sometimes improve solubility.[2][5]

  • Gentle Warming: Gently warming the solution in a 37°C water bath can aid in initial solubilization, particularly for stock solutions.[1] However, be aware that the compound may precipitate again upon cooling to the experimental temperature.[1]

  • Use of Solubilizing Agents: Consider using cyclodextrins, which can encapsulate hydrophobic compounds and increase their aqueous solubility.[2][5]

Q2: I am observing high variability between my experimental replicates. What could be the cause?

A2: High variability is often linked to poor compound solubility and precipitation in the aqueous assay medium.[3]

  • Visual Inspection: Before adding the compound to your assay, visually inspect the diluted working solution for any cloudiness or particles that would indicate precipitation.[2][3]

  • Solubility Test: Perform a simple test by preparing your compound at the final concentration in the assay buffer and centrifuging at high speed. A visible pellet indicates precipitation.[3]

  • Optimize Dilution Method: Try a serial dilution method directly in the assay plate rather than preparing a large volume of the final working solution.[3]

  • Non-Specific Binding: Hydrophobic compounds, especially those with long alkyl chains, can bind to plastic surfaces.[3] To mitigate this, consider using low-retention plasticware.[3]

Q3: My results are inconsistent over time, or the compound seems to lose activity.

A3: This may indicate compound instability in your assay medium or non-specific binding.[3]

  • Prepare Fresh Dilutions: Always prepare fresh dilutions of the compound from the stock solution immediately before each experiment.[3]

  • Evaluate Incubation Time: Assess whether shorter incubation times produce more consistent results.[3]

Q4: I suspect my indole compound is interfering with the cytotoxicity assay itself. How can I check for this?

A4: Indole-based compounds can exhibit intrinsic fluorescence or absorbance, which may interfere with assay readouts.[3]

  • Compound-Only Control: Run a control with the compound in the assay medium without cells to check for any background signal at the absorbance or excitation/emission wavelengths used in your assay.[3][6]

  • Assay-Specific Interference:

    • MTT/XTT Assays: Some compounds can chemically reduce the tetrazolium salts (MTT, XTT) leading to a false positive signal for cell viability.[6]

    • LDH Assay: Some compounds may inhibit LDH activity, leading to an underestimation of cytotoxicity.[7][8] Additionally, bacterial contamination can interfere with the LDH assay.[9][10]

    • Fluorescence-Based Assays: Indole compounds can be fluorescent, which can interfere with assays that use fluorescent readouts (e.g., some ROS or caspase assays).[3][11]

Q5: I am not observing any cytotoxic effect with my indole compound.

A5: This could be due to several factors:

  • Suboptimal Concentration: Perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal effective concentration for your specific cell line and assay.[4]

  • Cell Line Specificity: The cytotoxic effect of a compound can be highly dependent on the cell line used. Some cell lines may be more resistant to the effects of your compound.[12]

  • Compound Stability: As mentioned, the compound may be degrading in the culture medium.

Q6: I am observing an increase in signal (e.g., absorbance in an MTT assay) at higher concentrations of my compound, suggesting increased viability, which is unexpected.

A6: This is a known phenomenon that can occur with certain compounds in MTT assays.[6]

  • Increased Metabolic Activity: The compound may be causing cellular stress, leading to an increase in metabolic activity and therefore an increased reduction of MTT, which can be misinterpreted as increased viability.[6]

  • Direct Reduction of MTT: The compound itself might be directly reducing the MTT reagent.[6]

  • Confirm with a Different Assay: Use a different cytotoxicity assay that relies on a different principle, such as an LDH release assay (measuring membrane integrity) or a direct cell counting method (e.g., trypan blue exclusion), to confirm the results.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values for selected indole derivatives against various cancer cell lines, providing a reference for their cytotoxic potential.

Table 1: IC50 Values (in µM) of Selected Indole Derivatives Against Various Cancer Cell Lines [13]

Compound IDMCF-7 (Breast)MDA-MB-231 (Breast)A549 (Lung)HCT-116 (Colon)HepG2 (Liver)HeLa (Cervical)
U21.2 ± 0.02
Note: Data presented as mean ± standard deviation from cited literature.

Table 2: Antiproliferative Activity of Indole Analogues [14]

CompoundM14 (Melanoma) IC50 (nM)PC-3 (Prostate) IC50 (nM)DU145 (Prostate) IC50 (nM)
39 230 ± 20240 ± 10180 ± 20
40 10 ± 120 ± 210 ± 1
43 10 ± 110 ± 19 ± 1
44 20 ± 220 ± 220 ± 2
Note: IC50 values represent the concentration that inhibits cell growth by 50%.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments used in assessing the cytotoxicity of indole compounds.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of indole compounds on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15][16]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)[15]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[15]

  • Indole compound stock solution (e.g., 10 mM in DMSO)[15]

  • MTT solution (5 mg/mL in PBS)[15]

  • DMSO[15]

  • 96-well plates[15]

  • Multichannel pipette[15]

  • Plate reader[15]

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[15]

  • Prepare serial dilutions of the indole compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).[15]

  • Incubate the plate for the desired exposure time (e.g., 48-72 hours).[15]

  • Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15][17]

  • Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[15][17]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570-590 nm using a plate reader.[15]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Release Assay

This assay measures the release of LDH from damaged cells into the culture supernatant as an indicator of cytotoxicity.[10][18]

Materials:

  • Cells and indole compound as in the MTT assay.

  • LDH cytotoxicity assay kit.

  • 96-well plates.

  • Plate reader.

Procedure:

  • Seed cells and treat with indole compounds as described for the MTT assay.

  • Prepare controls:

    • Low Control (Spontaneous LDH release): Untreated cells.

    • High Control (Maximum LDH release): Untreated cells lysed with the lysis buffer provided in the kit.

    • Background Control: Medium only.

  • After the incubation period, centrifuge the plate if using suspension cells.

  • Carefully transfer a specific volume of supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate at room temperature for the time specified in the kit instructions (usually up to 30 minutes), protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).

  • Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, correcting for background and spontaneous release.

Caspase Activation Assay

This protocol describes a method to measure the activity of caspases, which are key proteases involved in apoptosis.[19][20][21]

Materials:

  • Cells and indole compound.

  • Caspase activity assay kit (e.g., for Caspase-3, -8, or -9), typically containing a specific substrate (e.g., DEVD-pNA for Caspase-3) and a lysis buffer.[21]

  • 96-well plates (black plates for fluorescent assays).

  • Plate reader (spectrophotometer or fluorometer).

Procedure:

  • Seed cells in 6-well plates and treat with the indole compound at various concentrations for the desired time.

  • Induce apoptosis according to your experimental protocol. Include an uninduced control.[21]

  • Harvest and wash the cells.

  • Resuspend the cells in the chilled lysis buffer provided in the kit and incubate on ice for 10 minutes.[21]

  • Centrifuge the lysate to pellet the cell debris.

  • Transfer the supernatant (containing the cytosolic proteins) to a new plate.

  • Add the reaction buffer (containing DTT) and the specific caspase substrate to each sample.[21]

  • Incubate at 37°C for 1-2 hours.[21]

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) at the appropriate wavelength.[21]

  • The signal is proportional to the caspase activity in the sample.

Reactive Oxygen Species (ROS) Production Assay

This assay measures the generation of ROS within cells, which can be a mechanism of indole-induced cytotoxicity.[22][23][24]

Materials:

  • Cells and indole compound.

  • ROS detection reagent (e.g., DCFH-DA).[23]

  • 96-well plates (black plates are recommended).

  • Fluorescence microscope or plate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with the indole compound for the desired time. Include positive and negative controls.

  • Remove the treatment medium and wash the cells with PBS.

  • Load the cells with the ROS detection reagent (e.g., 10 µM DCFH-DA) in serum-free medium and incubate at 37°C for 30 minutes.

  • Wash the cells again with PBS to remove excess probe.

  • Add PBS or medium to the wells.

  • Measure the fluorescence using a fluorescence plate reader or visualize using a fluorescence microscope. The fluorescence intensity is proportional to the level of intracellular ROS.

Visualizations

The following diagrams illustrate common experimental workflows and signaling pathways relevant to the study of indole compound cytotoxicity.

Experimental_Workflow_for_Cytotoxicity_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate (24h) A->B C Prepare Serial Dilutions of Indole Compound B->C D Add Compound to Cells C->D E Incubate (24-72h) D->E F Add Assay Reagent (e.g., MTT, LDH substrate) E->F G Incubate F->G H Add Solubilizer/Stop Solution G->H I Measure Absorbance/Fluorescence H->I J Data Analysis (Calculate % Viability, IC50) I->J

Caption: General workflow for a typical cell-based cytotoxicity assay.

Troubleshooting_Precipitation Start Compound Precipitates in Medium Q1 Is the final DMSO concentration >0.5%? Start->Q1 A1_Yes Reduce DMSO stock concentration and repeat dilution Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No Q2 Is the compound concentration too high? A1_No->Q2 A2_Yes Lower the final compound concentration Q2->A2_Yes Yes A2_No Proceed to next check Q2->A2_No No Q3 Consider advanced solubilization methods A2_No->Q3 Opt1 pH Adjustment Q3->Opt1 Opt2 Use Co-solvents Q3->Opt2 Opt3 Formulate with Cyclodextrins Q3->Opt3

Caption: Troubleshooting workflow for indole compound precipitation.

Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Indole Indole Compound Mito Mitochondrial Stress / ROS Production Indole->Mito Receptor Death Receptor Binding Indole->Receptor CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation Receptor->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathways of indole-induced apoptosis.

References

refinement of analytical methods for 3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical characterization of 3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during analysis?

A1: The primary stability concerns for this compound include its susceptibility to hydrolysis, oxidation, and photodegradation. The indole nucleus is electron-rich and can be prone to oxidation.[1] The nitrile and keto groups may be susceptible to hydrolysis under strong acidic or basic conditions.[2] It is recommended to store the compound in a cool, dry, and dark place and to use freshly prepared solutions for analysis.[2]

Q2: What is a suitable solvent for preparing stock solutions of this compound for HPLC and NMR analysis?

A2: Acetonitrile or methanol are good starting points for creating stock solutions for HPLC analysis, as they are compatible with typical reversed-phase chromatography conditions. For NMR spectroscopy, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used. If solubility is an issue in CDCl₃, DMSO-d₆ is a more polar alternative that can be effective.[3]

Q3: My compound is colorless. How can I visualize it on a TLC plate?

A3: Due to its aromatic indole ring, this compound should be UV-active. It will appear as a dark spot on a TLC plate with a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm). For more specific visualization, Ehrlich's reagent can be used, which typically produces blue or purple spots with indole compounds.

Q4: Are there any known safety precautions for handling this compound?

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Q: I am observing significant peak tailing in my HPLC chromatogram. What could be the cause and how can I fix it?

A: Peak tailing for indole-containing compounds can be caused by several factors:

  • Secondary Interactions: The slightly basic nitrogen in the indole ring can interact with acidic silanol groups on the silica-based column packing.

    • Solution: Use a base-deactivated column or add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). Alternatively, operating the mobile phase at a lower pH (e.g., with 0.1% formic acid or trifluoroacetic acid) can protonate the basic sites and reduce these interactions.

  • Column Contamination: Buildup of strongly retained sample components on the column frit or packing material can lead to poor peak shape.

    • Solution: Use a guard column to protect the analytical column.[4] If the column is already contaminated, try flushing it with a strong solvent.[5]

  • Sample Overload: Injecting too much sample can saturate the column, leading to tailing.

    • Solution: Dilute the sample and inject a smaller volume.[6]

Q: My retention times are drifting between injections. What should I check?

A: Retention time variability is a common issue in HPLC.[6] Here are some potential causes and solutions:

  • Inconsistent Mobile Phase Composition: If the mobile phase is prepared by hand, ensure it is thoroughly mixed. If using a gradient mixer, ensure the proportioning valves are functioning correctly.[4]

  • Poor Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting a sequence of injections. This is especially important when changing mobile phases.[5]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature can affect retention times.[6]

  • Pump Issues: Air bubbles in the pump head or leaking pump seals can cause pressure fluctuations and, consequently, retention time drift.[5] Degas the mobile phase and check the pump for any leaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: The signal for the N-H proton of the indole ring is very broad or not visible in my ¹H NMR spectrum. Is this normal?

A: Yes, this is a common observation for N-H protons. The broadening is often due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange with trace amounts of water or acid in the solvent.

  • Solution: To confirm the presence of the N-H proton, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide to the NMR tube, shake it, and re-acquire the spectrum. The N-H peak should disappear or significantly decrease in intensity.[3]

Q: The aromatic signals in my ¹H NMR spectrum are overlapping and difficult to interpret. What can I do?

A: Overlapping signals in the aromatic region can make structural elucidation challenging.

  • Solution: Try acquiring the spectrum in a different deuterated solvent, such as benzene-d₆ or acetone-d₆.[3] The solvent can induce differential shifts in the proton signals, potentially resolving the overlap. Additionally, running a 2D NMR experiment, such as a COSY or HSQC, can help in assigning the coupled protons and the corresponding carbons.

Mass Spectrometry (MS)

Q: I am not observing the expected [M+H]⁺ ion in my ESI-MS spectrum. What could be the problem?

A: Several factors can lead to poor ionization in electrospray ionization:

  • Incorrect Mobile Phase pH: The compound needs to be effectively protonated to be observed in positive ion mode. Ensure the mobile phase contains a proton source, such as 0.1% formic acid or acetic acid.

  • In-source Fragmentation: The molecule might be fragmenting in the ion source before it can be detected.

    • Solution: Try reducing the cone voltage (or equivalent parameter) to decrease the energy in the ion source.[7]

  • Formation of Other Adducts: The compound might be preferentially forming other adducts, such as with sodium ([M+Na]⁺) or potassium ([M+K]⁺). Look for signals corresponding to these adducts.

Q: My mass spectrum shows several unexpected peaks. How can I determine if they are impurities or fragments?

A: Distinguishing between impurities and fragments is a key part of analysis.

  • Solution: Analyze the sample using a "soft" ionization technique with minimal in-source fragmentation settings. If the unexpected peaks are still present, they are likely impurities. To identify fragments, you can perform MS/MS analysis on the parent ion ([M+H]⁺). The resulting product ions will reveal the fragmentation pattern of the molecule. Common fragmentation pathways for indoles involve cleavage of the bonds adjacent to the indole ring.[8][9]

Data Presentation

Table 1: Suggested HPLC-UV Method Parameters
ParameterValue
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 220 nm and 280 nm
Table 2: Predicted Spectroscopic Data
Data TypePredicted Values
Molecular Formula C₁₂H₁₀N₂O[10]
Molecular Weight 198.22 g/mol [10]
¹H NMR (DMSO-d₆, 400 MHz) δ 11.5-12.0 (s, 1H, NH), 7.0-8.0 (m, 4H, Ar-H), 4.0-4.2 (s, 2H, CH₂), 2.4-2.6 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ 185-190 (C=O), 115-140 (Ar-C), 117 (CN), 30-35 (CH₂), 12-15 (CH₃)
ESI-MS (Positive Mode) m/z 199.09 ([M+H]⁺), 221.07 ([M+Na]⁺)

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
  • Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve it in 50 mL of a 1:1 mixture of acetonitrile and water to make a 100 µg/mL stock solution.

  • Instrument Setup: Set up the HPLC system according to the parameters outlined in Table 1.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the sample solution onto the column.

  • Data Acquisition: Acquire data for 20 minutes, monitoring at 220 nm and 280 nm.

  • Analysis: Integrate the peak corresponding to the main compound and any impurities to determine purity by peak area percentage.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

    • Integrate the peaks and determine the chemical shifts and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

  • Data Processing: Process the spectra using appropriate software to obtain the final chemical shift and integration values.

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent compatible with ESI, such as a 1:1 mixture of acetonitrile and water containing 0.1% formic acid.

  • Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or analyzed via LC-MS using the HPLC method described above.

  • MS Instrument Settings (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V (optimize for minimal fragmentation)

    • Desolvation Temperature: 300 - 400 °C

    • Scan Range: m/z 100 - 500

  • Data Acquisition: Acquire the mass spectrum in full scan mode. If necessary, perform MS/MS on the [M+H]⁺ ion to confirm its identity and study its fragmentation.

Visualizations

G cluster_workflow Experimental Workflow for Characterization sample Sample of this compound hplc Purity Assessment by HPLC-UV sample->hplc nmr Structural Elucidation by ¹H & ¹³C NMR sample->nmr ms Molecular Weight Confirmation by ESI-MS sample->ms data_analysis Data Analysis and Interpretation hplc->data_analysis nmr->data_analysis ms->data_analysis report Final Characterization Report data_analysis->report G cluster_troubleshooting Troubleshooting HPLC Peak Tailing start Peak Tailing Observed check_overload Is sample concentration too high? start->check_overload dilute_sample Dilute sample and reinject check_overload->dilute_sample Yes check_silanol Are secondary interactions with silanols possible? check_overload->check_silanol No end Problem Resolved dilute_sample->end add_modifier Add TEA or acid to mobile phase, or use a base-deactivated column check_silanol->add_modifier Yes check_contamination Is the column contaminated? check_silanol->check_contamination No add_modifier->end flush_column Flush column with strong solvent or replace guard column check_contamination->flush_column Yes check_contamination->end No flush_column->end G cluster_degradation Potential Degradation Pathways parent This compound hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) parent->hydrolysis oxidation Oxidation ([O]) parent->oxidation photodegradation Photodegradation (UV/Vis Light) parent->photodegradation product1 2-Methyl-1H-indole-3-carboxylic acid hydrolysis->product1 product2 Oxidized Indole Derivatives oxidation->product2 product3 Various Photoproducts photodegradation->product3

References

Validation & Comparative

comparative analysis of antifungal activity between 3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile and other indole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the antifungal properties of various indole derivatives, offering insights into their efficacy and mechanisms of action. While specific data for 3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile is not publicly available, this guide provides a comparative analysis of structurally related indole compounds, supported by experimental data from scientific literature.

The ever-present challenge of drug-resistant fungal pathogens necessitates the continuous exploration of novel antifungal agents. Indole derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of biological activities, including potent antifungal effects.[1][2] This guide provides a comparative analysis of the antifungal activity of various indole derivatives, supported by quantitative data and detailed experimental protocols.

Performance Comparison of Indole Derivatives

The antifungal efficacy of indole derivatives varies significantly with their structural modifications. The following table summarizes the antifungal activity of several indole compounds against a range of fungal pathogens, as reported in peer-reviewed studies. The data is presented in terms of Minimum Inhibitory Concentration (MIC), half-maximal effective concentration (EC50), and percentage of inhibition.

Indole DerivativeFungal Strain(s)Activity MetricValueReference
Indole-imidazole derivative (6f) Candida albicansMIC2 µg/mL[3]
Indole-imidazole derivatives Candida tropicalisMIC2 µg/mL[3]
3-substituted oxindole (3f) Aspergillus nigerMIC7.5 µg/mL[4]
Di-halogenated indoles (4,6-dibromoindole and 5-bromo-4-chloroindole) Candida speciesMIC10-50 µg/mL[5]
Indole-triazole derivative (3d) Candida kruseiMIC3.125 µg/mL
Indole-thiadiazole derivatives (1b, 2b-d, 3b-d) Candida albicansMIC3.125 µg/mL
Indole derivative (Z25) Phomopsis sp.EC504.5 µg/mL[6]
3-indolyl-3-hydroxy oxindole (3u) Rhizoctonia solaniEC503.44 mg/L[7]
Indole Schiff base (2j) Fusarium graminearumInhibition100% at 500 µg/mL
Indole Schiff base (2j) Fusarium oxysporumInhibition95.7% at 500 µg/mL

Experimental Protocols

The data presented in this guide were obtained using established methodologies for assessing antifungal activity. The following are detailed protocols for two commonly used methods.

Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[3][8]

  • Preparation of Antifungal Agent Stock Solution: The test compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using a liquid growth medium, such as RPMI 1640 with L-glutamine, buffered with MOPS.[8]

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A standardized inoculum suspension is prepared in the growth medium, and the cell density is adjusted spectrophotometrically to a final concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.[8]

  • Inoculation: Each well of the microtiter plate, containing the serially diluted antifungal agent, is inoculated with the fungal suspension. Control wells, including a growth control (no antifungal agent) and a sterility control (no inoculum), are also prepared.

  • Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[8]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control.[7]

Mycelium Growth Rate Method

The mycelium growth rate method is often used to evaluate the antifungal activity of compounds against filamentous fungi.[9]

  • Preparation of Agar Plates with Antifungal Agent: The test compound is incorporated into a molten agar medium (e.g., Potato Dextrose Agar - PDA) at various concentrations. The agar is then poured into Petri dishes and allowed to solidify.

  • Inoculation: A small plug of actively growing mycelium from the edge of a fungal colony is placed at the center of each agar plate.[9]

  • Incubation: The plates are incubated at an optimal temperature for the specific fungus (e.g., 28°C) in the dark.[9]

  • Measurement of Mycelial Growth: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours).[10]

  • Calculation of Inhibition Rate: The percentage of mycelial growth inhibition is calculated using the following formula: I% = [(C - T) / C] × 100 Where 'I' is the inhibition rate, 'C' is the average diameter of the mycelial colony in the control group, and 'T' is the average diameter of the mycelial colony in the treatment group.[9]

Visualizing Experimental and Biological Processes

To better understand the methodologies and the potential mechanisms of action, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Antifungal Stock Solution prep_dilutions Perform Serial Dilutions in Microplate prep_compound->prep_dilutions inoculate Inoculate Microplate prep_dilutions->inoculate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_results Visually or Spectrophotometrically Read Results incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for the Broth Microdilution Method.

signaling_pathway cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_signal Signaling Cascade cluster_virulence Virulence Factors indole Indole Derivative ergosterol Ergosterol Biosynthesis indole->ergosterol Inhibition lanosterol Lanosterol 14α-demethylase indole->lanosterol Inhibition ras1 Ras1 indole->ras1 Modulation camp cAMP ras1->camp pka PKA camp->pka nrg1 NRG1 (Transcriptional Repressor) pka->nrg1 Phosphorylation (Inactivation) filamentation Filamentation nrg1->filamentation Repression biofilm Biofilm Formation nrg1->biofilm Repression

Caption: Proposed Antifungal Signaling Pathway of Indole Derivatives.

Mechanism of Action

The antifungal activity of indole derivatives is attributed to several mechanisms. One of the primary modes of action involves the disruption of the fungal cell membrane's integrity.[1] This can occur through the inhibition of key enzymes involved in ergosterol biosynthesis, such as lanosterol 14α-demethylase, which is a target for azole-class antifungals.[11][12] Furthermore, some indole compounds have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.[5]

Recent studies have also shed light on the role of indole and its derivatives as signaling molecules that can modulate fungal virulence. For instance, indole has been found to attenuate the virulence of Candida albicans by regulating the transcription of NRG1, a transcriptional repressor involved in filamentation and biofilm formation.[13] This is thought to occur through the modulation of the Ras1-cAMP-PKA signaling pathway.[5] Another proposed mechanism involves the inhibition of mitochondrial enzymes, leading to apoptosis.[6]

References

Unveiling the Antimicrobial Potential of Novel Indole Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial screening results of novel indole compounds against established alternatives, supported by experimental data and detailed protocols. The findings highlight promising indole derivatives with potent activity against a range of pathogenic bacteria and fungi.

The escalating threat of antimicrobial resistance necessitates the discovery and development of new therapeutic agents. Indole, a privileged heterocyclic scaffold in medicinal chemistry, and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3] This guide summarizes recent findings on the antimicrobial efficacy of newly synthesized indole compounds, comparing their performance with standard antibiotics and antifungals.

Comparative Antimicrobial Activity

The antimicrobial efficacy of novel indole derivatives was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism, was determined to quantify and compare their potency.

Antibacterial Activity

A series of novel indole diketopiperazine alkaloids were synthesized and tested against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. Several of these compounds demonstrated significant antibacterial activity, with some exhibiting greater potency than the standard antibiotic, penicillin sodium.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Indole Derivatives Against Bacterial Pathogens (µg/mL)

Compound/AntibioticS. aureusB. subtilisE. coliP. aeruginosa
Novel Indole Derivatives
Indole Diketopiperazine 3b0.390.781.560.78
Indole Diketopiperazine 3c0.781.560.391.56
Indole-Triazole Conjugate 6f--~250~250
Standard Antibiotics
Ampicillin->50--
Ciprofloxacin-<3.1250.09-
Sultamicillin-<3.125--
Penicillin Sodium2.19 (µM)---

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.[1][4][5]

Antifungal Activity

Novel indole derivatives have also shown significant promise as antifungal agents. A series of indole-triazole conjugates were evaluated for their activity against Candida albicans, Candida tropicalis, and Candida krusei. Several of these compounds exhibited potent antifungal activity, with some being more effective than the standard antifungal drug, fluconazole.[4][6]

Table 2: Minimum Inhibitory Concentration (MIC) of Novel Indole Derivatives Against Fungal Pathogens (µg/mL)

Compound/AntifungalC. albicansC. kruseiC. tropicalis
Novel Indole Derivatives
Indole-Triazole Conjugate 3d3.125<3.125-
Indole-Triazole Conjugate 6f2-2
Indole-Thiadiazole 2c-<3.125-
Standard Antifungal
Fluconazole>50>50-

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.[5][6]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key antimicrobial screening experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.

Procedure:

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compounds and standard drugs in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a range of decreasing concentrations of the test compound.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include positive control wells (microorganism and medium, no compound) and negative control wells (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Zone of Inhibition Assay (Kirby-Bauer Test)

The zone of inhibition assay is a qualitative or semi-quantitative method to assess the antimicrobial activity of a substance.

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism as described for the MIC assay.

  • Plate Inoculation: Uniformly swab the entire surface of an agar plate (e.g., Mueller-Hinton Agar) with the microbial suspension to create a lawn of bacteria.

  • Application of Test Compound: Impregnate sterile paper discs with a known concentration of the test compound or standard antibiotic. Place the discs onto the surface of the inoculated agar plate.

  • Incubation: Incubate the plates under appropriate conditions.

  • Measurement: The antimicrobial agent diffuses from the disc into the agar, creating a concentration gradient. If the microorganism is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will appear around the disc. The diameter of this zone is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.

Mechanism of Action: A Glimpse into Signaling Pathways

Beyond direct antimicrobial effects, some novel indole derivatives have been shown to interfere with bacterial communication systems, such as quorum sensing (QS).[2][7][8] Quorum sensing is a cell-density-dependent signaling mechanism that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation. By inhibiting QS, these indole compounds can disarm pathogens without necessarily killing them, which may reduce the selective pressure for resistance development.

antimicrobial_workflow Experimental Workflow for Antimicrobial Screening cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_zoi Zone of Inhibition Assay cluster_analysis Data Analysis & Comparison Compound_Prep Prepare Novel Indole Compound Solutions Serial_Dilution Perform Serial Dilutions in 96-Well Plate Compound_Prep->Serial_Dilution Disc_Application Apply Compound-Impregnated Discs Compound_Prep->Disc_Application Microbe_Prep Prepare Standardized Microbial Inoculum Inoculation_MIC Inoculate Wells with Microbial Suspension Microbe_Prep->Inoculation_MIC Plate_Inoculation Inoculate Agar Plate with Microbial Lawn Microbe_Prep->Plate_Inoculation Serial_Dilution->Inoculation_MIC Incubation_MIC Incubate Plates Inoculation_MIC->Incubation_MIC Read_MIC Determine MIC (Lowest Concentration with No Growth) Incubation_MIC->Read_MIC Compare_Data Compare MIC & Zone of Inhibition Data with Standard Antimicrobials Read_MIC->Compare_Data Plate_Inoculation->Disc_Application Incubation_ZOI Incubate Plates Disc_Application->Incubation_ZOI Measure_ZOI Measure Diameter of Zone of Inhibition Incubation_ZOI->Measure_ZOI Measure_ZOI->Compare_Data

Caption: Experimental workflow for antimicrobial screening of novel indole compounds.

quorum_sensing_inhibition Inhibition of Bacterial Quorum Sensing by Novel Indole Derivatives cluster_bacterium Bacterial Cell LsrK LsrK Kinase Phospho_AI2 Phosphorylated AI-2 LsrK->Phospho_AI2 Phosphorylates AI2 Autoinducer-2 (AI-2) Signaling Molecule AI2->LsrK Activates LsrR LsrR Repressor Phospho_AI2->LsrR Inactivates QS_Genes Quorum Sensing Target Genes LsrR->QS_Genes Represses Virulence Virulence Factor Production & Biofilm Formation QS_Genes->Virulence Leads to Indole_Derivative Novel Indole Derivative Indole_Derivative->LsrK Inhibits

References

A Comparative Analysis of Antifungal Efficacy: 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile versus Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antifungal drug discovery, the need for novel agents to combat resistance and broaden the spectrum of activity is a perpetual challenge. This guide provides a comparative overview of the established antifungal agent, fluconazole, and the investigational compound class of indole derivatives, with a focus on 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, experimental methodologies, and mechanistic insights.

Executive Summary

Fluconazole: An Established Azole Antifungal

Fluconazole is a widely used triazole antifungal medication effective against a variety of fungal infections, including those caused by Candida and Cryptococcus species.[2][3] Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[4][5][6] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[4][5] Disruption of ergosterol synthesis leads to increased cell permeability, compromised membrane integrity, and ultimately, the inhibition of fungal growth.[5][7] It is important to note that fluconazole is generally considered fungistatic against Candida species.[6][8][9]

Antifungal Spectrum and Efficacy of Fluconazole

Fluconazole is a first-line treatment for many Candida infections.[2] However, its activity against Aspergillus species is limited, with studies showing markedly elevated Minimum Inhibitory Concentrations (MICs).[10][11] The emergence of fluconazole-resistant strains of Candida albicans and other fungi is a growing concern in clinical settings.[1][12]

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for Fluconazole

Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Aspergillus fumigatus>256[10][11]256[10]>256[10]
Aspergillus niger-256[10]>256[10]

Note: Data is compiled from various sources. MIC values can vary depending on the specific strain and testing methodology.

Indole Derivatives: A Promising Class of Antifungal Compounds

Indole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of biological activities, including antifungal properties.[13] Research has demonstrated that various substituted indoles exhibit activity against pathogenic fungi such as Candida albicans and Aspergillus niger.[13][14]

While specific quantitative data for this compound is not available, related indole derivatives have shown promising results. For instance, some synthesized indole derivatives have demonstrated a stronger binding affinity for lanosterol 14α-demethylase than fluconazole, suggesting a similar mechanism of action.[13] One particular derivative exhibited a binding affinity of -8.1 kcal/mol compared to fluconazole's -7.1 kcal/mol.[13] Other studies have highlighted the potential of indole scaffolds in developing novel antifungal agents that may also inhibit biofilm formation and other virulence factors in Candida albicans.[1]

Experimental Protocols for Antifungal Susceptibility Testing

To facilitate further research and direct comparison, standardized experimental protocols for determining antifungal efficacy are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.[15][16][17]

Broth Microdilution Method (CLSI M27/M38)

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[15][18][19]

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared. For yeasts, the final concentration is typically 0.5 x 10³ to 2.5 x 10³ cells/mL, while for filamentous fungi, it is 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.[15]

  • Drug Dilution: A serial two-fold dilution of the antifungal agent is prepared in a 96-well microtiter plate containing a standard medium like RPMI-1640.

  • Inoculation and Incubation: The prepared fungal inoculum is added to each well. The plates are then incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours for Candida spp. and 48-96 hours for molds).[16]

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the drug-free control well.[16]

Disk Diffusion Method (CLSI M44)

This method provides a qualitative or semi-quantitative assessment of antifungal activity.

  • Agar Plate Preparation: A Mueller-Hinton agar plate supplemented with glucose and methylene blue is uniformly inoculated with the fungal suspension.[15]

  • Disk Application: Paper disks impregnated with a standard concentration of the antifungal agent are placed on the agar surface.

  • Incubation: The plate is incubated under appropriate conditions.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disk where fungal growth is inhibited is measured. The size of the zone correlates with the susceptibility of the organism to the drug.

Signaling Pathways and Mechanisms of Action

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis FungalIsolate Fungal Isolate Inoculum Standardized Inoculum Preparation FungalIsolate->Inoculum Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation AntifungalDilution Serial Dilution of Antifungal Agent AntifungalDilution->Inoculation Incubation Incubation (e.g., 35°C, 24-48h) Inoculation->Incubation Reading Visual or Spectrophotometric Reading Incubation->Reading MIC Determination of MIC Reading->MIC Interpretation Interpretation (Susceptible, Resistant) MIC->Interpretation

References

A Comparative Guide to the Cytotoxicity of 2-Methylindole Derivatives Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of Anticancer Potential

The quest for novel anticancer agents has led to significant interest in heterocyclic compounds, with 2-methylindole derivatives emerging as a promising scaffold. Their diverse biological activities, including potent cytotoxicity against various cancer cell lines, have positioned them as valuable leads in drug discovery. This guide provides a comparative analysis of the cytotoxic effects of selected 2-methylindole and related indole derivatives, offering a cross-validation of their performance in different cancer and normal cell lines. The data presented herein is collated from multiple preclinical studies to aid researchers in evaluating the therapeutic potential and selectivity of this class of compounds.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound. The following table summarizes the IC50 values for various indole derivatives against a panel of human cancer and normal cell lines, demonstrating their cytotoxic potential. Lower IC50 values indicate higher cytotoxicity.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Reference
2-(Thiophen-2-yl)-1H-indole derivatives
Compound 4gHCT-116 (Colon)7.1 ± 0.07RPE-1 (Epithelial)> 100[1]
Compound 4aHCT-116 (Colon)10.5 ± 0.07RPE-1 (Epithelial)> 100[1]
Compound 4cHCT-116 (Colon)11.9 ± 0.05RPE-1 (Epithelial)> 100[1]
Indolo–pyrazoles with thiazolidinone
Compound 6cSK-MEL-28 (Melanoma)3.46BEAS-2B (Bronchial Epithelium)> 10[2]
HCT-116 (Colon)<10BEAS-2B (Bronchial Epithelium)> 10[2]
A549 (Lung)<10BEAS-2B (Bronchial Epithelium)> 10[2]
Indolin-2-one Derivatives
Compound 9HepG-2 (Liver)2.53--[3]
MCF-7 (Breast)7.54--[3]
Compound 20HepG-2 (Liver)3.08--[3]
MCF-7 (Breast)5.28--[3]
Indole-based Bcl-2 Inhibitors
Compound U2MCF-7 (Breast)Sub-micromolarHDF (Dermal Fibroblast)Favorable safety profile[4]
MDA-MB-231 (Breast)Sub-micromolarHDF (Dermal Fibroblast)10-fold greater IC50[4]
A549 (Lung)Sub-micromolarHDF (Dermal Fibroblast)Favorable safety profile[4]
Indazole derivative 6o K562 (Leukemia)5.15HEK-293 (Embryonic Kidney)33.2[5]
3-Aroyl-1H-indole derivatives
Compound 6a & 6bHT29 (Colon), HepG2 (Liver), HCT116 (Colon), T98G (Glioblastoma)Nanomolar range--[6]
Indole-thiophene complex
3-aryl-thio and 3-aroyl-1H-indole derivativesHT29, HepG2, HCT116, T98GNanomolar IC50 values--[6]

Experimental Protocols

The evaluation of cytotoxicity for these indole derivatives predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[5]

MTT Assay Protocol
  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of approximately 5 × 10³ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[5]

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the test compounds. The cells are then incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed and replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL). The plates are then incubated for another 2 to 4 hours.[7]

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] A solubilization solution (e.g., DMSO) is then added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Process

To better understand the experimental procedure and the underlying mechanism of action, the following diagrams illustrate the general workflow for cytotoxicity testing and a simplified representation of apoptosis induction, a common mechanism of action for anticancer agents.

G Experimental Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well plates treatment Treatment of Cells with Compounds cell_culture->treatment compound_prep Preparation of 2-Methylindole Derivative Dilutions compound_prep->treatment incubation Incubation for 48-72 hours treatment->incubation mtt_addition Addition of MTT Reagent incubation->mtt_addition formazan_formation Incubation & Formazan Crystal Formation mtt_addition->formazan_formation solubilization Solubilization of Formazan formazan_formation->solubilization readout Absorbance Measurement solubilization->readout data_analysis Calculation of Cell Viability readout->data_analysis ic50 Determination of IC50 Values data_analysis->ic50

Caption: General workflow for determining the cytotoxicity of 2-methylindole derivatives.

G Simplified Apoptosis Signaling Pathway 2-Methylindole Derivative 2-Methylindole Derivative Bcl-2 Bcl-2 2-Methylindole Derivative->Bcl-2 Inhibits Bax Bax Bcl-2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase Activation Caspase Activation Cytochrome c->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Inhibition of Bcl-2 by 2-methylindole derivatives can induce apoptosis.

References

comparative study of the synthesis efficiency of various indole-3-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole-3-carbonitrile and its derivatives are pivotal structural motifs in a vast array of biologically active compounds, serving as crucial intermediates in the synthesis of pharmaceuticals and natural products. The efficiency of synthesizing these scaffolds is a critical factor in drug discovery and development. This guide provides an objective comparison of various synthetic methodologies for indole-3-carbonitriles, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthesis Efficiency

The following table summarizes the key quantitative data for different approaches to the synthesis of indole-3-carbonitriles and their derivatives, offering a clear comparison of their efficiency and reaction conditions.

Synthesis MethodCatalyst/Reagent HighlightsSolvent(s)Temperature (°C)Reaction Time (h)Yield (%)Citation(s)
Palladium-Catalyzed C-H CyanationPd(OAc)₂, Oxidant (e.g., Cu₂O)Acetonitrile120-14012-24Moderate to Good[1][2]
Palladium-Catalyzed C-H CyanationPd(OAc)₂, Cu(OAc)₂, K₄[Fe(CN)₆]DMSO13012-24Good[1]
Palladium-Catalyzed C-H CyanationPd Catalyst, NH₄HCO₃/DMSODMSONot specifiedNot specifiedModerate to Good[3]
Electrochemical C-H CyanationTris(4-bromophenyl)amine (redox catalyst), TMSCNAcetonitrile-waterRoom TemperatureNot specifiedGood[4][5]
One-Step from Indole-3-carboxaldehydeNaBH₄, NaCNMethanol/Formamide (1:1)100 (reflux)5-12up to 95%[6]
Lewis Acid-Catalyzed Direct CyanationBF₃·OEt₂, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)Dichloroethane (DCE)8012Good[7][8]

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed.

Palladium-Catalyzed C-H Cyanation using Acetonitrile

This method utilizes acetonitrile as both the solvent and a green cyanide source in a ligand-free palladium-catalyzed system.[1][2]

Procedure:

  • In a sealable reaction tube, combine the indole substrate (0.5 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 10 mol%), and an oxidant such as copper(I) oxide (Cu₂O, 0.25 mmol, 0.5 equiv).

  • Add 3-5 mL of acetonitrile.

  • Seal the tube and heat the mixture at 120-140 °C for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Electrochemical C-H Cyanation

This sustainable method avoids the use of transition-metal catalysts and chemical oxidants, proceeding at room temperature.[4][5]

Procedure:

  • The reaction is conducted in a simple undivided electrochemical cell.

  • The anode is a reticulated vitreous carbon (RVC) and the cathode is a platinum plate.

  • The electrolyte is a solution of nBu₄NBF₄ in acetonitrile-water.

  • The indole substrate, trimethylsilyl cyanide (TMSCN) as the cyano source, tris(4-bromophenyl)amine as a redox catalyst, and NaOH as a base are added to the cell.

  • A constant current of 10 mA is applied.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is worked up by standard extraction procedures.

  • The product is purified by column chromatography.

One-Step Synthesis from Indole-3-carboxaldehyde

This efficient one-pot method converts readily available indole-3-carboxaldehydes to indole-3-acetonitriles.[6]

Procedure:

  • To a solution of the indole-3-carboxaldehyde (1.0 equiv) in a 1:1 mixture of methanol and formamide, add sodium borohydride (NaBH₄, 1.3 mol eq.).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanide (NaCN, 10 mol eq.) to the reaction mixture.

  • Reflux the mixture at 100 °C for 5-12 hours with stirring.

  • After cooling to room temperature, add brine to the reaction mixture.

  • Extract the product with a 5:95 mixture of methanol and chloroform.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Lewis Acid-Catalyzed Direct Cyanation

This method employs a Lewis acid to promote the direct cyanation of indoles using an electrophilic cyanating agent.[7][8]

Procedure:

  • To a solution of the indole derivative (1.2 equiv) in dichloroethane (DCE), add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS, 1.0 equiv).

  • Add boron trifluoride diethyl etherate (BF₃·OEt₂, 20 mol%) to the mixture.

  • Heat the reaction at 80 °C for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow applicable to many of the described synthesis methods.

experimental_workflow reagents Weigh Starting Materials (Indole, Catalyst, Reagents) solvent Add Solvent reagents->solvent reaction Reaction Setup (Heating, Stirring) solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Work-up (Quenching, Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for the synthesis of indole-3-carbonitriles.

Signaling Pathway Involvement

Indole derivatives are known to interact with various cellular signaling pathways. The diagram below illustrates the influence of a related compound, indole-3-carbinol (I3C), on the Wnt and Notch signaling pathways, which are crucial in cell differentiation and proliferation.[9] This provides a relevant example of the biological context in which indole-based compounds operate.

signaling_pathway I3C Indole-3-Carbinol (I3C) AhR Aryl Hydrocarbon Receptor (AhR) I3C->AhR activates Wnt Wnt Signaling AhR->Wnt upregulates Notch Notch Signaling AhR->Notch suppresses beta_catenin Active β-catenin (non-phosphorylated) Wnt->beta_catenin stabilizes Goblet_Cell Goblet Cell Differentiation Notch->Goblet_Cell inhibits beta_catenin->Goblet_Cell Muc2 Muc2 Expression Goblet_Cell->Muc2 leads to

Caption: Simplified signaling pathway of Indole-3-Carbinol's effect on cell differentiation.

References

Assessing the Specificity of 3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile: A Comparative Guide and Proposed Assessment Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comparative framework for assessing the biological specificity of the novel compound 3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile. While direct biological activity data for this specific molecule is not currently available in the public domain, the broader class of indole derivatives has demonstrated significant potential as both antifungal and anticancer agents. This document outlines a proposed experimental strategy to elucidate the compound's activity profile and specificity. We present detailed protocols for key assays and comparative data for established indole-based compounds and standard drugs to serve as benchmarks for future studies. The proposed investigations focus on two primary areas of high potential: antifungal activity and anticancer activity, with a specific focus on the inhibition of STAT3 signaling and tubulin polymerization.

Introduction: The Therapeutic Potential of Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Derivatives of indole have been extensively investigated and have yielded compounds with antifungal, antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] Given this precedent, this compound, a synthetic indole derivative, represents a molecule of interest for biological screening. This guide proposes a systematic approach to characterize its biological activity and specificity, focusing on the well-established therapeutic potentials of the indole class.

Proposed Area of Investigation 1: Antifungal Activity

Several indole derivatives have shown potent antifungal activity against a range of pathogenic fungi.[3] The proposed mechanism of action for some of these compounds involves the disruption of the fungal cell wall and membrane integrity, as well as the inhibition of crucial mitochondrial enzymes.[3] To assess the potential of this compound as an antifungal agent, a standard microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is recommended.

Comparative Data: Antifungal Indole Derivatives and Standard Agents

The following table provides MIC values for known antifungal agents to serve as a benchmark for evaluating the potency of this compound.

Compound/DrugFungal StrainMIC (µg/mL)Reference
Hymexazol Fusarium spp.Varies[3]
Ketoconazole Candida albicans0.01-10[3]
Indole Derivative (Example 1) Aspergillus niger12.5[3]
Indole Derivative (Example 2) Candida albicans6.25[2]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against pathogenic fungal strains.

Materials:

  • This compound

  • Comparator antifungal agents (e.g., Hymexazol, Ketoconazole)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Drug Dilution: Prepare a stock solution of this compound and comparator drugs in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

Visualization: Proposed Antifungal Workflow & Mechanism

Antifungal_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis Fungal_Culture Fungal Culture (e.g., C. albicans) Inoculation Inoculation with Fungal Suspension Fungal_Culture->Inoculation Compound_Prep Prepare Compound Stock (this compound) Serial_Dilution Serial Dilution in 96-well plate Compound_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Read_Results Visual or Spectrophotometric Reading Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC Antifungal_Mechanism cluster_cell Fungal Cell Indole_Compound Indole Derivative Cell_Wall Cell Wall Indole_Compound->Cell_Wall Disruption Cell_Membrane Cell Membrane Indole_Compound->Cell_Membrane Disruption Mitochondrion Mitochondrion Indole_Compound->Mitochondrion Enzyme Inhibition STAT3_Pathway Cytokine_GF Cytokine / Growth Factor Receptor Receptor Cytokine_GF->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Nucleus Nucleus STAT3_active->Nucleus Dimerization & Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Indole_Compound Indole Derivative Indole_Compound->JAK Inhibition Tubulin_Polymerization Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Indole_Compound Indole Derivative Indole_Compound->Tubulin_Dimers Inhibition of Polymerization Anticancer_Workflow Start Start: Anticancer Screening MTT_Assay Cell Viability Assay (MTT) on various cancer cell lines Start->MTT_Assay Determine_IC50 Determine IC50 MTT_Assay->Determine_IC50 Mechanism_Study Mechanism of Action Studies Determine_IC50->Mechanism_Study STAT3_Assay STAT3 Phosphorylation Assay (Western Blot) Mechanism_Study->STAT3_Assay If potent IC50 Tubulin_Assay Tubulin Polymerization Assay Mechanism_Study->Tubulin_Assay If potent IC50 Analyze_Results Analyze Specificity and Potency STAT3_Assay->Analyze_Results Tubulin_Assay->Analyze_Results

References

A Comparative Guide to the Synthesis of 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile, a key intermediate in the development of various pharmacologically active compounds. We will objectively compare the performance of a traditional and an alternative synthetic method, supported by experimental data, to aid in the selection of the most suitable route for your research and development needs.

Introduction

This compound serves as a versatile building block in medicinal chemistry. Its indole nucleus and reactive keto-nitrile moiety allow for the construction of a diverse range of heterocyclic systems, including pyridines and pyrimidines, which are prevalent in many therapeutic agents. The efficiency and scalability of its synthesis are therefore of critical importance. This guide focuses on the validation of a new synthetic approach by comparing it with a well-established traditional method.

Comparison of Synthetic Routes

Two primary routes for the synthesis of 3-cyanoacetylindoles have been evaluated for the preparation of the target compound. The "Traditional Route" employs the reaction of 2-methylindole with cyanoacetic acid in the presence of an anhydride, a widely used and well-documented method.[1][2] The "Alternative Route" utilizes methanesulfonyl chloride and potassium cyanoacetate, presenting a different approach to the cyanoacetylation of the indole ring.[3]

Data Presentation
ParameterTraditional Route (Anhydride Method)Alternative Route (Sulfonyl Chloride Method)Reference(s)
Starting Materials 2-Methylindole, Cyanoacetic Acid, Acetic Anhydride2-Methylindole, Methanesulfonyl Chloride, Potassium Cyanoacetate[1][3]
Reaction Time 5-10 minutes (for unsubstituted indole)1 hour (for unsubstituted indole)[1][3]
Reaction Temperature 60-85°CRoom Temperature[1][3]
Reported Yield 90-98% (for various indoles)84% (for unsubstituted indole)[3][4]
Reagent Accessibility HighHigh
By-products Acetic acidMethanesulfonic acid, Potassium chloride
Scalability Reported for laboratory scaleReported for laboratory scale

Note: The experimental data presented is primarily for the synthesis of the parent 3-cyanoacetylindole. Specific data for the 2-methyl substituted analog is limited in the reviewed literature.

Experimental Protocols

Traditional Route: Cyanoacetylation using Acetic Anhydride

This protocol is adapted from the general procedure for the cyanoacetylation of indoles.[1][5]

Diagram of the Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation start Dissolve cyanoacetic acid in acetic anhydride add_indole Add 2-methylindole start->add_indole heat Heat the mixture to 60-85°C add_indole->heat stir Stir for 5-10 minutes heat->stir cool Cool the reaction mixture stir->cool crystallize Collect crystalline product by filtration cool->crystallize wash Wash with a suitable solvent (e.g., methanol) crystallize->wash dry Dry the product wash->dry

Workflow for the Traditional Synthesis Route.

Procedure:

  • To a solution of cyanoacetic acid (1 equivalent) in acetic anhydride, add 2-methylindole (1 equivalent).

  • Heat the reaction mixture to 60-85°C with stirring.

  • Maintain the temperature for 5-10 minutes, during which the product is expected to crystallize.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with a suitable solvent, such as cold methanol, to remove impurities.

  • Dry the purified this compound.

Alternative Route: Cyanoacetylation using Methanesulfonyl Chloride

This proposed protocol is based on a reported synthesis of 3-cyanoacetylindole.[3]

Diagram of the Synthetic Pathway:

G cluster_0 Reaction at Room Temperature 2-Methylindole 2-Methylindole Reaction_Mixture Reaction in Acetonitrile (1 hour) 2-Methylindole->Reaction_Mixture + Methanesulfonyl_Chloride Methanesulfonyl Chloride Methanesulfonyl_Chloride->Reaction_Mixture + Potassium_Cyanoacetate Potassium Cyanoacetate Potassium_Cyanoacetate->Reaction_Mixture + Acetonitrile Acetonitrile Acetonitrile->Reaction_Mixture Product 3-(2-Methyl-1H-indol-3-yl) -3-oxopropanenitrile Reaction_Mixture->Product

Synthetic Pathway for the Alternative Route.

Procedure:

  • In a suitable reaction vessel, dissolve 2-methylindole (1 equivalent) and potassium cyanoacetate (1 equivalent) in acetonitrile.

  • To this stirred mixture, add methanesulfonyl chloride (1 equivalent) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for approximately 1 hour.

  • Upon completion of the reaction (monitored by TLC), the product can be isolated by standard work-up procedures, which may include filtration to remove inorganic salts and evaporation of the solvent.

  • Further purification may be achieved by recrystallization from an appropriate solvent.

Discussion and Conclusion

The Traditional Route using acetic anhydride offers the significant advantages of a very short reaction time and high reported yields for a range of indole substrates.[4] The reaction is straightforward to perform, and the product often crystallizes directly from the reaction mixture, simplifying purification.[1]

The Alternative Route employing methanesulfonyl chloride provides a milder reaction condition (room temperature), which could be beneficial for substrates with temperature-sensitive functional groups. While the reported yield for the parent indole is slightly lower than the anhydride method, it is still a respectable 84%.[3] This method avoids the use of a strong acid anhydride, which might be advantageous in certain contexts.

For the synthesis of this compound, the Traditional Route appears to be the more efficient method based on the available data for related compounds, primarily due to its rapid reaction time and higher reported yields. However, the Alternative Route presents a viable option, particularly when milder reaction conditions are desirable.

It is crucial for researchers to perform their own optimization studies for the synthesis of the specific 2-methylated target compound, as the optimal conditions may vary from those reported for the unsubstituted indole. This guide provides a solid foundation for initiating such studies.

References

A Comparative Analysis of the Antifungal Mechanism of 3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile and Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the potential mode of action of the novel indole derivative, 3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile, in comparison to well-characterized antifungal drugs, offers valuable insights for the development of new therapeutic strategies against fungal infections. While the precise mechanism of this specific indole compound is yet to be fully elucidated, analysis of structurally related indole derivatives suggests a multi-faceted approach to fungal inhibition, potentially involving disruption of the cell membrane, interference with ergosterol biosynthesis, and induction of mitochondrial dysfunction.

This guide provides a comprehensive comparison of the hypothesized mechanism of action of this compound with the established mechanisms of four major classes of antifungal agents: azoles, polyenes, echinocandins, and flucytosine. The comparison is supported by a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Hypothesized Mechanism of Action for this compound

Based on studies of various 3-substituted indole derivatives, the antifungal activity of this compound is likely to stem from one or more of the following mechanisms:

  • Disruption of Fungal Cell Membrane Integrity: The lipophilic nature of the indole nucleus may facilitate its insertion into the fungal cell membrane, leading to altered membrane fluidity and permeability. This can result in the leakage of essential intracellular components and ultimately, cell death.

  • Inhibition of Ergosterol Biosynthesis: Several indole derivatives have been shown to interfere with the ergosterol biosynthetic pathway, a critical process for maintaining the integrity of the fungal cell membrane.[1] This inhibition may occur at various enzymatic steps, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates.

  • Mitochondrial Dysfunction: Indole compounds have been observed to induce mitochondrial dysfunction in fungal cells, characterized by the dissipation of mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and a decrease in ATP synthesis.[2] This disruption of cellular energy metabolism can trigger apoptosis and inhibit fungal growth.

Comparison with Known Antifungal Agents

The hypothesized mechanisms of this compound are compared with those of established antifungal drug classes in the table below.

Antifungal Agent ClassPrimary TargetMechanism of ActionSpectrum of Activity
This compound (Hypothesized) Fungal Cell Membrane, Ergosterol Biosynthesis, MitochondriaDisrupts membrane integrity, inhibits ergosterol synthesis, induces mitochondrial dysfunction.Broad-spectrum activity against various pathogenic fungi is anticipated based on related compounds.[3]
Azoles (e.g., Fluconazole, Itraconazole) Lanosterol 14α-demethylase (Erg11p)Inhibits the conversion of lanosterol to ergosterol, leading to ergosterol depletion and accumulation of toxic sterols.Broad-spectrum activity against yeasts and molds.
Polyenes (e.g., Amphotericin B) ErgosterolBinds to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents.Broad-spectrum activity against a wide range of fungi.
Echinocandins (e.g., Caspofungin) β-(1,3)-D-glucan synthaseInhibits the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall, leading to cell wall instability.Primarily active against Candida and Aspergillus species.
Flucytosine (5-FC) DNA and RNA synthesisConverted to 5-fluorouracil (5-FU) inside the fungal cell, which inhibits thymidylate synthase and is incorporated into RNA, disrupting DNA and protein synthesis.Active against some yeasts, including Candida and Cryptococcus species.

Quantitative Data on Antifungal Activity

The following table summarizes representative quantitative data for indole derivatives and known antifungal agents. It is important to note that the data for indole derivatives are from various studies on compounds with similar structural features to this compound, as specific data for this compound is not yet available.

Compound/Drug ClassFungal SpeciesMIC (µg/mL)IC₅₀ (µM)Reference
Indole Derivatives Candida albicans0.5 - >128-[3]
Aspergillus niger1 - 64-[3]
Rhizoctonia solani3.44 (EC₅₀)-[4]
Azoles (Fluconazole) Candida albicans0.25 - 64-
Polyenes (Amphotericin B) Candida albicans0.125 - 2-
Echinocandins (Caspofungin) Candida albicans0.015 - 0.25-
Flucytosine Candida albicans0.125 - >128-

MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration; EC₅₀: Half-maximal Effective Concentration

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of antifungal agents are provided below.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. The suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5–2.5 × 10³ colony-forming units (CFU)/mL.

  • Drug Dilution: The test compound is serially diluted (typically two-fold) in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24–48 hours.

  • Endpoint Reading: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the drug-free control well.

Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the cellular ergosterol content in fungal cells after treatment with the test compound.

  • Fungal Culture and Treatment: Fungal cells are grown in a suitable liquid medium to mid-log phase and then treated with various concentrations of the test compound for a defined period.

  • Sterol Extraction: The fungal cells are harvested, washed, and subjected to saponification with alcoholic potassium hydroxide. The non-saponifiable lipids (containing sterols) are then extracted with a non-polar solvent like n-hexane.

  • Quantification: The extracted sterols are analyzed by spectrophotometry or high-performance liquid chromatography (HPLC). The ergosterol content is quantified by measuring the absorbance at 282 nm and comparing it to a standard curve. A reduction in the ergosterol peak and the appearance of peaks corresponding to precursor sterols indicate inhibition of the ergosterol biosynthesis pathway.

Fungal Cell Wall Integrity Assay

This assay assesses the effect of the test compound on the integrity of the fungal cell wall.

  • Sorbitol Protection Assay: The MIC of the test compound is determined in the presence and absence of an osmotic stabilizer, such as 1 M sorbitol. A significant increase in the MIC in the presence of sorbitol suggests that the compound targets the cell wall.

  • Calcofluor White Staining: Fungal cells treated with the test compound are stained with Calcofluor White, a fluorescent dye that binds to chitin in the cell wall. An increase in fluorescence or abnormal staining patterns, observed by fluorescence microscopy, indicates cell wall stress and damage.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed in this guide.

Antifungal_Mechanisms cluster_Indole Hypothesized Mechanism of this compound cluster_Known_Agents Mechanisms of Known Antifungal Agents Indole Indole Derivative Membrane Cell Membrane Disruption Indole->Membrane Ergosterol_Inhibition Ergosterol Biosynthesis Inhibition Indole->Ergosterol_Inhibition Mitochondria Mitochondrial Dysfunction Indole->Mitochondria Azoles Azoles Ergosterol_Synthase Lanosterol 14α-demethylase Azoles->Ergosterol_Synthase inhibits Polyenes Polyenes Ergosterol Ergosterol Polyenes->Ergosterol binds to Echinocandins Echinocandins Glucan_Synthase β-(1,3)-D-glucan synthase Echinocandins->Glucan_Synthase inhibits Flucytosine Flucytosine DNA_RNA_Synth DNA/RNA Synthesis Flucytosine->DNA_RNA_Synth inhibits

Figure 1: Comparative overview of antifungal mechanisms.

MIC_Workflow A Prepare fungal inoculum C Inoculate plate with fungal suspension A->C B Serially dilute test compound in 96-well plate B->C D Incubate at 35°C for 24-48h C->D E Visually assess growth inhibition D->E F Determine MIC (lowest concentration with no visible growth) E->F

Figure 2: Workflow for MIC determination.

Ergosterol_Pathway Lanosterol Lanosterol Erg11p Lanosterol 14α-demethylase (Erg11p) Lanosterol->Erg11p Intermediate Intermediate Sterols Erg11p->Intermediate Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Azoles Azoles Azoles->Erg11p inhibits Indole Indole Derivative (Hypothesized) Indole->Erg11p inhibits (potential)

Figure 3: Ergosterol biosynthesis pathway and inhibition.

References

Independent Verification and Comparative Analysis of the Biological Activities of 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers

While comprehensive, independently verified data on the biological activities of 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile is limited in publicly accessible literature, this guide provides a comparative analysis based on the reported activities of structurally similar indole derivatives. This document aims to offer researchers, scientists, and drug development professionals a valuable resource by summarizing available data, presenting detailed experimental protocols for verification, and visualizing potential mechanisms of action.

Anticancer Activity: A Comparative Look at a Structurally Similar Kinase Inhibitor

A study on novel indole derivatives as dual EGFR/SRC kinase inhibitors has shed light on the potential anticancer properties of compounds structurally related to this compound. One of the most promising compounds from this research, designated as compound 16 , shares a core indole structure and has demonstrated significant cytotoxicity against various cancer cell lines. The proposed mechanism of action involves the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Proto-oncogene tyrosine-protein kinase Src (SRC), key players in cancer cell proliferation and survival.

The following table summarizes the cytotoxic activity of compound 16 in comparison to standard chemotherapeutic agents.

CompoundCell LineCancer TypeIC50 (µM)
Compound 16 A549LungData not specified, but showed strong cytotoxicity
MCF7Breast>50% cell death
PC3ProstateData not specified, but showed strong cytotoxicity
Osimertinib A549LungReference
Dasatinib PC3ProstateReference
Cisplatin A549, MCF7, PC3VariousReference

Treatment of PC3 prostate cancer cells with compound 16 was found to significantly induce apoptosis, as evidenced by the modulation of key apoptotic markers.

Protein TargetFold Change vs. Control
Caspase-38-fold increase
Caspase-86-fold increase
Bax5.7-fold increase
Bcl-22.3-fold decrease
Antifungal Activity: Insights from a Related Heterocycle

Research into new heterocycles derived from a similar starting material, 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile, has indicated potential antifungal properties. The synthesized derivatives exhibited marked inhibition of fungal growth against several strains, suggesting that the core indole structure could be a valuable scaffold for the development of novel antifungal agents.

Fungal StrainActivity
Aspergillus nigerMarked inhibition
Aspergillus nodulansMarked inhibition
Alternaria alternataMarked inhibition

Experimental Protocols for Independent Verification

To facilitate independent verification and further research, detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay (EGFR/SRC)

This protocol outlines a method to determine the inhibitory activity of a test compound against EGFR and SRC kinases.

Materials:

  • Recombinant human EGFR and SRC kinase

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • ATP

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (dissolved in DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo Kinase Assay, which measures ADP production).

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF7, PC3)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Caspase, Bax, Bcl-2 Expression)

This protocol describes the measurement of key apoptosis-related proteins by Western blotting.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Caspase-3, Caspase-8, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

Materials:

  • Fungal strains (e.g., Aspergillus niger, Candida albicans)

  • Culture medium (e.g., RPMI-1640)

  • Test compound (dissolved in DMSO)

  • Standard antifungal drug (e.g., Amphotericin B, Fluconazole)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the fungal strain.

  • In a 96-well plate, prepare serial two-fold dilutions of the test compound and the standard antifungal drug in the culture medium.

  • Add the fungal inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the potential signaling pathways and experimental workflows discussed in this guide.

cluster_0 Anticancer Activity Workflow A Test Compound B EGFR/SRC Kinase Assay A->B C Cancer Cell Lines (A549, MCF7, PC3) A->C F IC50 Determination B->F D MTT Assay C->D E Apoptosis Assays C->E D->F G Protein Expression Analysis (Caspase, Bax, Bcl-2) E->G cluster_1 EGFR/SRC Signaling Pathway Inhibition Compound Indole Derivative EGFR EGFR Compound->EGFR Inhibits SRC SRC Compound->SRC Inhibits Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival SRC->Survival cluster_2 Apoptosis Induction Pathway Compound Indole Derivative Bcl2 Bcl-2 Compound->Bcl2 Decreases Bax Bax Compound->Bax Increases Caspase8 Caspase-8 Compound->Caspase8 Increases Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspase3 Caspase-3 Bax->Caspase3 Activates Caspase8->Caspase3 Activates Caspase3->Apoptosis Executes cluster_3 Antifungal Activity Workflow H Test Compound J Broth Microdilution Assay H->J I Fungal Strains I->J K MIC Determination J->K

Safety Operating Guide

Navigating the Disposal of 3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the disposal of 3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile, ensuring adherence to best practices and regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Chemical-resistant gloves (nitrile or neoprene).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A flame-resistant lab coat should be worn and properly fastened.

  • Respiratory Protection: If handling the powder outside of a fume hood, a respirator may be necessary.

All handling of this compound and its waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5][6]

Step-by-Step Disposal Protocol

The primary route for disposal of this compound is through your institution's hazardous waste management program.[1][7] Do not dispose of this chemical down the drain or in regular trash. [1][2][8]

  • Waste Identification and Classification:

    • Treat this compound as a hazardous chemical waste.

    • Based on its structure (containing a nitrile group), it should be considered toxic.

  • Waste Segregation and Collection:

    • Solid Waste: Collect pure this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, paper towels) in a designated, leak-proof, and clearly labeled hazardous waste container.[2][4]

    • Liquid Waste: If dissolved in a solvent, collect in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.[4] For example, halogenated and non-halogenated solvent wastes should be collected separately.[4]

    • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[9]

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."[1][2]

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[1][2]

    • List all components of a mixture, including solvents, and their approximate concentrations.[1]

    • Include the date of waste generation, the name of the principal investigator, and the laboratory location.[1]

  • Waste Storage:

    • Store waste containers in a designated and secure satellite accumulation area within the laboratory.[4][7]

    • Ensure containers are kept closed except when adding waste.[2][7]

    • Store in secondary containment to prevent spills.[2][7]

    • Segregate from incompatible materials.[2][7]

  • Disposal Request:

    • Once the waste container is full or ready for pickup, submit a hazardous waste pickup request to your institution's EHS department.[1][7] Follow their specific procedures for scheduling a collection.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table provides general guidelines for laboratory chemical waste.

ParameterGuidelineSource
Satellite Accumulation Area Limit Do not accumulate more than 55 gallons of hazardous waste or one quart of acute hazardous waste.Vanderbilt University Medical Center[7]
Empty Container Rinsing An empty container that held an acute hazardous waste must be triple rinsed with a solvent capable of removing the chemical. The rinsate must be collected as hazardous waste.Vanderbilt University Medical Center[7]
Sewer Disposal (General - NOT for this compound) Limited to small quantities of non-hazardous, water-soluble materials with a pH between 5.5 and 10.5. Requires written permission from EHS.American Chemical Society[8], Indiana University[10]

Experimental Workflow for Disposal

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal A Identify 3-(2-Methyl-1h-indol-3-yl)- 3-oxopropanenitrile as waste B Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat A->B C Work in a certified chemical fume hood B->C D Select appropriate, labeled hazardous waste container C->D E Is the waste solid or liquid? D->E F_solid Collect solid waste in 'Solid Hazardous Waste' container E->F_solid Solid G_liquid Collect liquid waste in 'Liquid Hazardous Waste' container (segregate by solvent type) E->G_liquid Liquid H Label container with: - 'Hazardous Waste' - Full chemical name - Date and contact information F_solid->H G_liquid->H I Store container in a designated satellite accumulation area H->I J Keep container closed and in secondary containment I->J K Is the container full? J->K L Submit hazardous waste pickup request to EHS K->L Yes M EHS collects and disposes of the waste L->M

References

Essential Safety and Operational Guide for 3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for 3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile (CAS No. 76397-72-3). The following procedural guidance is designed to ensure the safe handling of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile gloves.[4][5][6][7][8]Nitrile gloves offer superior protection against a wide range of chemicals, including solvents, acids, and bases, and are more puncture-resistant than latex gloves.[5][6]
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from splashes and airborne particles of the compound.
Skin and Body Protection A standard laboratory coat must be worn and fully buttoned.Prevents contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.Minimizes the risk of inhaling dust or vapors.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

  • Assemble all necessary equipment (e.g., glassware, spatulas, weighing paper, and waste containers) inside the fume hood.

  • Don the required PPE as specified in the table above.

2. Handling and Use:

  • Conduct all manipulations of the solid compound, including weighing and transferring, within the chemical fume hood to prevent inhalation of dust.

  • Avoid direct contact with the skin, eyes, and clothing.

  • In case of accidental contact, refer to the first-aid measures outlined in the Safety Information table.

  • Do not eat, drink, or smoke in the laboratory where this chemical is handled.[1][2]

3. Spill Management:

  • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled hazardous waste container.

  • Clean the spill area with an appropriate solvent and then wash with soap and water.

  • For larger spills, evacuate the area and contact the appropriate safety personnel.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All waste containing this compound, including unused material, contaminated consumables (e.g., pipette tips, gloves, weighing paper), and rinsates, must be collected in a designated and clearly labeled hazardous waste container.[9]

  • The container must be made of a chemically resistant material and have a secure lid.

2. Labeling:

  • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials until it is collected for disposal.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through a licensed and approved chemical waste disposal company.[9][10]

  • Do not dispose of this chemical down the drain or in regular trash.

Safety and Chemical Data

The following table summarizes the available information for this compound and general safety precautions for similar compounds.

ParameterValue/InformationSource
Chemical Name This compound-
CAS Number 76397-72-3[11]
Molecular Formula C₁₂H₁₀N₂O[11]
Molecular Weight 198.22 g/mol [11]
Purity 95+%[11]
Storage Sealed in dry, 2-8°C[11]
First Aid - Skin Contact Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][3]General for irritants
First Aid - Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3]General for irritants
First Aid - Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][2][3]General for nitriles
First Aid - Ingestion Immediately call a POISON CENTER or doctor. Rinse mouth.[1][2]General for nitriles

Experimental Workflow

prep_ppe Don Personal Protective Equipment prep_area Prepare Fume Hood and Workspace prep_ppe->prep_area prep_materials Gather Materials and Equipment prep_area->prep_materials handle_weigh Weigh and Transfer Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_experiment Conduct Experiment handle_weigh->handle_experiment handle_cleanup Clean Work Area handle_experiment->handle_cleanup disp_collect Collect Waste in Labeled Container handle_cleanup->disp_collect Segregate Waste disp_store Store Waste in Designated Area disp_collect->disp_store disp_professional Arrange for Professional Disposal disp_store->disp_professional

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile
Reactant of Route 2
Reactant of Route 2
3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.